molecular formula C4H3ClFN3 B092753 4-Amino-2-chloro-5-fluoropyrimidine CAS No. 155-10-2

4-Amino-2-chloro-5-fluoropyrimidine

Cat. No.: B092753
CAS No.: 155-10-2
M. Wt: 147.54 g/mol
InChI Key: SLQAJWTZUXJPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-5-fluoropyrimidine is a useful research compound. Its molecular formula is C4H3ClFN3 and its molecular weight is 147.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQAJWTZUXJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291847
Record name 4-Amino-2-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-10-2
Record name 2-Chloro-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 155-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2): A Cornerstone Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document moves beyond a standard data sheet to offer a narrative grounded in scientific expertise, providing not just protocols but the causality behind them. The core of this guide is built on the principles of technical accuracy, field-proven insights, and authoritative references to empower your research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a trifunctionalized pyrimidine derivative of significant interest in modern medicinal chemistry.[1][2] Its strategic value lies in the unique arrangement of its functional groups: a nucleophilic amino group, a reactive chloro atom (a versatile leaving group), and an electron-withdrawing fluorine atom. This specific constellation of features makes it an exceptionally valuable precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology.[2][3]

The incorporation of a fluorine atom into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] In the case of this pyrimidine, the 5-fluoro substitution plays a crucial role in modulating the electronic properties of the ring system, influencing the reactivity of the adjacent chloro and amino groups and ultimately impacting the biological activity of the final drug substance. This guide will delve into the synthesis, characterization, and critical applications of this compound, with a focus on its role in the development of targeted kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis, including handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 155-10-2[1][5][6][7]
Molecular Formula C₄H₃ClFN₃[1][6][7]
Molecular Weight 147.54 g/mol [1][5][7]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1][6][7]
Appearance White to light yellow crystalline powder[1][8]
Melting Point 192-197 °C[1][8]
Purity Typically >98.0%[1][9]
Storage Freezer, under inert atmosphere[1][9]

Spectroscopic Validation: The structural integrity of this compound must be rigorously confirmed. Below are typical spectral data used for its characterization.

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueExpected DataRationale & Interpretation
¹H NMR A singlet for the pyrimidine ring proton (e.g., ~8.85 ppm in a similar compound) and a broad singlet for the -NH₂ protons.The chemical shifts confirm the presence and electronic environment of the aromatic and amine protons.[2]
¹³C NMR Characteristic peaks for the four distinct carbon atoms of the substituted pyrimidine ring.Provides a map of the carbon skeleton, with chemical shifts influenced by the attached F, Cl, and NH₂ groups.
¹⁹F NMR A single resonance characteristic of a fluorine atom attached to an aromatic ring.Confirms the presence and specific chemical environment of the fluorine atom, a key feature of the molecule. The chemical shift is highly sensitive to the electronic structure.[10][11]
FT-IR (KBr) N-H stretching (amino group) ~3450, 3360 cm⁻¹; C=N and C=C stretching (pyrimidine ring); C-F and C-Cl stretching bands.Vibrational bands confirm the presence of key functional groups: the primary amine, the aromatic pyrimidine core, and the carbon-halogen bonds.[1]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (147.54).Confirms the molecular weight. Fragmentation patterns, such as the loss of Cl or F, can further validate the structure.[1]

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of this compound begins with the readily available antimetabolite, 5-fluorouracil. The process is a robust, two-step transformation involving a high-temperature chlorination followed by a controlled amination.

Base-Catalyzed Synthesis from 5-Fluorouracil

This protocol is a self-validating system; successful completion of Step 1 is requisite for proceeding to Step 2, and the purity of the final product is directly dependent on the efficacy of each stage and the final purification.

Step 1: Dichlorination of 5-Fluorouracil

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the keto groups of the uracil ring into chloro substituents, forming the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) is used to facilitate the reaction.[1]

  • Protocol:

    • To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (POCl₃, 4.0 equivalents).

    • At room temperature, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

    • Slowly add 5-fluorouracil (1.0 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur; control the temperature with a water bath if necessary.

    • After the addition is complete, stir the mixture at room temperature for 20 minutes.

    • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the mixture to room temperature. Caution: This next step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Very slowly and carefully, quench the reaction mixture by pouring it into ice-cold water with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the 2,4-dichloro-5-fluoropyrimidine intermediate.

Step 2: Regioselective Amination

  • Rationale: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity is exploited by reacting the dichlorinated intermediate with an ammonia solution under controlled pH to selectively displace the C4-chloro group, yielding the desired product.

  • Protocol:

    • The aqueous solution containing the precipitated 2,4-dichloro-5-fluoropyrimidine intermediate is treated with an ammonia solution (e.g., aqueous NH₄OH).

    • Carefully adjust the pH of the solution to approximately 8 using a suitable base while monitoring with a pH meter.

    • Stir the resulting mixture vigorously for 15-30 minutes. The solid product, this compound, will precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and other water-soluble impurities.

    • Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight. A typical yield is in the range of 70-85%.

Purification and Quality Control

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity. Purity should be confirmed by HPLC and the structure validated by the spectroscopic methods outlined in Table 2.

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination FU 5-Fluorouracil Intermediate 2,4-Dichloro-5-fluoropyrimidine FU->Intermediate POCl₃, Base (cat.) 110 °C, 14h Product This compound Intermediate->Product NH₄OH (aq) pH ~8 QC Final Product (>98%) Product->QC Purification & QC

Caption: General synthesis workflow for this compound.

Applications in Drug Development: The Kinase Inhibitor Gateway

This compound is a crucial building block for a class of targeted therapeutics known as kinase inhibitors.[3] Kinases are enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[3] This pyrimidine derivative serves as the core scaffold for synthesizing potent and selective inhibitors that can block these aberrant signaling pathways.

Case Study: Precursor to ALK Inhibitors like Alectinib

A prominent application is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Alectinib.[2] The EML4-ALK fusion oncogene drives a subset of non-small cell lung cancers (NSCLC).[6][9] Alectinib functions by competitively inhibiting the ATP-binding site of the ALK kinase domain, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK that promote tumor cell proliferation and survival.[9][12]

SignalingPathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EML4_ALK EML4-ALK Fusion (Constitutively Active Kinase) PI3K PI3K/AKT Pathway EML4_ALK->PI3K RAS RAS/MAPK Pathway EML4_ALK->RAS JAK JAK/STAT Pathway EML4_ALK->JAK Proliferation Cell Proliferation & Growth PI3K->Proliferation Survival Inhibition of Apoptosis (Survival) PI3K->Survival RAS->Proliferation RAS->Survival JAK->Proliferation JAK->Survival Alectinib Alectinib (Synthesized from Pyrimidine Core) Alectinib->EML4_ALK  Inhibits ATP Binding

Caption: EML4-ALK signaling pathway and the inhibitory action of Alectinib.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling

To build the complex structures of kinase inhibitors, the reactive C2-chloro position of this compound is frequently functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, forming a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

  • Rationale: This reaction demonstrates the utility of the C2-chloro atom as a leaving group. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new biaryl product. A base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[13][14]

  • Protocol:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (e.g., Phenylboronic Acid, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water, via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-fluoro-2-phenylpyrimidine.

SuzukiWorkflow Reactants Pyrimidine-Cl + Ar-B(OH)₂ + Base (K₂CO₃) Reaction Reaction Setup (Inert gas, Solvent, Heat 90-100 °C) Reactants->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Biaryl Product Purification->FinalProduct

Sources

4-Amino-2-chloro-5-fluoropyrimidine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound (CAS No. 155-10-2), a critical fluorinated building block in modern medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the practical implications of each property, offering field-proven insights into how this compound's characteristics dictate its handling, application, and optimization in synthetic workflows. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, emphasizing the causal relationships between a molecule's physical state and its utility in the laboratory.

Chemical Identity and Structure

The unambiguous identification of a starting material is the foundation of any successful synthetic campaign. This compound is an organohalogen compound and a member of the pyrimidine family.[3] Its structure, featuring amino, chloro, and fluoro substituents on a pyrimidine core, presents a unique combination of reactivity and stability that makes it a valuable intermediate.[4][5]

IdentifierValueSource
CAS Number 155-10-2[1][6][7][8][9]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[3][10]
Molecular Formula C₄H₃ClFN₃[1][8][10]
Molecular Weight 147.54 g/mol [1][3][6][7][9]
InChI Key SLQAJWTZUXJPNY-UHFFFAOYSA-N[3][7][10]
Canonical SMILES C1=C(C(=NC(=N1)Cl)N)F[3][10]
Synonyms 2-Chloro-5-fluoropyrimidine-4-amine, 2-chloro-5-fluoro-4-pyrimidinamine[7][8][9]

Physicochemical Properties: A Practical Analysis

The physical properties of a chemical reagent are not mere data points; they are critical operational parameters that inform experimental design, from solvent selection to purification strategy.

PropertyValueSignificance in Application
Appearance White to light yellow crystalline powder.[4][8][10]The crystalline form suggests a well-ordered solid, which is typically easier to handle and weigh accurately than amorphous powders. Color variation can be an initial, albeit non-specific, indicator of purity.
Melting Point 191-197 °CA sharp melting point range is a primary, field-tested indicator of high purity. The high value indicates strong intermolecular forces within the crystal lattice, contributing to the compound's stability under ambient conditions.
Boiling Point 318.5 ± 22.0 °C (Predicted)[4][8]This high predicted boiling point confirms the compound is non-volatile, simplifying handling and reducing inhalation exposure risk. It is not suitable for purification by distillation.
Density 1.564 ± 0.06 g/cm³ (Predicted)[4][8]While a predicted value, it provides a useful estimate for process chemists scaling up reactions, aiding in reactor volume and material transfer calculations.
Solubility Soluble in Dimethylformamide (DMF).[8]Solubility in a polar aprotic solvent like DMF is a key practical detail, suggesting its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where such solvents are common. Note: One source indicates a violent reaction with water, which is a critical handling consideration.[4]
pKa 0.96 ± 0.10 (Predicted)[8]The predicted low pKa suggests the amino group is weakly basic, a consequence of the electron-withdrawing effects of the halogenated pyrimidine ring. This has direct implications for its reactivity and the selection of appropriate reaction conditions (e.g., requiring a non-aqueous base).

Spectroscopic Confirmation

Spectroscopic data provides the definitive structural "fingerprint" of the molecule. While specific peak data is proprietary to individual suppliers, commercial sources confirm that reference spectra are consistent with the assigned structure.

  • ¹H-NMR Spectroscopy : The proton NMR spectrum is confirmed to be consistent with the structure of this compound.[10] A scientist would expect to see signals corresponding to the aromatic proton and the amine protons, with coupling patterns influenced by the adjacent fluorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum conforms to the expected functional groups.[10] Key stretches would include N-H vibrations for the amine group and C=N/C=C vibrations characteristic of the pyrimidine ring.

Workflow for Physicochemical Validation

To ensure the integrity of any research program, a self-validating workflow for incoming starting materials is essential. This process cross-references multiple analytical techniques to build a high-confidence profile of the material's identity and purity.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Property Determination nmr ¹H-NMR & ¹⁹F-NMR ms Mass Spectrometry nmr->ms decision Data Concordant? ms->decision hplc HPLC-UV/MS mp Melting Point Analysis hplc->mp mp->decision sol Solubility Screening sol->decision start Sample Received: This compound start->nmr start->hplc start->sol pass Release for Synthesis decision->pass Yes fail Reject Lot / Further Investigation decision->fail No

Caption: Physicochemical characterization workflow for a key building block.

This workflow demonstrates a core principle of trustworthiness in research: reliance on orthogonal methods. A correct structure by NMR and mass spectrometry (Identity) is cross-validated by a sharp melting point and a single major peak in the HPLC chromatogram (Purity).

Safety, Handling, and Storage

Professional handling of this reagent is dictated by its hazard profile.

  • Primary Hazards : The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][7][11][12]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory.[13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[13]

  • Storage : To maintain long-term stability and purity, the material should be stored in a freezer.[7][8] Some suppliers recommend storage under an inert atmosphere in a dark, cool, and dry place.[5][8]

  • Incompatibilities : Keep away from strong oxidizing agents, acids, and bases.[5] As noted, contact with water may lead to a violent reaction and should be avoided.[4]

Conclusion

This compound is more than the sum of its parts. It is a strategically designed building block whose physical properties—high melting point, specific solubility profile, and crystalline nature—are direct enablers of its function in complex organic synthesis. Understanding these characteristics from a practical, application-oriented perspective allows the research scientist to de-risk experiments, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities. This guide serves as a foundational resource for achieving that goal.

References

  • This compound - - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound, min 97%, 100 grams - CP Lab Safety. (n.d.). CP Lab Safety.
  • This compound | CAS No- 155-10-2 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.
  • This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • This compound | 155-10-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 155-10-2(this compound) Product Description - ChemicalBook. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 6). Fisher Scientific.
  • This compound - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
  • 155-10-2 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific.
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). PubChem.
  • This compound - Echemi. (n.d.). Echemi.
  • 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
  • This compound 155-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). Sigma-Aldrich.
  • 155-10-2 | this compound | Fluorinated Building Blocks | Ambeed.com. (n.d.). Ambeed.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • CAS No : 155-10-2 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates.
  • This compound, 98% 1 g | Buy Online | Thermo Scientific Acros. (n.d.). Fisher Scientific.
  • This compound, 98%, Thermo Scientific. (n.d.). Fisher Scientific.

Sources

The Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis, and critical role in the creation of targeted cancer therapies, with a particular focus on Anaplastic Lymphoma Kinase (ALK) inhibitors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a substituted pyrimidine that has garnered significant attention for its utility as a versatile intermediate.[1] Its unique structural arrangement, featuring an amino group, a reactive chlorine atom, and a fluorine atom on the pyrimidine core, makes it an ideal scaffold for designing potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, a crucial aspect in modern drug design.[1] This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its application in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
CAS Number 155-10-2[1]
Molecular Formula C₄H₃ClFN₃[1]
Molecular Weight 147.54 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 193-197 °C[1]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1]
Synonyms This compound[1]
Purity >98.0%
Storage Temperature Freezer[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: A proton NMR spectrum will show characteristic signals for the amino group protons and the proton on the pyrimidine ring. The amino protons typically appear as a broad singlet, while the aromatic proton will be a singlet, with its chemical shift influenced by the adjacent fluorine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the four carbon atoms in the pyrimidine ring are distinct and influenced by the attached functional groups (amino, chloro, and fluoro). A general representation of expected chemical shift regions for similar structures can be found in the literature.[3][4]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.[5]

The FTIR spectrum of this compound reveals key vibrational modes of its functional groups. Characteristic absorption bands include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ range.

  • C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of chlorine, followed by the sequential loss of HCN and other small fragments from the pyrimidine ring.[6]

Synthesis and Reaction Chemistry

The synthesis of this compound is a critical process for its availability in drug discovery programs. A common and scalable method starts from the readily available 5-fluorouracil.

Synthetic Protocol from 5-Fluorouracil

This two-step, one-pot synthesis involves the chlorination of 5-fluorouracil followed by amination.

Step 1: Chlorination of 5-Fluorouracil

  • To a stirred solution of phosphorus oxychloride (POCl₃, 4.0 eq.) in a suitable high-boiling solvent (e.g., toluene), add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

  • Slowly add 5-fluorouracil (1.0 eq.) portion-wise at room temperature, controlling any exotherm with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and water. This step hydrolyzes the excess POCl₃ and precipitates the dichlorinated intermediate, 2,4-dichloro-5-fluoropyrimidine.

Step 2: Amination to this compound

  • The aqueous solution containing the 2,4-dichloro-5-fluoropyrimidine intermediate is then treated with an excess of aqueous ammonia.

  • The reaction is typically stirred at room temperature or with gentle heating to facilitate the selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.

  • The pH of the solution may be adjusted to be slightly basic to ensure the amine is in its nucleophilic free base form.

  • The desired product, this compound, precipitates from the reaction mixture as a solid.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Rationale Behind the Synthetic Strategy

The choice of phosphorus oxychloride as the chlorinating agent is due to its effectiveness in converting the hydroxyl groups of the uracil ring into chlorides. The use of a catalytic amount of a tertiary amine base accelerates the reaction. The subsequent amination step relies on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic effects of the ring nitrogens. This regioselectivity is crucial for the successful synthesis of the desired product.[7]

Synthesis_Workflow Start 5-Fluorouracil Intermediate 2,4-Dichloro-5-fluoropyrimidine (in situ) Start->Intermediate Chlorination Reagent1 POCl₃, Base (cat.) Product This compound Intermediate->Product Amination (SNAr) Reagent2 Aqueous NH₃ Drug_Synthesis cluster_reaction Key C-N Bond Formation Pyrimidine 4-Amino-2-chloro- 5-fluoropyrimidine Drug ALK Inhibitor (e.g., Alectinib, Ceritinib) Pyrimidine->Drug Amine Complex Amine Side Chain Amine->Drug Catalyst Pd Catalyst / Base (e.g., Buchwald-Hartwig) or SNAr Conditions

Caption: Role of the pyrimidine core in ALK inhibitor synthesis.

The amino group at the C4 position and the fluorine atom at the C5 position are also critical for the biological activity of the final drug, contributing to the binding affinity and overall pharmacokinetic profile.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. [2] Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound has established itself as a cornerstone in the synthesis of advanced kinase inhibitors. Its unique combination of reactive sites and the presence of a fluorine atom provide medicinal chemists with a powerful tool for the development of potent and selective therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for novel and more effective cancer treatments. This guide serves as a foundational resource to aid researchers in the strategic application of this vital chemical intermediate.

References

  • ResearchGate. (2013). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

  • ResearchGate. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Methodological Guide to 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its trifunctional nature, featuring amino, chloro, and fluoro groups on a pyrimidine core, makes it a versatile intermediate for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective utilization in synthetic chemistry and for quality control. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and an interpretation of the spectral features.

The structural attributes of this compound, including its aromaticity, the presence of heteroatoms, and the varying electronegativity of its substituents, give rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a clear understanding of the molecule's characteristics.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic property, modulated by the electron-donating amino group and the electron-withdrawing chloro and fluoro substituents, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the lone aromatic proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂5.0 - 7.0Broad Singlet2H
Ar-H7.5 - 8.5Doublet1H

Interpretation of ¹H NMR Spectrum:

  • Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the range of 5.0-7.0 ppm. This broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift is downfield due to the deshielding effect of the aromatic pyrimidine ring. In some aminopyrimidines, this signal can be observed in the 5.1-5.3 ppm range.[2]

  • Aromatic Proton (Ar-H): The single proton on the pyrimidine ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent fluorine atom. It is expected to resonate at a downfield chemical shift, likely between 7.5 and 8.5 ppm. Due to coupling with the neighboring fluorine atom, this proton will appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Due to the diverse electronic environments, the four carbon atoms of the pyrimidine ring will be distinct.

Carbon Predicted Chemical Shift (δ, ppm) Coupling
C2 (-Cl)155 - 165Singlet
C4 (-NH₂)150 - 160Singlet
C5 (-F)135 - 145Doublet (¹JC-F)
C6 (-H)120 - 130Doublet (¹JC-H)

Interpretation of ¹³C NMR Spectrum:

  • C2 and C4: The carbons bearing the chlorine (C2) and amino (C4) groups are expected to be the most downfield due to the direct attachment of electronegative atoms (N and Cl) and their position within the heterocyclic ring. Their exact assignment can be confirmed by advanced NMR techniques.

  • C5: The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Its chemical shift is influenced by the strong electronegativity of the fluorine atom.

  • C6: The carbon atom bonded to the hydrogen (C6) will appear as a doublet in a proton-coupled ¹³C NMR spectrum due to one-bond coupling with the proton (¹JC-H). It is expected to be the most upfield of the ring carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3]

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-F-110 to -140Doublet

Interpretation of ¹⁹F NMR Spectrum:

  • The fluorine atom attached to the pyrimidine ring is in a unique electronic environment. Aromatic fluorine chemical shifts are typically observed in the range of -100 to -170 ppm relative to CFCl₃.[3][4] For this compound, the chemical shift is anticipated to be in the upfield region of this range due to the electronic effects of the substituents. The signal will be a doublet due to coupling with the adjacent aromatic proton. The precise chemical shift is sensitive to the solvent and concentration.[5]

Experimental Protocol for NMR Spectroscopy

cluster_A cluster_B cluster_C cluster_D A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D A1 Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A3 Transfer the solution to a 5 mm NMR tube. B1 Place the NMR tube in the spectrometer. B2 Lock the spectrometer on the deuterium signal of the solvent. B3 Shim the magnetic field to achieve homogeneity. B4 Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. C1 Acquire the ¹H NMR spectrum using a standard pulse sequence. C2 Acquire the proton-decoupled ¹³C NMR spectrum. C3 Acquire the ¹⁹F NMR spectrum. D1 Apply Fourier transformation to the free induction decay (FID). D2 Phase correct the spectra. D3 Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or an appropriate fluorine reference. D4 Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric & symmetric)3300 - 3500Medium-Strong
C-H Aromatic Stretching3000 - 3100Weak-Medium
C=N and C=C Ring Stretching1550 - 1650Medium-Strong
N-H Bending1500 - 1600Medium
C-F Stretching1100 - 1250Strong
C-Cl Stretching700 - 850Medium-Strong

Interpretation of IR Spectrum:

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[2] For similar aminopyrimidines, these bands have been observed in the range of 3456-3182 cm⁻¹.[2] A technical guide for a related compound suggests these peaks would be around 3450 and 3360 cm⁻¹.[1]

  • C-H Aromatic Stretching: The stretching vibration of the C-H bond on the pyrimidine ring will appear above 3000 cm⁻¹.

  • Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the amino group is expected in the 1500-1600 cm⁻¹ range.

  • C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations will produce strong absorptions in the fingerprint region. The C-F stretch is typically strong and found between 1100 and 1250 cm⁻¹, while the C-Cl stretch is observed at lower wavenumbers, generally in the 700-850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

cluster_A cluster_B cluster_C A Sample Preparation B Pellet Formation A->B C Data Acquisition B->C A1 Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. A2 Ensure a fine, homogeneous powder is obtained. B1 Place a small amount of the mixture into a pellet press. B2 Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. C1 Place the KBr pellet in the sample holder of the FT-IR spectrometer. C2 Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Ion Predicted m/z Interpretation
[M]⁺147/149Molecular ion (presence of Cl isotope)
[M-Cl]⁺112Loss of a chlorine radical
[M-HCN]⁺120/122Loss of hydrogen cyanide
[M-Cl-HCN]⁺85Subsequent loss of HCN from [M-Cl]⁺

Interpretation of Mass Spectrum:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[6] A smaller peak at m/z 149, with approximately one-third the intensity, should be observed due to the natural abundance of the ³⁷Cl isotope.[7] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[8]

  • Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated pyrimidines involve the loss of the halogen atom and the cleavage of the pyrimidine ring.[9][10]

    • Loss of Chlorine: A significant fragment at m/z 112 would correspond to the loss of a chlorine radical from the molecular ion.

    • Loss of HCN: The pyrimidine ring can fragment through the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z 120 (for the ³⁵Cl isotopologue).

    • Further Fragmentation: More complex fragmentation patterns can occur, leading to smaller fragments. For instance, the ion at m/z 112 could further lose HCN to give a fragment at m/z 85.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

cluster_A cluster_B cluster_C cluster_D A Sample Introduction B Ionization A->B C Mass Analysis B->C D Detection C->D A1 Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or by GC/LC interface. B1 Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. C1 Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). C2 Separate the ions based on their mass-to-charge ratio (m/z). D1 Detect the separated ions. D2 Generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: General workflow for electron ionization mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and electronic properties. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the connectivity and the electronic environment of the atoms, while the IR spectrum identifies the key functional groups. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic guide, along with the provided experimental protocols, serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and facilitating its use in the development of novel therapeutics and other advanced materials.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 6651-6656.
  • Umaa, K., et al. (2010). Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry, 22(9), 6673-6678.
  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • Singh, R. B., & Singh, N. P. (2018). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 1(4), 1-8.
  • Sharma, P. K. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of ChemTech Research, 10(5), 301-307.
  • NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and studies of some substituted pyrimidines. Retrieved from [Link]

  • Roca-Sanjuán, D., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 13(8), 2038–2044. [Link]

  • Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • El-Gammal, O. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18498. [Link]

  • Liu, C., et al. (2015). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Magnetic Resonance, 258, 59–64. [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Unge, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13388-13393. [Link]

  • El-Gammal, O. A., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 1-10. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-2-chloro-5,7-diphenylpyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

Sources

4-Amino-2-chloro-5-fluoropyrimidine solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for various therapeutic agents. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed exploration of the theoretical principles and practical methodologies required for a robust and accurate determination of its solubility. While quantitative public data is limited, this document equips researchers with the necessary tools to elucidate the compound's solubility in a range of solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. These properties influence its interactions with various solvents and its overall dissolution characteristics.

PropertyValueSource(s)
Molecular Formula C₄H₃ClFN₃[1][2][3][4]
Molecular Weight 147.54 g/mol [1][2][3][4]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 191-197 °C[1][2][4]
Predicted XLogP3 0.9[1][5]
Predicted pKa 0.96 ± 0.10[4]

The positive XLogP3 value of 0.9 suggests a degree of lipophilicity, which generally indicates a preference for non-polar or organic solvents over aqueous media.[5][6] The predicted pKa indicates that this compound is a weak base, and its solubility in aqueous solutions is expected to be pH-dependent.

Known Solubility and Reactivity

Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative information is available:

  • Dimethylformamide (DMF): The compound is reported to be soluble in DMF.[4]

  • Other Organic Solvents: Based on its molecular structure, which includes a pyridine ring, an amino group, and halogen atoms, it is anticipated to be soluble in other polar aprotic and some polar protic organic solvents such as ethanol and dichloromethane.[7]

Aqueous Media and Reactivity

A critical consideration for handling this compound is its reported reactivity with water. One source indicates that it reacts violently with water .[1] This is a significant safety warning that must be taken into account during any experimental work. This reactivity may preclude the determination of its aqueous solubility using standard methods and necessitates careful handling procedures to avoid hazardous situations. The nature of this reactivity is not specified and could potentially involve hydrolysis of the chloro-substituent, which is activated by the pyrimidine ring.

Theoretical Framework for Solubility

Impact of Temperature

The effect of temperature on the solubility of a solid in a liquid is governed by the enthalpy of the solution.

  • Endothermic Dissolution: If the dissolution process absorbs heat (i.e., the energy required to break the solute-solute and solvent-solvent bonds is greater than the energy released when solute-solvent bonds are formed), an increase in temperature will lead to an increase in solubility.[8][9] This is the most common scenario for solids dissolving in liquids.

  • Exothermic Dissolution: Conversely, if the dissolution process releases heat, an increase in temperature will decrease the solubility.[8][9]

The temperature-dependent solubility of this compound in a given solvent would need to be determined experimentally to establish whether the process is endothermic or exothermic.

pH-Dependent Solubility

As a weak base with a predicted pKa of approximately 0.96, the solubility of this compound in aqueous buffers is expected to be significantly influenced by pH. At pH values below its pKa, the amino group will be protonated, leading to the formation of a more soluble cationic species. The relationship between pH, pKa, and solubility can be complex and may not always follow the Henderson-Hasselbalch equation perfectly, especially in the presence of different buffer systems.[10]

Experimental Protocols for Solubility Determination

Given the limited availability of public solubility data, experimental determination is crucial. The following are robust, established protocols for accurately assessing the solubility of a compound like this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • A selection of analytical grade solvents

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable quantitative method

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25 °C and/or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Filtration: Carefully remove an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated HPLC method with a calibration curve.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why 24-48 hours of shaking? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium. A time-point study can be conducted to confirm that equilibrium has been reached.

  • Why centrifugation and filtration? To ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

Caption: Shake-Flask Solubility Workflow

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method provides a more rapid, albeit less precise, estimation of solubility and is well-suited for early-stage discovery settings.

Objective: To determine the concentration at which this compound precipitates from a solution when an aqueous buffer is added to a DMSO stock.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer solutions (e.g., PBS at various pH levels)

  • 96-well microplates

  • Plate reader with nephelometry or turbidimetry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate.

  • Precipitation Induction: Add the aqueous buffer to each well, which will induce precipitation if the compound's solubility is exceeded.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in signal is observed is the kinetic solubility.

Causality and Self-Validation:

  • Why DMSO? It is a common solvent for solubilizing compounds for biological screening.

  • Why nephelometry? It provides a sensitive measure of fine precipitates that may not be visible to the naked eye.

  • Kinetic vs. Thermodynamic: This method measures the tendency of a compound to precipitate from a supersaturated solution and is not a measure of true equilibrium solubility. The results are often higher than those from the shake-flask method.

G A Prepare DMSO stock solution B Serially dilute in 96-well plate A->B C Add aqueous buffer B->C D Incubate C->D E Measure turbidity D->E

Caption: Nephelometry Workflow

Conclusion

References

  • 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). Retrieved from [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. Retrieved from [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Among these scaffolds, fluorinated pyrimidines are of paramount importance. 4-Amino-2-chloro-5-fluoropyrimidine, a trifunctional heterocyclic compound, stands out as a critical building block for the synthesis of a multitude of biologically active molecules.[2] Its unique arrangement of a nucleophilic amino group, an electrophilic chlorine atom, and an electron-withdrawing fluorine atom on the pyrimidine core provides a versatile platform for constructing complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights that govern its effective use. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative references.

Physicochemical and Structural Profile

A thorough understanding of the compound's properties is fundamental for its handling, storage, and application in synthesis.

PropertyValueReference
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[2][3][4]
Synonyms 2-Amino-4-chloro-5-fluoropyrimidine[2]
CAS Number 155-10-2[2][4]
Molecular Formula C₄H₃ClFN₃[2][3][4]
Molecular Weight 147.54 g/mol [2][3]
Appearance White to light yellow crystalline powder[2][4]
Melting Point 193-197 °C[2][4]
Purity >98.0%[2]
Storage Freezer, protected from light[2]

Synthesis Methodology: From 5-Fluorouracil to a Key Intermediate

The most prevalent and industrially viable synthesis of this compound commences with the readily available antimetabolite, 5-fluorouracil. The transformation is a robust two-step process: a dichlorination followed by a regioselective mono-amination.

The Synthetic Rationale

The logic of this synthetic route hinges on the chemical reactivity of the 5-fluorouracil precursor. The initial dichlorination step transforms the relatively inert uracil ring into a highly reactive 2,4-dichloro-5-fluoropyrimidine intermediate. This intermediate is primed for nucleophilic aromatic substitution. The subsequent amination step must be carefully controlled to achieve selective substitution at the C4 position over the C2 position. The greater electrophilicity of the C4 position, influenced by the para-positioning of the other chlorine atom, facilitates this selective reaction, yielding the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Synthesis_Workflow Start 5-Fluorouracil Step1 Step 1: Dichlorination Reagent: POCl₃ Catalyst: Tertiary Amine (e.g., N,N-dimethylaniline) Start->Step1 Intermediate 2,4-Dichloro-5-fluoropyrimidine Step1->Intermediate Step2 Step 2: Regioselective Amination Reagent: Aqueous Ammonia Intermediate->Step2 Product This compound Step2->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies.[5][6]

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (POCl₃, ~4 equivalents).[6]

  • Catalyst Addition: Add a tertiary amine catalyst, such as N,N-dimethylaniline (~2 equivalents), to the POCl₃.[7]

  • Substrate Addition: Slowly and portion-wise, add 5-fluorouracil (1 equivalent) to the stirred mixture. An exothermic reaction may occur, which can be controlled with an ice bath.[6]

  • Reaction: After the addition is complete, stir the mixture at room temperature for approximately 20 minutes, then heat the reaction to reflux (around 106-110 °C) for 12-14 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.[6] This will precipitate the 2,4-dichloro-5-fluoropyrimidine intermediate. The intermediate can be extracted with a suitable organic solvent like dichloromethane.[7]

Step 2: Synthesis of this compound

  • Amination: The organic layer containing 2,4-dichloro-5-fluoropyrimidine is subjected to amination. Add an excess of aqueous ammonia solution (e.g., 28 wt%) to the solution containing the intermediate.[5]

  • Reaction: Seal the reaction vessel and heat the mixture to around 60°C for approximately 6 hours, with stirring.[5]

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to 0-5 °C and hold at this temperature for at least 2 hours to ensure complete precipitation of the product.[5]

  • Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and then a cold solvent like isopropanol to remove impurities.[5][8]

  • Drying: Dry the final product under reduced pressure to yield this compound as a white to light yellow crystalline powder.

Comprehensive Characterization

Structural confirmation and purity assessment are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the synthesized compound.

TechniqueExpected ResultsReference
¹H NMR A spectrum consistent with the structure, showing peaks for the amine protons and the pyrimidine ring proton.[4][9]
¹³C NMR Characteristic peaks for the carbon atoms of the pyrimidine ring are expected.[2]
FTIR (KBr) Key vibrational bands include N-H stretching of the amino group (~3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching.[2]
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (~147.5 g/mol ). Fragmentation patterns would involve the loss of chlorine and parts of the pyrimidine ring.[2]
HPLC A single major peak indicating high purity (>98%).
Standard Analytical Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). The chemical shifts will confirm the presence of the amino and pyrimidine protons, and the carbon skeleton.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Analysis: Record the IR spectrum. The presence of characteristic functional group frequencies will confirm the structure.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (using techniques like Electrospray Ionization or Electron Ionization). The resulting mass spectrum will confirm the molecular weight of the compound.

4. High-Performance Liquid Chromatography (HPLC)

  • Methodology: Purity analysis can be performed using a reversed-phase HPLC method.[10] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[11]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the compound. The purity is determined by the relative area of the main peak.

Applications in Drug Development: A Gateway to Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known driver of diseases like cancer.[2]

Role as a Hinge-Binding Scaffold

The pyrimidine core of this molecule serves as an excellent "hinge-binding" motif.[8] This structural element can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor point for the inhibitor. The chloro and amino groups at the C2 and C4 positions, respectively, act as versatile synthetic handles for introducing other functionalities. These modifications are crucial for achieving high potency and selectivity for the target kinase.

This intermediate is particularly significant in the synthesis of inhibitors for kinases such as:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in certain types of non-small cell lung cancer.[2]

  • Protein Kinase C (PKC): A family of kinases involved in cancer cell proliferation.[2]

Prominent examples of FDA-approved drugs that utilize a similar pyrimidine scaffold include the ALK inhibitors Alectinib and Ceritinib .[2]

Logical Progression in API Synthesis

The diagram below illustrates the logical role of this compound as a foundational block in the construction of a more complex Active Pharmaceutical Ingredient (API).

API_Synthesis_Logic BuildingBlock This compound (Core Scaffold) Reaction1 Reaction at C2-Cl (e.g., Suzuki or Buchwald-Hartwig Coupling) BuildingBlock->Reaction1 Reaction2 Reaction at C4-NH₂ (e.g., Amide Coupling) BuildingBlock->Reaction2 Intermediate Functionalized Pyrimidine Intermediate Reaction1->Intermediate Reaction2->Intermediate FinalAPI Complex Kinase Inhibitor (API) Intermediate->FinalAPI

Sources

The Strategic Intermediate: An In-depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into the historical context of fluorinated pyrimidines, explore the prevalent synthetic routes with a focus on the underlying chemical principles, and elucidate its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction: The Rise of Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyrimidine scaffold, a fundamental component of nucleobases, is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine and pyrimidine bases of DNA and RNA and to form key hydrogen bond interactions with protein targets.[1][2] The convergence of these two fields—fluorine chemistry and pyrimidine-based drug design—has led to the development of numerous life-saving therapeutics.

While the initial synthesis of the foundational fluorinated pyrimidine, 5-fluorouracil (5-FU), was reported in 1957, the development of more complex and strategically functionalized derivatives has been a continuous endeavor.[3] this compound has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that allow for the facile construction of diverse and potent bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 155-10-2[4]
Molecular Formula C₄H₃ClFN₃[4]
Molecular Weight 147.54 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 193-197 °C[4]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[4]
Purity >98.0%[4]
Storage Freezer[4]

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is most commonly achieved from the readily available starting material, 5-fluorouracil. The general strategy involves a two-step process: chlorination followed by amination.

Base-Catalyzed Synthesis from 5-Fluorouracil

This widely employed method offers a reliable and scalable route to the target compound.[4][5] The causality behind the experimental choices lies in the need to activate the pyrimidine ring for chlorination and to control the regioselectivity of the subsequent amination.

3.1.1. Experimental Protocol

Step 1: Chlorination of 5-Fluorouracil

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).[4][5]

  • At room temperature, add a catalytic amount of a suitable base, such as N,N-dimethylaniline. The base acts as a catalyst to facilitate the chlorination process.

  • Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur, which can be controlled using a water bath.[4][5]

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃. This step is crucial for safety and to precipitate the chlorinated intermediate.[4]

Step 2: Amination of the Chlorinated Intermediate

  • The aqueous solution containing the chlorinated intermediate is then subjected to amination. This is typically achieved by reacting it with an aqueous ammonia solution.[4]

  • Adjust the pH of the solution to approximately 8 using a suitable base. This ensures the amino group is deprotonated and can act as a nucleophile.

  • Stir the resulting mixture for 15 minutes. The desired product, this compound, will precipitate out of the solution.[4]

  • Collect the solid by filtration.

  • Wash the filtered solid with water to remove any residual impurities.

  • Dry the product under vacuum to obtain the final compound.

3.1.2. Mechanistic Insights

The chlorination of 5-fluorouracil with POCl₃ proceeds through the formation of a Vilsmeier-Haack-like intermediate, which enhances the electrophilicity of the carbonyl carbons. The subsequent nucleophilic attack by chloride ions leads to the formation of the dichlorinated intermediate, 2,4-dichloro-5-fluoropyrimidine. The amination step is a nucleophilic aromatic substitution (SNAr) reaction. The more reactive chlorine at the 4-position is selectively displaced by ammonia due to the electronic effects of the pyrimidine ring nitrogens and the fluorine atom.

G Start 5-Fluorouracil Step1 Chlorination (POCl₃, Base Catalyst) Start->Step1 Intermediate 2,4-Dichloro-5-fluoropyrimidine (in situ) Step1->Intermediate Step2 Amination (Aqueous Ammonia, pH 8) Intermediate->Step2 End This compound Step2->End

General synthesis workflow for this compound.
Alternative Synthetic Strategies

While the synthesis from 5-fluorouracil is predominant, other routes have been explored. For instance, cyclocondensation reactions using fluorinated C3 building blocks with amidines can provide access to fluorinated aminopyrimidines.[6] These methods can be advantageous when seeking to introduce diversity at other positions of the pyrimidine ring. However, for the specific synthesis of this compound, the 5-fluorouracil route remains the most direct and industrially viable.

Role in Drug Development: A Cornerstone for Kinase Inhibitors

This compound is a highly sought-after building block in the synthesis of targeted therapeutics, most notably kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding site of the kinase.[4] The substituents on the pyrimidine ring of this compound provide strategic vectors for the elaboration of more complex molecules with high affinity and selectivity for specific kinase targets.

Structure-Activity Relationship (SAR) Insights

The specific arrangement of functional groups in this compound is key to its utility:

  • The 4-Amino Group: This group often serves as a primary hydrogen bond donor, interacting with the kinase hinge region. It can also be a point of attachment for larger substituents to explore further binding pockets.

  • The 2-Chloro Group: The chlorine atom is a versatile handle for synthetic diversification. It can be displaced by various nucleophiles in SNAr reactions to introduce a wide range of functionalities that can modulate potency, selectivity, and pharmacokinetic properties.

  • The 5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amino groups and the overall electronic properties of the pyrimidine ring, which can fine-tune the binding affinity of the final inhibitor.[1] Additionally, the fluorine atom can form favorable interactions within the protein's active site and enhance metabolic stability.

G PyrimidineCore This compound HingeBinding Hinge Binding Motif (4-Amino Group) PyrimidineCore->HingeBinding SAR_Vectors Vectors for SAR Exploration PyrimidineCore->SAR_Vectors Potency Potency SAR_Vectors->Potency Selectivity Selectivity SAR_Vectors->Selectivity PK_Properties PK Properties SAR_Vectors->PK_Properties

Sources

Reactivity and electronic properties of 4-Amino-2-chloro-5-fluoropyrimidine

This compound is a powerful and versatile intermediate in modern synthetic and medicinal chemistry. Its reactivity is dominated by the electron-deficient nature of the substituted pyrimidine ring, making the C2 position highly susceptible to nucleophilic aromatic substitution. This predictable reactivity, combined with its proven utility as a scaffold for high-affinity kinase inhibitors, cements its importance for researchers and scientists in the field of drug discovery. A deep understanding of its electronic properties and synthetic pathways is crucial for leveraging this molecule to its full potential in developing the next generation of targeted medicines. [2]

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • Fluorination of purine and pyrimidine ring via Selectfluor. Reagent and... | Download Scientific Diagram - ResearchGate. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - OUCI. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

  • Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - NIH. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

An In-depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's critical physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its significant applications, particularly in the synthesis of targeted kinase inhibitors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a fluorinated pyrimidine derivative that has garnered significant attention in the field of drug discovery.[1] Its strategic importance lies in its unique trifunctionalized scaffold. The pyrimidine core is a well-established "hinge-binding" motif for many kinase inhibitors, while the amino, chloro, and fluoro substituents offer versatile handles for synthetic elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The presence of a fluorine atom, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate a valuable asset in the design of novel therapeutics.[2] This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 155-10-2[1][3]
Molecular Formula C₄H₃ClFN₃[1][3][4]
Molecular Weight 147.54 g/mol [1][3][4][5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 193-197 °C[1][6]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1][4]
Purity >98.0%[1]
Storage Temperature Freezer[1]

The structural integrity of this compound is typically confirmed through a suite of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic proton and the amine protons.
¹³C NMR Characteristic peaks for the carbon atoms of the pyrimidine ring.
FTIR (KBr) Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching.[1]
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Fragmentation patterns would involve the loss of chlorine and fluorine atoms.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process, with several reported routes. A prevalent and industrially scalable method involves the transformation of the readily available antimetabolite, 5-fluorouracil.[7] This multi-step process leverages classical heterocyclic chemistry transformations.

Representative Synthesis Workflow

The conversion of 5-fluorouracil to this compound typically proceeds through a dichlorinated intermediate. The causality behind this choice is the activation of the pyrimidine ring for subsequent nucleophilic substitution. The hydroxyl groups of 5-fluorouracil are poor leaving groups, necessitating their conversion to chlorides.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Amination 5-Fluorouracil 5-Fluorouracil Reagents_1 POCl3 Base (e.g., Pyridine) 5-Fluorouracil->Reagents_1 Chlorination Intermediate 2,4-Dichloro-5-fluoropyrimidine Reagents_1->Intermediate Reagents_2 Aqueous Ammonia (NH4OH) Intermediate->Reagents_2 Nucleophilic Substitution Product This compound Reagents_2->Product

Caption: General synthesis workflow from 5-fluorouracil.

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established literature and provides a robust method for laboratory-scale synthesis.[7]

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add phosphorus oxychloride (POCl₃, 4 equivalents).[7]

  • With stirring, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline or pyridine).

  • Carefully add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture at room temperature. An exothermic reaction may occur and should be controlled with an ice-water bath.[7]

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 106-110 °C) and maintain for 12-16 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[7]

  • The crude product will precipitate. Isolate the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude 2,4-dichloro-5-fluoropyrimidine under vacuum.

Step 2: Synthesis of this compound

  • Suspend the crude 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol or isopropanol) in a pressure vessel.

  • Cool the suspension in an ice bath and slowly add an excess of aqueous ammonia (NH₄OH).

  • Seal the vessel and heat the mixture to 60-80 °C for 4-6 hours. The C4 position is more reactive towards nucleophilic substitution than the C2 position, leading to selective amination.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Applications in Drug Development: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of numerous targeted therapies, most notably kinase inhibitors.[1] Kinases are a class of enzymes that are central to cellular signaling, and their dysregulation is a frequent driver of cancer and other diseases.[1]

The pyrimidine scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site. The substituents at the 2, 4, and 5 positions of the pyrimidine ring provide critical vectors for synthetic diversification to achieve high affinity and selectivity for the target kinase.

Key Kinase Targets:

  • Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements leading to constitutively active ALK are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1]

  • Protein Kinase C (PKC): This family of kinases is implicated in cancer cell proliferation and survival pathways.[1]

Prominent examples of FDA-approved drugs whose synthesis utilizes this compound or structurally similar intermediates include the potent ALK inhibitors Alectinib and Ceritinib .[1]

Kinase_Inhibitor_Pathway cluster_input Core Intermediate cluster_process Synthetic Elaboration cluster_output Therapeutic Agents cluster_target Biological Target Pyrimidine 4-Amino-2-chloro-5- fluoropyrimidine Synthesis Multi-step Organic Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Pyrimidine->Synthesis Kinase_Inhibitors Targeted Kinase Inhibitors (e.g., Alectinib, Ceritinib) Synthesis->Kinase_Inhibitors Kinase Dysregulated Kinase (e.g., ALK, PKC) Kinase_Inhibitors->Kinase Inhibition of Signaling Pathway

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Harmful if swallowed (H302).[4]

  • Precautionary Measures: Always handle in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][8] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer is recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a proven pharmacophore and versatile synthetic handles has solidified its role as a critical building block for a new generation of targeted therapies. A comprehensive understanding of its synthesis, properties, and applications empowers researchers to leverage its full potential in the ongoing quest for more effective and selective medicines.

References

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 6, 2026, from [https://www.rjpbcs.com/pdf/2012_3(4)/[9].pdf]([Link]9].pdf)

  • 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 6, 2026, from [Link]

  • Dietz, J., Born, P., & Schollmeyer, D. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 570–576. Retrieved January 6, 2026, from [Link]

  • Ghorab, M. M., Alqahtani, A. S., & Soliman, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307. Retrieved January 6, 2026, from [Link]

  • Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 6, 2026, from [Link]

Sources

Theoretical Investigations on 4-Amino-2-chloro-5-fluoropyrimidine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic compound in medicinal chemistry. Leveraging Density Functional Theory (DFT) calculations, this document elucidates the molecule's structural, vibrational, electronic, and non-linear optical properties. Furthermore, in silico molecular docking studies are presented to explore its potential as a targeted therapeutic agent. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pyrimidine-based pharmaceuticals.

Introduction

This compound is a fluorinated pyrimidine derivative that has garnered significant attention in the field of drug discovery.[1] Its unique structural arrangement, featuring reactive chloro and amino groups on a pyrimidine core, establishes it as a versatile scaffold for synthesizing a diverse range of biologically active molecules.[1] The pyrimidine nucleus is a fundamental component of nucleic acids and is prevalent in numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities. The strategic placement of substituents on the pyrimidine ring of this compound allows for the modulation of its physicochemical properties and biological activity, making it a particularly attractive building block for the development of targeted therapies, especially kinase inhibitors.[1]

This guide delves into the theoretical underpinnings of this compound's molecular characteristics. By employing computational chemistry techniques, we can predict and understand its behavior at a molecular level, providing insights that are crucial for rational drug design.

Computational Methodology

The theoretical investigations presented in this guide were predominantly performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Geometry Optimization and Vibrational Frequencies

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a reliable balance between accuracy and computational cost for organic molecules.[2][3] Harmonic vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra.[3][4]

Workflow for Computational Analysis

The general workflow for the theoretical analysis of this compound is depicted below.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation cluster_application Application InputMolecule This compound (SMILES or XYZ coordinates) GeometryOptimization Geometry Optimization InputMolecule->GeometryOptimization Initial Structure VibrationalAnalysis Vibrational Frequency Analysis GeometryOptimization->VibrationalAnalysis Optimized Geometry ElectronicProperties Electronic Property Calculations (HOMO, LUMO, MEP) GeometryOptimization->ElectronicProperties Optimized Geometry NLO NLO Property Calculations GeometryOptimization->NLO Optimized Geometry Structural Structural Parameters GeometryOptimization->Structural Bond Lengths, Bond Angles Spectral FT-IR & FT-Raman Spectra VibrationalAnalysis->Spectral Frequencies, Intensities Reactivity Chemical Reactivity (HOMO-LUMO Gap) ElectronicProperties->Reactivity Energy Levels NLO_Analysis Non-Linear Optical Activity NLO->NLO_Analysis Hyperpolarizability Docking Molecular Docking Structural->Docking Ligand Preparation

Caption: A general workflow for the theoretical analysis of molecules.

Molecular Structure and Vibrational Analysis

The optimized geometric parameters, including bond lengths and bond angles, provide a foundational understanding of the molecule's three-dimensional structure. This information is critical for understanding its interactions with biological targets.

Vibrational Spectra: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint that is unique to the compound's structure.[5] Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations.[3][4]

Key Vibrational Modes for this compound:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretching (Amino Group)3500 - 3300
C-H Stretching (Aromatic)3100 - 3000
C=N and C=C Stretching (Pyrimidine Ring)1650 - 1450
N-H Bending (Amino Group)1650 - 1550
C-F Stretching1250 - 1000
C-Cl Stretching800 - 600

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific chemical environment.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests higher reactivity, as it is easier for the molecule to be excited.[2][6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites.[7] The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding intermolecular interactions, including those with biological receptors.[7]

MEP_Concept Molecule This compound Red_Region Electron-Rich Region (Negative Potential) Nucleophilic Attack Site Molecule->Red_Region e.g., around N atoms Blue_Region Electron-Deficient Region (Positive Potential) Electrophilic Attack Site Molecule->Blue_Region e.g., around H atoms Green_Region Neutral Region Molecule->Green_Region e.g., carbon backbone

Sources

An In-depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine: Synthesis, Applications, and Sourcing for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Amino-2-chloro-5-fluoropyrimidine, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its pivotal role as a key intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a trifunctionalized heterocyclic compound whose strategic importance in drug discovery cannot be overstated.[1][2] Its pyrimidine core is a well-established "hinge-binding" motif, crucial for the activity of many kinase inhibitors which target the ATP-binding site of these enzymes. The strategic placement of an amino group, a reactive chloro group, and a fluorine atom provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex and highly specific therapeutic agents.[2] The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

This guide will explore the fundamental chemistry of this compound, from its synthesis and reactivity to its application in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 155-10-2[1][3]
Molecular Formula C₄H₃ClFN₃[1][3]
Molecular Weight 147.54 g/mol [1][3]
Appearance White to light yellow crystalline powder[3]
Melting Point 192-197 °C[3]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[3]
Purity Typically >95-98%[4][5]
Storage Temperature Freezer
Spectroscopic Data for Structural Confirmation

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below:

  • ¹H NMR: A singlet is typically observed around 8.85 ppm, corresponding to the proton on the pyrimidine ring.[6]

  • ¹³C NMR: Characteristic peaks for the carbon atoms of the pyrimidine ring are expected.

  • FTIR (KBr): Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching.[1]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Fragmentation patterns would involve the loss of chlorine and fluorine atoms.[1]

Synthesis and Mechanistic Insights

The most common and industrially viable synthesis of this compound commences from the readily available 5-fluorouracil.[1][6] This two-step process involves a chlorination reaction followed by a regioselective amination.

Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil Chlorination Chlorination 5-Fluorouracil->Chlorination POCl₃, Base (e.g., N,N-dimethylaniline) 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Chlorination->2,4-dichloro-5-fluoropyrimidine Amination Amination 2,4-dichloro-5-fluoropyrimidine->Amination NH₃ solution This compound This compound Amination->this compound

General synthesis workflow for this compound.
Detailed Experimental Protocol: Base-Catalyzed Synthesis from 5-Fluorouracil

This protocol is based on established literature procedures and offers a reliable method for the laboratory-scale synthesis of the title compound.[1][6]

Step 1: Chlorination of 5-Fluorouracil

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).

  • At room temperature, add a catalytic amount of a suitable base such as N,N-dimethylaniline.

  • Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur, which can be controlled with a water bath.

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃, yielding the intermediate, 2,4-dichloro-5-fluoropyrimidine.

Step 2: Amination of 2,4-dichloro-5-fluoropyrimidine

  • The aqueous solution containing the chlorinated intermediate is then subjected to amination. This is typically achieved by reacting with an aqueous ammonia solution.

  • Adjust the pH of the solution to approximately 8 using a suitable base.

  • Stir the resulting mixture for 15 minutes. The solid product, this compound, will precipitate.

  • Collect the solid by filtration and wash with cold water to remove residual impurities.

  • Dry the product under vacuum to obtain the final compound.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[1]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of numerous targeted therapies, most notably Anaplastic Lymphoma Kinase (ALK) inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[2] The reactivity of the chloro group at the 2-position allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various side chains that can fine-tune the selectivity and potency of the final drug molecule.

Application_in_Drug_Discovery This compound This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr_Reaction Reaction with Nucleophile Drug_Scaffold Substituted Pyrimidine Scaffold SNAr_Reaction->Drug_Scaffold Further_Synthesis Further Synthetic Steps Drug_Scaffold->Further_Synthesis Kinase_Inhibitors e.g., Alectinib, Ceritinib Further_Synthesis->Kinase_Inhibitors

Role of this compound in kinase inhibitor synthesis.
Case Study: Synthesis of Alectinib and Ceritinib

Alectinib (CH5424802): A highly selective, second-generation ALK inhibitor, Alectinib, utilizes a 2,4-diaminopyrimidine core. While the exact synthetic routes are often proprietary, published methodologies indicate that intermediates structurally related to this compound are key precursors.[7][8]

Ceritinib (LDK378): Another potent second-generation ALK inhibitor, Ceritinib, also features a 2,4-diaminopyrimidine scaffold.[2][9] Its synthesis involves the coupling of a substituted aniline with a dichloropyrimidine derivative, a transformation where this compound serves as a valuable synthon or starting point for creating the necessary intermediates.[9][10]

Supplier and Availability Analysis

The accessibility and purity of this compound are critical for research and development timelines. A comparative analysis of several reputable suppliers is presented below. It is important to note that pricing is subject to change and may vary based on quantity and institutional agreements.

SupplierPurityAvailable QuantitiesIndicative Pricing (USD)
Thermo Fisher Scientific 98%1g, 5g$749.65 for 5g
Apollo Scientific ≥95%250mg, 1g, 5g£18.00 for 250mg, £42.00 for 1g, £50.00 for 5g
Simson Pharma Limited High Quality (CoA provided)Inquire for detailsCompetitive pricing
CP Lab Safety min 97%100gInquire for details
Echemi (various suppliers) 98-99%Varies by supplierInquire for details

Handling and Safety Considerations

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with profound implications for the field of drug discovery. Its utility as a versatile precursor for potent and selective kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. A comprehensive understanding of its chemical properties, synthesis, and reactivity is paramount for researchers and scientists striving to develop the next generation of innovative medicines.

References

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. International Journal of Pharmacy and Pharmaceutical Sciences.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Retrieved from [Link]

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21.
  • Beilstein Journals. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • PubMed. (2016). Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Retrieved from [Link]

  • ResearchGate. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356112A - Method for preparing ceritinib.
  • Google Patents. (n.d.). US10221155B2 - Method for preparing Alectinib.
  • National Center for Biotechnology Information. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a cornerstone scaffold in the design of kinase inhibitors, largely due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[1][2] This application note provides a detailed guide for medicinal chemists and drug development scientists on the strategic use of 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2), a versatile and highly valuable building block for the synthesis of potent and selective kinase inhibitors. We will explore the causality behind core synthetic strategies, provide detailed, field-proven protocols for key transformations, and illustrate its application in the synthesis of scaffolds targeting critical oncogenic kinases such as EGFR and BTK.

Introduction: The Strategic Advantage of the this compound Scaffold

Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a frequent driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3]

The this compound molecule is a "privileged" starting material in kinase inhibitor design for several reasons:

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[2]

  • C4-Amino Group: The exocyclic amino group provides an additional hydrogen bond donor site, further strengthening the interaction with the kinase hinge.

  • C2-Chloro Group: This is the primary reactive handle for introducing molecular diversity. The chlorine atom is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile installation of various side chains to explore the ATP binding pocket and achieve target selectivity.[4]

  • C5-Fluoro Group: The strategic placement of a fluorine atom can significantly enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and pharmacokinetic properties of the final compound.[5]

This trifunctionalized core offers a robust platform for developing inhibitors against a range of kinase targets, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Anaplastic Lymphoma Kinase (ALK).[1][6][7]

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material's properties is crucial for reaction setup, handling, and safety.

PropertyValueReference
CAS Number 155-10-2[1]
Molecular Formula C₄H₃ClFN₃[1][8]
Molecular Weight 147.54 g/mol [1][9]
Appearance White to light yellow crystalline powder[1]
Melting Point 193-197 °C[1]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1]

Core Synthetic Methodologies & Protocols

The primary synthetic strategy involves the sequential and selective functionalization of the C2 position, leveraging the reactivity of the chloro substituent.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing amine-based side chains at the C2 position, forming the common 2,4-diaminopyrimidine scaffold found in many kinase inhibitors.[10]

Caption: General SNAr Reaction Scheme.

Protocol 1: General Procedure for SNAr with a Primary/Secondary Amine

Causality & Rationale: This protocol utilizes a high-boiling polar aprotic solvent (e.g., 1-butanol, n-propanol, or DMSO) to achieve the necessary temperature to overcome the activation energy for the substitution reaction.[11] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the hydrochloric acid generated in situ, driving the reaction to completion without competing with the primary nucleophile.[7][12] Microwave irradiation can be employed to significantly reduce reaction times.[13]

  • Materials:

    • This compound (1.0 eq)

    • Substituted amine (1.1 - 1.5 eq)

    • DIPEA or TEA (2.0 - 3.0 eq)

    • Anhydrous 1-butanol or n-propanol (to achieve a concentration of ~0.1-0.5 M)

  • Procedure:

    • To a dry reaction vessel (e.g., microwave vial or round-bottom flask with condenser), add this compound and the substituted amine.

    • Add the anhydrous solvent, followed by the base (DIPEA or TEA).

    • Heat the reaction mixture to 120-140 °C and stir for 4-16 hours.[13] Alternatively, heat in a microwave reactor at 120-140 °C for 15-60 minutes.[13]

    • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

    • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2,4-disubstituted aminopyrimidine.

Methodology 2: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction is the method of choice for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C2 position. This is crucial for accessing different regions of the kinase active site and modulating properties like solubility and cell permeability.

Caption: General Suzuki-Miyaura Coupling Scheme.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Cl bond.[14] A base is required to activate the boronic acid for transmetalation to the palladium center.[15] A mixed solvent system, typically an organic solvent like dioxane or DME with water, is used to dissolve both the organic and inorganic reagents.[14] It is critical to perform the reaction under an inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is sensitive to oxidation by air, which would lead to catalyst deactivation and reaction failure.[14]

  • Materials:

    • This compound (1.0 eq)

    • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the base, and the palladium catalyst.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

    • Monitoring: Track the reaction progress by LC-MS.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-aminopyrimidine derivative.

Application in Targeted Therapy: Kinase Signaling Pathways

The scaffolds derived from this compound are designed to interrupt specific, dysregulated signaling pathways that drive cancer cell proliferation and survival.

Targeting the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives many cancers, including non-small cell lung cancer (NSCLC).[6][16] Dianilinopyrimidine derivatives are a well-established class of EGFR inhibitors.[6]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Targeting the BTK Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[17] Its inhibition is a validated strategy for treating B-cell malignancies like chronic lymphocytic leukemia (CLL).[7][18]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Inhibitor Pyrimidine Inhibitor Inhibitor->BTK Blocks Kinase Activity NFkB NF-κB Pathway PLCG2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival

Caption: Interruption of the BTK signaling pathway.

Summary of Synthetic Applications

The following table summarizes the application of the core methodologies for building kinase inhibitor scaffolds.

Reaction TypeReagent 2Representative Product ScaffoldTarget Kinase ClassTypical Yield
SNAr Substituted Aniline2-Anilino-4-amino-5-fluoropyrimidineEGFR, ALK50-85%
SNAr Piperazine/Piperidine2-(Piperazinyl)-4-aminopyrimidineBTK, CDK60-90%
Suzuki Phenylboronic acid2-Phenyl-4-amino-5-fluoropyrimidineVEGFR, CDK45-75%
Suzuki Pyrazolylboronic acid2-(Pyrazolyl)-4-aminopyrimidineAurora Kinase40-70%

Conclusion

This compound is a powerful and versatile starting material for the synthesis of diverse libraries of kinase inhibitors. Its well-defined reactivity allows for the systematic and predictable introduction of various functional groups at the C2 position through robust methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. A deep understanding of the rationale behind these protocols enables researchers to efficiently construct complex molecules capable of selectively targeting key kinases involved in disease, thereby accelerating the drug discovery process.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No. 155-10-2).
  • BenchChem. (n.d.). 2-Amino-4-chloro-5-fluoropyrimidine | 1683-75-6.
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Lin, Y., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Zhao, Z., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC - NIH.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Abdel-Maksoud, M. S., et al. (2023).
  • Hao, X., et al. (2018). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.
  • BenchChem. (n.d.). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
  • G. S. S. K. Reddy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chen, X., et al. (2023).
  • Tsai, C., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97 62802-42-0.
  • Sharma, P., et al. (2022).
  • Zhang, Y., et al. (2022).
  • Check, C. T., & Sarpong, R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Brullo, C., et al. (2021).
  • Sigma-Aldrich. (n.d.). This compound.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 155-10-2.
  • Guidechem. (n.d.). What are the applications of 2-Chloro-5-fluoropyrimidine?.
  • Lavecchia, A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
  • Aslan, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC.

Sources

Application Notes and Protocols: The Strategic Use of 4-Amino-2-chloro-5-fluoropyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique properties that can enhance drug efficacy, metabolic stability, and target binding affinity. Among these, 4-Amino-2-chloro-5-fluoropyrimidine has emerged as a high-value, versatile building block, particularly in the development of targeted cancer therapies. Its trifunctionalized pyrimidine core provides a strategically "pre-wired" scaffold for synthesizing complex molecules with high precision. This guide offers an in-depth exploration of the chemical properties, reactivity, and strategic applications of this compound. It provides detailed, field-proven protocols for its use in key synthetic transformations and discusses the underlying chemical principles and structure-activity relationships that make it a privileged intermediate in drug discovery, with a focus on the synthesis of potent kinase inhibitors.

Section 1: Physicochemical Properties and Reactivity Profile

This compound (CAS No. 155-10-2) is a white to light yellow crystalline powder.[1][2] Its utility in drug discovery is not accidental but is a direct result of the specific electronic and steric arrangement of its substituents. A comprehensive understanding of these properties is crucial for its effective use in synthesis.[3]

PropertyValueReference
CAS Number 155-10-2[1][2]
Molecular Formula C₄H₃ClFN₃[1][4]
Molecular Weight 147.54 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 191-197 °C[1][2]
Purity Typically >98.0%[1]
Storage Freezer (2-8°C recommended)[1][5]

The Causality Behind Its Reactivity:

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The substituents on this compound further modulate this reactivity in a highly advantageous manner:

  • C2-Chloro Group: Positioned between two electron-withdrawing ring nitrogens, the carbon at the C2 position is highly electrophilic. This makes the chloro-substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][6] This position serves as the primary synthetic handle for introducing molecular diversity.

  • C4-Amino Group: This group is a critical pharmacophoric element. In many kinase inhibitors, this primary amine acts as a key hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase's ATP-binding pocket.[1] While it is an electron-donating group, its effect is outweighed by the activating influence of the ring nitrogens and the C5-fluoro group on the C2 position's reactivity.

  • C5-Fluoro Group: The strongly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the pyrimidine ring and enhancing the rate of SNAr at the C2 position.[7] Furthermore, fluorine can form crucial hydrogen bonds or favorable dipole interactions with protein targets and often serves to block metabolic attack, thereby improving the pharmacokinetic profile of the final drug molecule.[8]

Section 2: Core Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a common driver of cancer.[9] Consequently, they are among the most important targets in oncology drug discovery. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition, and this compound is a premier starting material for building these inhibitors.[1][3] Prominent examples of FDA-approved drugs synthesized using this or a closely related scaffold include the Anaplastic Lymphoma Kinase (ALK) inhibitors Alectinib and Ceritinib , used to treat certain types of non-small cell lung cancer.[1][3]

General Synthetic Strategy Workflow

The typical synthetic route leverages the C2-chloro group as the primary point of diversification. A nucleophile, often a complex amine, is introduced via SNAr. Subsequent reactions, such as cross-coupling, can be used to build out other parts of the molecule, leading to a final, potent drug candidate.

G cluster_0 Step 1: S N Ar Reaction cluster_1 Step 2: C-C Bond Formation (Optional) A 4-Amino-2-chloro- 5-fluoropyrimidine C S N Ar Intermediate A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B Amine Nucleophile (R-NH2) F Cross-Coupling (e.g., Suzuki) C->F D Boronic Acid/Ester (Ar-B(OR)2) E Final Kinase Inhibitor F->E Pd Catalyst Base

Caption: General workflow for kinase inhibitor synthesis.

Section 3: Experimental Protocols

The following protocols are generalized methodologies based on established literature and represent common practices in medicinal chemistry. Researchers should optimize conditions for their specific substrates.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This is the most fundamental and widely used reaction for this building block. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[10][11]

Principle: The high electrophilicity of the C2 position allows for the displacement of the chloride by a suitable amine nucleophile, often facilitated by a non-nucleophilic base to scavenge the resulting HCl.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous solvent: N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), or 2-Propanol

    • Round-bottom flask or microwave reaction vial, magnetic stirrer, condenser, nitrogen/argon atmosphere setup.

    • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography).

  • Step-by-Step Methodology:

    • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., NMP, approx. 0.1-0.5 M concentration).

    • Add the amine nucleophile (1.1-1.5 eq) followed by the base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature or heat to 80-120 °C. For challenging or sterically hindered amines, microwave irradiation (120-140 °C for 15-60 min) can significantly accelerate the reaction.[12]

    • Self-Validation (QC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

    • Upon completion, cool the reaction mixture to room temperature. If NMP or DMA was used, pour the mixture into water and stir, which may precipitate the product.

    • Extract the product with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

    • Final Validation (QC): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Suzuki Cross-Coupling Reaction

While SNAr at C2 is most common, the chloro-group can also participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, a powerful tool for adding aryl or heteroaryl fragments.[13]

Principle: A palladium catalyst facilitates the coupling of the C2-Cl electrophile with an organoboron nucleophile (boronic acid or ester) in the presence of a base.

  • Materials & Equipment:

    • 2-Chloro-pyrimidine substrate (from a prior step, 1.0 eq)

    • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)

    • Palladium catalyst: Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 eq)

    • Base: Aqueous Sodium Carbonate (Na₂CO₃) 2M or Potassium Phosphate (K₃PO₄)

    • Solvent system: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixtures.

    • Standard reaction and purification setup as described in Protocol 3.1.

  • Step-by-Step Methodology:

    • In a reaction vessel, combine the 2-chloro-pyrimidine substrate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).

    • Critical Step: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

    • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 2-16 hours.

    • Self-Validation (QC): Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Perform a standard aqueous work-up, dry the organic layer, and concentrate.

    • Purify the crude material by flash column chromatography or recrystallization.

    • Final Validation (QC): Characterize the final product by NMR and HRMS.

Section 4: Biological Context & Signaling Pathways

To appreciate the impact of inhibitors derived from this compound, it is essential to understand the biological pathways they target. Alectinib, for example, targets the ALK signaling pathway. Genetic rearrangements can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival in certain cancers.[1]

Simplified ALK Signaling Pathway and Point of Inhibition

G Ligand Growth Factor (Ligand) EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) Downstream Downstream Effectors (e.g., STAT3, PI3K/AKT) EML4_ALK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Alectinib (Derived from Pyrimidine Scaffold) Inhibitor->EML4_ALK Inhibition

Caption: Inhibition of the aberrant EML4-ALK signaling pathway.

Section 5: Handling and Safety

As a reactive chemical intermediate, this compound must be handled with appropriate care.

  • Hazard Identification: GHS classification indicates that the compound is harmful if swallowed (Acute Tox. 4) and may cause skin, eye, and respiratory irritation.[4]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling, storage, and disposal.[1]

References

  • CAS No : 155-10-2 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. ResearchGate. Available at: [Link]

  • Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. YouTube. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Zenodo. Available at: [Link]

Sources

Application Note: A Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

4-Amino-2-chloro-5-fluoropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its pyrimidine core is a well-established "hinge-binding" motif in numerous kinase inhibitors, which are crucial in targeted cancer therapies.[1] The strategic placement of an amino group, a reactive chloro group, and a fluoro group makes this molecule a versatile building block for creating libraries of complex, biologically active compounds.

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, focusing on the causality behind experimental choices. This document is designed to empower researchers to rationally design synthetic routes and troubleshoot reactions involving this valuable scaffold.

The SNAr Mechanism on an Electron-Deficient Core

Nucleophilic aromatic substitution is the cornerstone of functionalizing halogenated pyrimidines.[3][4] Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates attack by nucleophiles.[5][6]

The reaction proceeds via a well-established two-step addition-elimination mechanism .[7][8]

  • Addition: The nucleophile (Nu⁻) attacks an electron-poor carbon atom bearing a leaving group (LG), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, resulting in the final substituted product.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[5]

Diagram 1: The general two-step addition-elimination mechanism of SNAr.

Regioselectivity: Directing the Nucleophile to the C2 Position

With two different halogen substituents (Cl at C2 and F at C5), the critical question is one of regioselectivity: which position will the nucleophile attack? For this compound, substitution occurs selectively at the C2 position , displacing the chloride ion. This preference is dictated by a combination of electronic and leaving group effects.

  • Electronic Activation: The pyrimidine ring is activated towards nucleophilic attack by the two ring nitrogens and the strongly electron-withdrawing fluorine atom at C5. The amino group at C4 is technically an electron-donating group (EDG) by resonance, but its directing influence, combined with the other activating factors, still allows for facile SNAr. In related dihalopyrimidine systems, EDGs have been shown to direct substitution to other positions, highlighting the sensitive electronic nature of the ring.[3][4]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. However, the ability of the leaving group to depart in the second, fast step is also crucial. While the C-F bond is more polarized (making the C5 carbon more electrophilic), the C-Cl bond is weaker and chloride is a better leaving group than fluoride in this context. The greater polarizability and stability of the larger chloride ion favor its departure to regenerate the aromatic ring.

  • Intermediate Stability: Attack at C2 places the resulting negative charge in the Meisenheimer complex ortho to the C5-fluoro group and allows for delocalization across both ring nitrogens. This configuration leads to a highly stabilized intermediate, favoring the C2 substitution pathway over attack at C5.

Experimental Workflow A 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Workup (Quench, Extraction, Washing) C->D E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Diagram 3: A typical workflow for SNAr reactions.

Protocol A: Amination with Primary/Secondary Amines

This protocol describes a typical reaction with an amine nucleophile, a common step in building kinase inhibitors.

  • Objective: To synthesize 4-amino-5-fluoro-2-(substituted-amino)pyrimidines.

  • Causality:

    • Base (K₂CO₃ or DIPEA): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA (N,N-Diisopropylethylamine) is often used as it is a liquid and easily removed under vacuum.

    • Solvent (DMF or NMP): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent for SNAr reactions. They effectively solvate the reactants and intermediates without interfering with the nucleophile.

    • Temperature (80-120 °C): Heating is typically required to overcome the activation energy for the reaction, especially with less reactive amines. Microwave irradiation can significantly shorten reaction times. [9] Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Add a suitable polar aprotic solvent (e.g., DMF, DMAc, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with water and brine to remove the solvent and residual base, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine.

Protocol B: Thiolation with Thiols

Thiols are potent nucleophiles and typically react under milder conditions than amines. [10][11]

  • Objective: To synthesize 4-amino-5-fluoro-2-(substituted-thio)pyrimidines.

  • Causality:

    • Base (K₂CO₃ or NaH): A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. For simple alkyl or aryl thiols, K₂CO₃ is often sufficient. For less acidic thiols, a stronger base like sodium hydride (NaH) may be necessary.

    • Solvent (DMF or THF): DMF is a good general choice. If using NaH, an anhydrous solvent like Tetrahydrofuran (THF) is required.

    • Temperature (RT - 60 °C): Due to the high nucleophilicity of thiolates, these reactions often proceed readily at or slightly above room temperature.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the desired thiol (1.1 eq) and a suitable solvent (e.g., DMF).

  • Add a base such as powdered K₂CO₃ (1.5 eq). If using NaH, add it carefully to a solution of the thiol in anhydrous THF at 0 °C and stir for 20-30 minutes before proceeding.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat gently to 50-60 °C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by carefully adding water.

  • Perform a standard aqueous workup as described in Protocol A (extraction with an organic solvent, washing, drying).

  • Purify the crude product by silica gel chromatography.

Protocol C: Alkoxylation with Alcohols

Alcohols are weak nucleophiles and must be converted to their corresponding alkoxides using a strong base. [5]

  • Objective: To synthesize 4-amino-5-fluoro-2-(substituted-alkoxy)pyrimidines.

  • Causality:

    • Base (NaH or KHMDS): A strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is required to quantitatively deprotonate the alcohol, generating the highly reactive alkoxide.

    • Solvent (THF or Dioxane): Anhydrous polar aprotic solvents are essential to prevent quenching the strong base and alkoxide.

    • Temperature (0 °C to RT): The alkoxide is typically generated at 0 °C to control the exothermic deprotonation. The subsequent substitution reaction can often proceed at room temperature.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel under an inert atmosphere, add the desired alcohol (1.2 eq) and anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cold alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Perform a standard aqueous workup as described in Protocol A.

  • Purify the crude product by silica gel chromatography.

Data Summary

The following table summarizes representative transformations for this compound, providing a quick reference for reaction planning.

Nucleophile ClassRepresentative NucleophileBaseSolventTemp (°C)Expected Product
Amine BenzylamineDIPEADMF1002-(Benzylamino)-5-fluoropyrimidin-4-amine
Amine MorpholineK₂CO₃NMP1205-Fluoro-2-morpholinopyrimidin-4-amine
Thiol ThiophenolK₂CO₃DMF605-Fluoro-2-(phenylthio)pyrimidin-4-amine
Thiol EthanethiolNaHTHFRT2-(Ethylthio)-5-fluoropyrimidin-4-amine
Alcohol MethanolNaHTHFRT5-Fluoro-2-methoxypyrimidin-4-amine
Alcohol PhenolK₂CO₃DMF1105-Fluoro-2-phenoxypyrimidin-4-amine

Note: Conditions are illustrative and may require optimization for specific substrates.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its nucleophilic aromatic substitution reactions proceed with high regioselectivity at the C2 position, enabling the predictable and efficient introduction of a wide range of functional groups. By understanding the underlying mechanistic principles and the rationale for specific reaction conditions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel therapeutics and other advanced materials.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018). ResearchGate. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). American Chemical Society. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). National Institutes of Health. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. (n.d.). University of Bath. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). ResearchGate. [Link]

  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). MDPI. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. [Link]

  • Thiol Reactive Probes and Chemosensors. (2015). National Institutes of Health. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Dimethylamination with Dimethylformamide: A Powerful Tool in Organic Synthesis. (2011). Chemistry & Biology Interface. [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[5][12]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). PubMed. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2009). ResearchGate. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2011). PubMed Central. [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). National Institutes of Health. [Link]

  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem. [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2018). National Institutes of Health. [Link]

  • 13.7 Thiols | Organic Chemistry. (2021). YouTube. [Link]

  • Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. (2024). YouTube. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-2-aryl-5-fluoropyrimidines

The 4-amino-5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly in oncology and immunology. The targeted introduction of aryl and heteroaryl substituents at the 2-position via Suzuki-Miyaura cross-coupling is a cornerstone strategy for the synthesis of compound libraries and the optimization of lead candidates. This reaction facilitates the formation of a C-C bond between the electron-deficient pyrimidine ring and a diverse range of boronic acids or esters. The presence of the amino and fluoro groups on the pyrimidine ring can influence its reactivity, necessitating carefully optimized and robust protocols to ensure high yields and purity.

This guide provides detailed, field-proven protocols for the successful Suzuki coupling of 4-Amino-2-chloro-5-fluoropyrimidine, drawing upon established methodologies for related heteroaryl chlorides. We will explore both conventional thermal and modern microwave-assisted procedures, delving into the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to confidently and effectively synthesize their target molecules.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, which must be carefully selected to balance reactivity and stability.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2) PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust, general procedure suitable for a wide range of arylboronic acids. It employs a well-established palladium catalyst and is ideal for laboratories without access to microwave reactors. The conditions are adapted from successful couplings of other chloropyrimidines.[4]

Key Reagents and Rationale
ComponentRecommendationRationale
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)A reliable and versatile catalyst for cross-coupling reactions, known for its stability and effectiveness with heteroaryl chlorides.
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids or to accelerate the reaction.
Solvent 1,4-Dioxane / Water (typically 4:1 to 10:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for the activation of the boronic acid.
Temperature 80-100 °CProvides sufficient thermal energy for the oxidative addition of the relatively unreactive C-Cl bond without causing significant degradation of the starting materials or product.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-aryl-5-fluoropyrimidine.

thermal_workflow start Start reagents Combine Reactants: - Pyrimidine - Boronic Acid - Base - Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for conventional thermal Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, often leading to higher yields and cleaner reaction profiles.[3] This protocol is adapted from optimized conditions for the coupling of 2,4-dichloropyrimidines.[3]

Key Reagents and Rationale
ComponentRecommendationRationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)A highly effective catalyst for microwave-assisted Suzuki couplings of chloropyrimidines, often allowing for very low catalyst loadings.[3]
Base Potassium Carbonate (K₂CO₃)A proven and cost-effective base for rapid microwave-assisted couplings.
Solvent 1,4-Dioxane / Water (2:1 to 4:1)Efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture.
Temperature & Time 100-120 °C, 15-30 minutesMicrowave irradiation allows for reaching the target temperature rapidly, significantly shortening the required reaction time compared to conventional heating.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol), the desired arylboronic acid (1.1-1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5-2 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture.

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Advanced Catalyst Systems for Challenging Couplings

For particularly challenging or sterically hindered boronic acids, or to achieve high yields with very low catalyst loadings, advanced catalyst systems may be required. Second-generation Buchwald precatalysts, such as XPhos Pd G2 , are highly effective for the Suzuki-Miyaura coupling of heteroaryl chlorides. These catalysts readily form the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.

Typical Conditions with XPhos Pd G2:

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous, aprotic solvent such as t-butanol or dioxane.

  • Temperature: 80-110 °C

Troubleshooting and Expert Insights

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly under an inert atmosphere.

    • Inefficient Base: If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.

    • Incomplete Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene). Consider using a slight excess of the boronic acid or using a more stable boronate ester (e.g., a pinacol ester).

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing is key.

    • Dehalogenation of Starting Material: This can occur if the reaction is run for too long or at too high a temperature, or in the presence of a hydride source.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile reaction for the synthesis of novel, biologically relevant compounds. The protocols provided herein offer robust starting points for both conventional and microwave-assisted methodologies. By understanding the rationale behind the choice of reagents and reaction conditions, and by being aware of potential challenges and troubleshooting strategies, researchers can effectively leverage this important transformation in their drug discovery and development efforts.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine.
  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(18), 2953-2959.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Asgari, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Powers, K. M., & Sherwood, T. C. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 86(1), 108–120. [Link]

  • Li, Z., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 784–790. [Link]

  • Al-dujaili, A. H. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. International Journal of Organic Chemistry, 6, 12-41.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • Anderson, K. W., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648.
  • Mamadshoeva, S. S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Izvestiya Akademii Nauk Tadzhikskoj SSR. Otdelenie Fiziko-Matematicheskikh, Khimicheskikh i Geologicheskikh Nauk, 3(188), 85-98.

Sources

The Synthetic Chemist's Guide to Unlocking Pyrimidine Diversity: Advanced Protocols for the Functionalization of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework of a vast array of therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has inspired generations of scientists to explore its synthetic derivatization.[3] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties, enabling the optimization of its biological activity, selectivity, and pharmacokinetic profile. Among the myriad of pyrimidine building blocks, 4-Amino-2-chloro-5-fluoropyrimidine has emerged as a particularly versatile and valuable synthon, especially in the development of targeted therapies such as kinase inhibitors.[4][5]

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the key chemical transformations that enable the diversification of this powerful building block, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Understanding the Reactivity of this compound: A Tale of Two Positions

The synthetic utility of this compound is rooted in the differential reactivity of its substituted positions. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative fluorine atom at the C5 position. This electron deficiency makes the ring susceptible to nucleophilic attack, a key principle that governs many of the reactions discussed herein.

The primary sites of reactivity on this scaffold are the C2 and C4 positions. The chlorine atom at the C2 position serves as a versatile handle for a variety of substitution reactions. The amino group at the C4 position, while also a site for potential modification, primarily influences the electronic properties of the ring and can direct the regioselectivity of certain reactions. In the context of many cross-coupling and nucleophilic substitution reactions, the C2-chloro group is the more reactive site for displacement.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the functionalization of electron-deficient aromatic systems like pyrimidines.[6][7] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C2), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product.

The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-fluoro substituent significantly activates the C2 position towards nucleophilic attack. This allows for the displacement of the chloro group with a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted pyrimidines.

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol outlines a general method for the substitution of the C2-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) supplies

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen amine nucleophile (1.1 - 1.5 equivalents).

  • Solvent and Base Addition: Add a suitable volume of anhydrous polar aprotic solvent to dissolve the starting materials. Add the base (DIPEA or TEA, 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-substituted pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and versatile methods for the formation of C-C and C-N bonds.[9][10] These reactions offer a high degree of functional group tolerance and are indispensable tools in the synthesis of complex molecules for drug discovery.

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organoboron reagent (boronic acid or boronic ester) and an organic halide.[11][12] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a phosphine ligandThe choice of catalyst and ligand is crucial for efficient oxidative addition of the C-Cl bond to the Pd(0) center.
Ligand PPh₃, dppf, XPhos, or SPhosBulky, electron-rich phosphine ligands often enhance catalytic activity, particularly for less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The base is required for the transmetalation step of the catalytic cycle.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 120 °CElevated temperatures are typically required to drive the reaction to completion.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle, oil bath, or microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-120 °C, or perform the reaction in a microwave reactor at a suitable temperature and time.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to yield the 2-aryl-substituted pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it an invaluable tool for the synthesis of complex amine-containing molecules.

Protocol: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube or sealed vial under an inert atmosphere, combine the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%). Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Addition of Reagents: Add this compound (1.0 equivalent), the primary amine (1.1 - 1.5 equivalents), and the base (1.5 - 2.5 equivalents).

  • Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous ammonium chloride solution. Separate the layers and wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-substituted pyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals and functional materials.[15][16]

Protocol: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Addition of Solvent, Base, and Alkyne: Add the anhydrous solvent and the base (which often serves as the solvent as well). Add the terminal alkyne (1.2 - 2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous ammonium chloride solution to remove the copper catalyst. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the 2-alkynyl-substituted pyrimidine.

Visualization of Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the general workflows for the synthetic transformations described above.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Combine this compound, Amine Nucleophile, and Base in a Flask B Add Anhydrous Polar Aprotic Solvent A->B C Heat Reaction Mixture (80-120 °C) B->C D Monitor by TLC C->D E Cool and Dilute with Ethyl Acetate D->E Upon Completion F Wash with aq. NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, and Base B Add Degassed Solvent Mixture A->B C Heat Reaction Mixture (80-120 °C or Microwave) B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Ethyl Acetate D->E Upon Completion F Wash with Water and Brine E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H

Caption: General workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Combine Pd Pre-catalyst and Ligand in Anhydrous Solvent B Add this compound, Amine, and Base A->B C Heat Sealed Reaction (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool, Dilute with EtOAc, and Quench with aq. NH₄Cl D->E Upon Completion F Wash with Brine E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H

Caption: General workflow for Buchwald-Hartwig Amination.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The substituted pyrimidines derived from this compound are of significant interest in drug discovery, particularly in the field of oncology. [4]The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. [5]The strategic installation of diverse substituents at the C2 position allows for the fine-tuning of the inhibitor's potency and selectivity for specific kinase targets.

For example, the synthesis of Aurora kinase inhibitors, which are being investigated for the treatment of various cancers, often utilizes pyrimidine intermediates derived from this compound. The ability to readily introduce a variety of amine and aryl groups at the C2 and C4 positions through the reactions described in this guide is a critical enabler for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block that provides access to a rich diversity of substituted pyrimidines. The synthetic methodologies detailed in this guide, including nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, offer the modern synthetic chemist a robust toolkit for the functionalization of this important scaffold. A thorough understanding of the underlying principles of reactivity and the practical application of these protocols will undoubtedly accelerate the discovery and development of novel therapeutic agents.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Growing Science. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. PMC. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

Sources

Use of 4-Amino-2-chloro-5-fluoropyrimidine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Utility of 4-Amino-2-chloro-5-fluoropyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds. The strategic functionalization of this heterocycle is paramount in the development of targeted therapeutics. This compound (CAS No. 155-10-2) has emerged as a particularly valuable synthetic intermediate, primarily due to the orthogonal reactivity of its substituents.[1][2] The electron-withdrawing fluorine atom at the C5 position modulates the electronic properties of the ring, while the chloro group at the C2 position serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions. The amino group at C4 provides a crucial interaction point, often acting as a hydrogen bond donor to engage with biological targets.[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound. We will delve into field-proven protocols for its use in constructing complex molecular architectures, with a focus on its pivotal role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use in the laboratory. These properties are critical for handling, reaction setup, purification, and structural confirmation.

Physicochemical Data
PropertyValueReference(s)
CAS Number 155-10-2[1][4][5]
Molecular Formula C₄H₃ClFN₃[1][4]
Molecular Weight 147.54 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 192-197 °C[1][6]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1][4][6]
Purity >98.0%[1][5]
Storage Freezer[1][5]
Spectroscopic Data Summary
TechniqueExpected Characteristics
¹H NMR A singlet for the C6-H proton is expected, typically downfield. Signals for the amino protons will also be present.
¹³C NMR Characteristic peaks for the carbon atoms of the pyrimidine ring are expected, with C-F and C-Cl couplings influencing the signals.
FTIR (KBr) Key vibrational bands include N-H stretching of the amino group (approx. 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching.[1]

Foundational Synthesis of the Intermediate

The most common and industrially viable route to this compound begins with the readily available antimetabolite, 5-fluorouracil. The transformation involves a two-step process: a robust chlorination followed by a regioselective amination.

Start 5-Fluorouracil Step1 Chlorination Start->Step1 POCl₃ N,N-dimethylaniline (cat.) 106-110 °C Intermediate 2,4-Dichloro-5- fluoropyrimidine Step1->Intermediate Step2 Amination Intermediate->Step2 NH₃ solution Adjust pH to ~8 Product 4-Amino-2-chloro- 5-fluoropyrimidine Step2->Product

General synthesis workflow for this compound.
Protocol 1: Base-Catalyzed Synthesis from 5-Fluorouracil

This protocol is based on established literature and provides a reliable method for laboratory-scale synthesis.[7] The use of a catalytic amount of a base like N,N-dimethylaniline facilitates the chlorination process, which can improve yields and make the process more economically viable for industrial applications.[7]

Step 1: Chlorination

  • To a dry round-bottom flask equipped with a stirrer and reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).

  • At room temperature, add a catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL for a 25g scale reaction).

  • Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. Causality Note: This addition is often exothermic and should be controlled, for instance, with a water bath, to prevent runaway reactions.[7]

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice-cold water with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the chlorinated intermediate.

Step 2: Amination

  • The aqueous solution containing the 2,4-dichloro-5-fluoropyrimidine intermediate is then subjected to amination.

  • React the intermediate with an ammonia solution. The greater reactivity of the C4 chloro group compared to the C2 chloro group leads to regioselective substitution.

  • Adjust the pH of the solution to approximately 8 using a suitable base.[1][2]

  • Stir the resulting mixture for 15 minutes. The desired product, this compound, will precipitate as a solid.[1]

  • Collect the solid by filtration.

  • Wash the filtered solid with water to remove inorganic salts and other impurities.

  • Dry the product under vacuum to obtain the final compound.

Core Synthetic Applications and Protocols

The true value of this compound lies in the selective modification of its C2 position. The chloro substituent is an excellent leaving group for a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, typically between an organohalide and a boronic acid.[8] For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the C2 position, a common strategy in building the core of many kinase inhibitors.[9][10]

Causality Insight: The choice of palladium catalyst and ligand is crucial. A Pd(0) species, often generated in situ from a Pd(II) precursor, is required to initiate the catalytic cycle. Ligands such as triphenylphosphine (PPh₃) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[10]

Pyrimidine 4-Amino-2-chloro- 5-fluoropyrimidine Reaction Suzuki-Miyaura Coupling Pyrimidine->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Product 2-Aryl-4-amino- 5-fluoropyrimidine Reaction->Product Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat

Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable solvent system, often a mixture like 1,4-dioxane and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture, typically to 80-100 °C, and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-substituted pyrimidine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction is indispensable for installing substituted amino groups at the C2 position of the pyrimidine core, a key structural feature in many advanced kinase inhibitors that target the enzyme's hinge region.[13]

Causality Insight: This reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands (e.g., X-Phos, S-Phos, BrettPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle, and to prevent the formation of inactive catalyst species.[12][14] The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical for deprotonating the amine nucleophile without causing unwanted side reactions.

Pyrimidine 4-Amino-2-chloro- 5-fluoropyrimidine Reaction Buchwald-Hartwig Amination Pyrimidine->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Product N²-Substituted-4-amino- 5-fluoropyrimidine-2-amine Reaction->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., X-Phos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Heat

Workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., X-Phos, 2-5 mol%).

  • Add the this compound (1 equivalent), the desired primary or secondary amine (1.2 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to isolate the C2-aminated pyrimidine.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine and chloro substituents, makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr).[15] While less versatile than palladium-catalyzed methods, SₙAr provides a direct and often high-yielding route to introduce nucleophiles like alkoxides, thiolates, and certain amines, particularly with activated systems. The reaction proceeds via a high-energy Meisenheimer intermediate.[16]

Protocol 4: General Procedure for SₙAr with an Amine
  • Dissolve this compound (1 equivalent) in a suitable high-boiling polar aprotic solvent like 1-pentanol or N,N-dimethylformamide (DMF).

  • Add the desired nucleophilic amine (1.5-3 equivalents). A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.[13]

  • Heat the reaction mixture, often to temperatures above 120 °C, for several hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and pour it into water to precipitate the product.[13]

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold derived from this compound is a cornerstone in the design of inhibitors for numerous protein kinases implicated in cancer.[1] For example, this intermediate is crucial for synthesizing inhibitors of:

  • Anaplastic Lymphoma Kinase (ALK): A key driver in certain non-small cell lung cancers. Drugs like Alectinib and Ceritinib feature complex structures built upon this type of pyrimidine core.[1]

  • p38 MAP Kinase: Involved in inflammatory responses, making its inhibitors potential treatments for chronic inflammatory diseases.[17]

  • Aurora Kinase: Plays a role in cell cycle regulation, and its inhibition can reduce levels of oncoproteins like MYC.[13]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety, handling, and disposal information before use.

Conclusion

This compound is a high-value, versatile intermediate that provides medicinal chemists with a reliable platform for developing complex molecular architectures. Its trifunctionalized core allows for selective and sequential modifications through robust and well-understood synthetic transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A comprehensive understanding of its properties and reaction protocols, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation targeted therapies.

References

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research. Retrieved from [Link]

  • Lin, Y. L., Chen, Y. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(11), 3334. Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Dietz, J., & Bräse, S. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563–569. Retrieved from [Link]

  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. Retrieved from [Link]

  • Dietz, J., & Bräse, S. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • G. S. S. V. D. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130441. Retrieved from [Link]

  • Frank, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1518–1524. Retrieved from [Link]

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (n.d.). PMC. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cas 62802-42-0, 2-Chloro-5-fluoropyrimidine. (n.d.). LookChem. Retrieved from [Link]

  • Val C, et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3177. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-amino-5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic functionalization of this core is paramount for the development of novel kinase inhibitors and other targeted therapies. 4-Amino-2-chloro-5-fluoropyrimidine serves as a highly versatile and valuable building block in this endeavor.[3] Its structure, featuring a reactive chlorine atom at the C2 position, an amino group at C4, and a fluorine atom at C5, allows for selective, palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine substituent, facilitates these transformations.[4]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the mechanistic underpinnings of these reactions, offer guidance on catalyst and ligand selection, and provide step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Reactivity of this compound

The regioselectivity of cross-coupling reactions on substituted pyrimidines is dictated by the electronic properties of the ring and the nature of the leaving groups.[4] For this compound, the chlorine atom at the C2 position is the primary site for oxidative addition by the palladium catalyst. The C4 and C2 positions are the most electron-deficient, making them susceptible to this key catalytic step.[4] The amino group at C4 can potentially inhibit the catalyst; therefore, the choice of appropriate ligands is crucial to mitigate this effect and achieve high reaction efficiency.[5]

General Workflow for Palladium-Catalyzed Cross-Coupling

The successful execution of these coupling reactions hinges on a systematic and well-controlled experimental workflow. The following diagram outlines the critical stages, from reagent preparation to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) Solvent Anhydrous Solvent Preparation Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Heating Heating & Stirring (Temperature Control) Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quench Quenching Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or their esters.[6] This reaction is instrumental in synthesizing biaryl structures commonly found in kinase inhibitors.[7]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.[6]

  • Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.[6]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O9080-90
3-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane11075-85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the vessel.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-fluoro-2-arylpyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This transformation is essential for introducing primary or secondary amines at the C2 position of the pyrimidine ring, a common feature in many biologically active molecules.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions and involves:

  • Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Cl bond.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[9]

  • Reductive Elimination: Formation of the C-N bond and regeneration of the Pd(0) catalyst.[9]

The selection of a suitable base and ligand is crucial to the success of this reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate are commonly used.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.[10]

G Pd0 Pd(0)L₂ PdII_halide [Ar-Pd(II)L₂-Cl] Pd0->PdII_halide Oxidative Addition (Ar-Cl) PdII_amido [Ar-Pd(II)L₂-NR¹R²] PdII_halide->PdII_amido Amine Coordination & Deprotonation (HNR¹R², Base) Product Ar-NR¹R² PdII_amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Application Note: Strategic Derivatization of 4-Amino-2-chloro-5-fluoropyrimidine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Amino-5-fluoropyrimidine Scaffold

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, certain molecular frameworks consistently emerge as "privileged scaffolds."[1] The 4-amino-2-chloro-5-fluoropyrimidine core is a quintessential example of such a scaffold. Its structure is elegantly pre-configured for high-affinity interactions within the ATP-binding sites of numerous protein kinases, enzymes whose dysregulation is a known driver of diseases like cancer.[1][2]

The pyrimidine ring acts as a bioisostere for the adenine base of ATP, while the 4-amino group often forms critical hydrogen bond interactions with the "hinge region" of the kinase.[1] The 5-fluoro substituent serves a dual purpose: it can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and pharmacokinetic properties.[3] However, the true synthetic versatility of this building block lies in the C2-chloro position. This site is the primary reactive handle, allowing for the strategic introduction of a vast array of chemical moieties to modulate potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-tested protocols for common transformations. We will explore the causality behind experimental choices, offering insights to guide researchers in their own drug development campaigns.

Chemical Reactivity and Strategic Considerations

The reactivity of the this compound ring is dictated by the strong electron-withdrawing nature of the two ring nitrogens and the C5-fluoro group. This electronic profile renders the pyrimidine ring π-deficient, making it highly susceptible to nucleophilic attack.[4][5] The C2 and C4 positions are the most electron-deficient; however, the chlorine atom at C2 is a superior leaving group compared to the amino group at C4, making the C2 position the primary site for derivatization.

Key Derivatization Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The most direct method for introducing O-, N-, and S-based nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: Essential for forming C-C and C-N bonds, enabling the introduction of diverse aryl, heteroaryl, and complex amine fragments.

The following diagram illustrates the primary decision-making workflow for derivatizing this scaffold.

G Start This compound DesiredBond Desired Bond Type? Start->DesiredBond CN_Bond C-N Bond (Amines, Amides) DesiredBond->CN_Bond C-N CO_Bond C-O Bond (Alcohols, Phenols) DesiredBond->CO_Bond C-O CS_Bond C-S Bond (Thiols) DesiredBond->CS_Bond C-S CC_Bond C-C Bond (Aryl, Heteroaryl) DesiredBond->CC_Bond C-C SNAr_N Protocol 1: SNAr (N-Nucleophiles) CN_Bond->SNAr_N Buchwald Protocol 3: Buchwald-Hartwig Amination CN_Bond->Buchwald SNAr_O Protocol 1: SNAr (O-Nucleophiles) CO_Bond->SNAr_O SNAr_S Protocol 1: SNAr (S-Nucleophiles) CS_Bond->SNAr_S Suzuki Protocol 2: Suzuki-Miyaura Coupling CC_Bond->Suzuki

Caption: Decision workflow for derivatizing the C2 position.

Protocol 1: C2-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust and often metal-free method for functionalizing the C2 position. The reaction proceeds via a two-step addition-elimination sequence through a stabilized Meisenheimer intermediate.[6][7] The high reactivity of the 2-chloropyrimidine substrate often allows these reactions to proceed under mild conditions.[4]

General Protocol for SNAr with Amine Nucleophiles

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., DIPEA, K₂CO₃, or Et₃N) (2.0 - 3.0 equiv)

  • Solvent (e.g., n-Butanol, 1,4-Dioxane, DMF, or NMP)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • To a dry reaction vessel, add this compound and the chosen solvent (approx. 0.1 - 0.5 M concentration).

  • Add the amine nucleophile followed by the base.

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent's boiling point. For example, a reaction in 1-pentanol might be heated to 120-140 °C for several hours.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Otherwise, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Base Selection: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is often used to neutralize the HCl generated in situ without competing with the primary nucleophile. An inorganic base like Potassium Carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF.[8]

  • Solvent Choice: High-boiling point, polar aprotic solvents like n-Butanol, Dioxane, or NMP are commonly used to ensure sufficient thermal energy to overcome the activation barrier.[3]

  • Equivalents: A slight excess of the amine nucleophile is used to drive the reaction to completion.

Protocol 2: C2-Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[9] It is the premier method for introducing aryl and heteroaryl moieties at the C2 position, which is critical for exploring structure-activity relationships (SAR) by probing different pockets of the target protein.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or Pd(OAc)₂ (2-4 mol%))

  • Ligand (if required, e.g., SPhos, XPhos, or P(t-Bu)₃) (2-8 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid/ester, the palladium precatalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional Ethyl Acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Causality & Insights:

  • Catalyst System: The choice of palladium source and ligand is critical. For unreactive chloropyrimidines, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) is often necessary to facilitate the oxidative addition step.[10][11]

  • Base Role: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[11][12] Aqueous inorganic bases like K₂CO₃ are common and effective.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making an inert atmosphere essential for preventing catalyst deactivation and ensuring high yields.

Protocol 3: C2-Derivatization via Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder pathway for C-N bond formation.[13] It is particularly valuable for coupling less nucleophilic amines (e.g., anilines, heteroarylamines) or sterically hindered amines where SNAr reactions may be sluggish or fail.[14]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.3 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%))

  • Ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4 - 2.5 equiv)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the this compound and the amine.

  • Seal the vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by flash column chromatography.

Causality & Insights:

  • Ligand Selection: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. Xantphos is a versatile choice known to be effective for a range of substrates.[15][16] The choice of ligand can dramatically affect reaction rate and yield.[14]

  • Base Strength: Strong bases like Sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine, facilitating its coordination to the palladium center.[14][17] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ may be employed.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the phosphine ligands and deactivate the catalyst. Therefore, using anhydrous solvents and reagents under an inert atmosphere is critical for success.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical conditions for the three primary derivatization strategies. Note that these are starting points and may require optimization for specific substrates.

ParameterSNArSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagent NucleophileBoronic Acid/EsterAmine
Catalyst None (typically)Palladium Precatalyst + LigandPalladium Precatalyst + Ligand
Typical Base DIPEA, K₂CO₃K₂CO₃, Cs₂CO₃NaOt-Bu, Cs₂CO₃
Solvent n-BuOH, DioxaneDioxane/H₂O, TolueneToluene, Dioxane (Anhydrous)
Temperature 80 - 140 °C80 - 110 °C80 - 120 °C
Atmosphere Air or InertInert (Ar, N₂)Inert (Ar, N₂)

Visualization of Derivatization Pathways

Reactions cluster_start Starting Material cluster_products C2-Functionalized Products Start 4-Amino-2-chloro- 5-fluoropyrimidine SNAr_Product 2-Amino/Alkoxy/Thio Derivatives Start->SNAr_Product SNAr R-NH₂, R-OH, R-SH Base, Heat Suzuki_Product 2-Aryl/Heteroaryl Derivatives Start->Suzuki_Product Suzuki Coupling Ar-B(OH)₂ Pd Catalyst, Base Buchwald_Product 2-Amino/Anilino Derivatives Start->Buchwald_Product Buchwald-Hartwig R¹R²NH Pd Catalyst, Ligand, Base

Caption: Key derivatization routes from the pyrimidine core.

Conclusion

This compound is a powerhouse building block for medicinal chemistry. Its well-defined reactivity allows for selective and efficient functionalization at the C2 position. By mastering the application of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can rapidly generate diverse libraries of compounds. This strategic derivatization is fundamental to the optimization of lead compounds, ultimately paving the way for the discovery of new and effective targeted therapies.

References

  • BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem. [URL: https://benchchem.com/technical-support/suzuki-coupling-of-2-chloropyridines-base-selection]
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem. [URL: https://benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-reactions-with-5-bromomethyl-2-chloropyrimidine]
  • BenchChem. An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine. BenchChem. [URL: https://benchchem.com/technical-support/an-in-depth-technical-guide-to-2-amino-4-chloro-5-fluoropyrimidine-cas-no-155-10-2]
  • Glavac, N. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 439. [URL: https://www.mdpi.com/1420-3049/26/8/2239]
  • Glavac, N. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Glavac-Sinreih/e8656114a8492025816922501066060c184c1724]
  • Nagata, M. et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19328214/]
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem. [URL: https://benchchem.com/application-notes/application-notes-and-protocols-for-nucleophilic-aromatic-substitution-reactions-of-5-chloro-2-fluoropyridin-3-amine]
  • Tsai, M. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(13), 9036-9047. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8032766/]
  • Wade, J. V. & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [URL: https://pubmed.ncbi.nlm.nih.gov/12739943/]
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/327763784_Nucleophilic_aromatic_substitution_reactions_of_chloropyrimidines]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [URL: https://www.jk-scientific.com/en/learning-center/lab-tips/buchwald-hartwig-cross-coupling]
  • Montalban, A. G. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14791-14865. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • BenchChem. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. BenchChem. [URL: https://www.benchchem.
  • Sigma-Aldrich. 2-Chloropyrimidine 95. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193291]
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/figure/Amination-products-of-chloropyrazine-and-2-chloropyrimidine_fig1_265935939]
  • Bolognesi, M. L. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(8), 2239. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8071077/]
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [URL: https://www.researchgate.net/publication/236009891_Buchwald-Hartwig_Amination_of_b-Chloroacroleins_by_Lactams_and_Heteroarylamines]
  • Nielsen, M. K. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9993-10003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4102202/]
  • Kashani, S. K. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7558a23010a531b539414]
  • Boschelli, D. H. et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. [URL: https://pubmed.ncbi.nlm.nih.gov/17181170/]
  • Niefiediev, O. V. et al. (2013). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 64, 419-30. [URL: https://pubmed.ncbi.nlm.nih.gov/23644062/]
  • Sigma-Aldrich. 2-Chloro-5-fluoropyrimidine 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/69408]
  • Guidechem. What are the applications of 2-Chloro-5-fluoropyrimidine?. Guidechem. [URL: https://www.guidechem.com/faq/what-are-the-applications-of-2-chloro-5-fluoropyrimidine-item-962002.html]
  • Al-Harrasi, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(8), 2239. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8071077/]
  • Lewis, C. A. et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(46), 15835-15844. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261019/]
  • Nitta, Y. et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(82), 10692-10695. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc04364j]
  • Simson Pharma Limited. This compound. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/4-amino-2-chloro-5-fluoropyrimidine]
  • Ossila. 2-Chloro-5-fluoropyrimidine. Ossila. [URL: https://www.ossila.com/products/2-chloro-5-fluoropyrimidine]

Sources

Application Notes and Protocols for the Utilization of 4-Amino-2-chloro-5-fluoropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal building block in the synthesis of modern agrochemicals. Its unique trifunctional nature—an amine group, a reactive chlorine atom, and a fluorine substituent on a pyrimidine core—renders it an exceptionally versatile intermediate for creating a diverse range of high-value herbicides and fungicides. This document outlines the physicochemical properties, core synthesis protocols, and detailed application notes for its use in the synthesis of prominent agrochemicals, including florasulam and penoxsulam. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and safety.

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Agrochemicals

The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical research to enhance metabolic stability, binding affinity, and overall efficacy.[1] Fluorinated pyrimidine scaffolds, in particular, are integral to a number of commercial pesticides.[2] this compound (CAS No. 155-10-2) has emerged as a critical intermediate due to the differential reactivity of its substituents, allowing for sequential and regioselective modifications. The chlorine atom at the 2-position is a prime site for nucleophilic substitution, while the amino group at the 4-position can be readily derivatized, paving the way for the construction of complex heterocyclic systems characteristic of modern herbicides.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 155-10-2[3][4][5]
Molecular Formula C₄H₃ClFN₃[4][5]
Molecular Weight 147.54 g/mol [5][6]
Appearance White to light yellow crystalline powder[4][6]
Melting Point 192-197 °C[4][6]
Purity >98.0%[3][6]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[4][5]
Storage Store in a freezer under an inert atmosphere.[3][7]

Safety and Handling Precautions:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7][8][9] All manipulations should be performed in a well-ventilated fume hood.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7][8][9] Refer to the Safety Data Sheet (SDS) for complete safety information.[7][8][9][10]

Synthesis of this compound

A common and efficient route for the synthesis of this compound begins with the readily available 5-fluorouracil.[6][11] The process involves a two-step sequence of chlorination followed by amination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A 5-Fluorouracil C Reaction at 106-110 °C A->C B Phosphorus Oxychloride (POCl₃) + Base Catalyst (e.g., N,N-dimethylaniline) B->C D Quenching with Ice-Cold Water C->D E Intermediate: 2,4-Dichloro-5-fluoropyrimidine D->E F 2,4-Dichloro-5-fluoropyrimidine (in aqueous solution) E->F H pH Adjustment to ~8 F->H G Ammonia Solution (e.g., 15% NH₂OH) G->H I Precipitation and Filtration H->I J Final Product: This compound I->J

Caption: Base-catalyzed synthesis of this compound from 5-fluorouracil.

Detailed Protocol for Synthesis

Materials:

  • 5-fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable base catalyst)[11]

  • Ammonia solution (e.g., 15% aqueous solution)

  • Ice

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

Step 1: Preparation of 2,4-Dichloro-5-fluoropyrimidine [11]

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phosphorus oxychloride (4 equivalents).

  • At room temperature, add a catalytic amount of N,N-dimethylaniline.

  • Slowly add 5-fluorouracil (1 equivalent) in portions to the stirred mixture. An exothermic reaction may occur; control the temperature with a water bath if necessary.[11]

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃. This will yield the chlorinated intermediate.[11]

Step 2: Amination to this compound [6][11]

  • The aqueous solution containing the chlorinated intermediate is then subjected to amination.

  • React the intermediate with an ammonia solution.

  • Adjust the pH of the solution to approximately 8 using a suitable base.

  • Stir the resulting mixture for 15 minutes. The solid product, this compound, will precipitate.[6]

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Application in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides

This compound is a key precursor for the synthesis of triazolopyrimidine sulfonamide herbicides, such as florasulam. The general strategy involves the substitution of the chloro group and subsequent cyclization to form the core triazolopyrimidine structure.

Synthetic Pathway to Florasulam Intermediate

A related precursor, 4-amino-5-fluoro-2-methoxypyrimidine, is often used in the synthesis of florasulam.[12][13] The synthesis involves an addition reaction with isothiocyanomethyl formate followed by a cyclization reaction.

G A 4-Amino-5-fluoro-2-methoxypyrimidine C Addition Reaction (Reflux) A->C B Isothiocyanomethyl formate (in Ethyl Acetate) B->C D Intermediate: [(2-methoxy-5-fluoro-4-pyrimidinyl)amino]thiocarbonylamino methyl formate C->D F Cyclization Reaction (Reflux) D->F E Hydroxylamine Hydrochloride + Sodium Hydroxide E->F G Florasulam Intermediate: 5-methoxy-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine F->G

Caption: Synthesis of a key florasulam intermediate from a 4-aminopyrimidine derivative.

Protocol for the Synthesis of a Florasulam Intermediate

This protocol is adapted from a patented method for the synthesis of a key intermediate of florasulam.[12][13]

Materials:

  • 4-amino-5-fluoro-2-methoxypyrimidine

  • Isothiocyanomethyl formate

  • Ethyl acetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Dichloromethane

  • Water

Procedure:

  • In a reaction vessel, combine 4-amino-5-fluoro-2-methoxypyrimidine (0.10 mol), isothiocyanomethyl formate (0.15 mol), and ethyl acetate (100g).[13]

  • Heat the mixture to reflux with stirring and maintain for 18 hours to form the addition product.[13]

  • Prepare a sodium hydroxide solution containing hydroxylamine hydrochloride (0.20 mol) and sodium hydroxide (0.20 mol) in water (70g).[13]

  • Add the sodium hydroxide solution to the reaction mixture and continue to reflux for an additional 6 hours to facilitate cyclization.[13]

  • After the reaction is complete, cool the mixture and extract with dichloromethane.

  • Wash the organic layer with water, dry it over a suitable drying agent, and concentrate to obtain the florasulam intermediate.[13]

Conclusion

This compound is a high-value, versatile intermediate that is crucial for the synthesis of a range of modern agrochemicals. Its synthesis from 5-fluorouracil is a well-established and scalable process. The differential reactivity of its functional groups allows for its strategic incorporation into complex molecules, leading to the development of potent and selective herbicides and fungicides. The protocols provided herein, grounded in established literature, offer a reliable foundation for researchers and chemists in the agrochemical industry.

References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (2020). Retrieved from [Link]

  • CN107602566B - The synthetic method of florasulam intermediate - Google Patents.
  • CN107602566A - The synthetic method of florasulam intermediate - Google Patents.
  • CN103724353A - Improved synthesis method of penoxsulam - Google Patents.
  • United States Patent (19) - Googleapis.com. Retrieved from [Link]

  • MY182424A - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and acetyl-coa carboxylase (accase) inhibitors - Google Patents.
  • CN104402890A - Preparation method of penoxsulam - Google Patents.
  • EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google Patents.
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. Retrieved from [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. Retrieved from [Link]

  • CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. (2018). Retrieved from [Link]

  • 4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchGate. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022). Retrieved from [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (2023). Retrieved from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (2019). Retrieved from [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Retrieved from [Link]

  • Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof (2016) | Roger E. Gast - SciSpace. Retrieved from [Link]

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (2021). Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Retrieved from [Link]

Sources

Scale-Up Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Amino-2-chloro-5-fluoropyrimidine in Modern Drug Discovery

The fluorinated pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, this compound stands out as a critical building block, particularly in the development of targeted cancer therapies.[1] Its strategic placement of amino, chloro, and fluoro groups on the pyrimidine ring offers a versatile platform for synthesizing complex molecules with high biological activity. This document provides a comprehensive guide to the scale-up synthesis of this vital intermediate, detailing a robust and reproducible protocol, explaining the scientific rationale behind the experimental choices, and outlining its application in the synthesis of next-generation kinase inhibitors. The pyrimidine nucleus is a fundamental component of DNA and RNA, making it a privileged scaffold for the design of anticancer drugs.[2][3]

The primary application of this compound lies in its role as a precursor to potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine core of this molecule often serves as a "hinge-binding" motif, effectively anchoring the inhibitor to the ATP-binding site of the target kinase.[1] This has led to the development of several life-saving drugs, including Alectinib and Ceritinib, which are used to treat certain types of non-small cell lung cancer.[1]

This application note is designed to provide researchers and process chemists with a detailed, practical, and scientifically grounded protocol for the large-scale synthesis of this compound, ensuring high yield and purity.

Synthetic Strategy: A Two-Step Approach from 5-Fluorouracil

The most common and industrially viable route for the synthesis of this compound begins with the readily available starting material, 5-fluorouracil. The overall strategy involves a two-step process:

  • Chlorination: The first step is the conversion of 5-fluorouracil to the intermediate, 2,4-dichloro-5-fluoropyrimidine, using a chlorinating agent.

  • Regioselective Amination: The second step involves the selective amination of the more reactive C4 position of the dichlorinated intermediate to yield the final product.

This approach is favored for its efficiency, scalability, and the relatively low cost of the starting material.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Amination cluster_2 Work-up and Purification start 5-Fluorouracil chlorination Chlorination with POCl3 and N,N-dimethylaniline start->chlorination intermediate 2,4-dichloro-5-fluoropyrimidine chlorination->intermediate amination Selective Amination with Ammonia intermediate->amination product This compound amination->product workup Quenching, Extraction, and Crystallization product->workup final_product Pure this compound workup->final_product

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocols and Experimental Insights

Part 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

This initial chlorination step is critical and requires careful control of reaction conditions to ensure high yield and minimize impurity formation.

Reaction Mechanism: The chlorination of 5-fluorouracil with phosphorus oxychloride (POCl₃) proceeds through the formation of a Vilsmeier-like intermediate. The tertiary amine, N,N-dimethylaniline, acts as a base and catalyst, activating the POCl₃ and facilitating the nucleophilic attack by the uracil tautomer.

Protocol:

  • Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phosphorus oxychloride (POCl₃, 2.5 to 10 molar equivalents).

  • Initial Charge: Begin stirring and add N,N-dimethylaniline (1.5 to 2.0 molar equivalents) to the POCl₃ at room temperature.

  • Addition of 5-Fluorouracil: Slowly add 5-fluorouracil (1.0 molar equivalent) portion-wise to the stirred mixture. An exothermic reaction may be observed, and the temperature should be controlled using a cooling bath.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-114°C and maintain this temperature for 2-4 hours.[4] The progress of the reaction should be monitored by a suitable analytical method, such as HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by adding it to a mixture of ice-water and a suitable organic solvent like dichloromethane, ensuring the temperature is maintained below 40°C.

  • Extraction and Washing: Separate the organic layer. The aqueous layer is then extracted with the same organic solvent. The combined organic layers are washed sequentially with dilute hydrochloric acid and then with an aqueous sodium bicarbonate solution to remove any remaining N,N-dimethylaniline and acidic impurities.

  • Isolation: The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used directly in the next step or purified further by distillation.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and, when used in excess, as the solvent. Its use is well-established for the conversion of hydroxyl groups on heterocyclic rings to chlorides.[5]

  • N,N-dimethylaniline: This tertiary amine plays a crucial role as a base to neutralize the HCl generated during the reaction and as a catalyst to activate the POCl₃, thereby increasing the reaction rate and yield.[4][6]

  • Temperature Control: The reaction is typically heated to ensure completion. However, careful temperature control during the addition of 5-fluorouracil and the quenching process is critical for safety and to prevent side reactions. The quenching of excess POCl₃ is highly exothermic and reacts violently with water.[7][8]

Part 2: Synthesis of this compound

This step involves the regioselective amination of the dichlorinated intermediate. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the pyrimidine ring nitrogens and the fluorine atom.

Protocol:

  • Reactor Setup: In a suitable reactor, dissolve the crude 2,4-dichloro-5-fluoropyrimidine from the previous step in a suitable solvent, such as isopropanol or ethanol.

  • Amination: Cool the solution to 0-5°C and slowly bubble ammonia gas through the solution or add aqueous ammonia while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a high-purity product.

Causality Behind Experimental Choices:

  • Regioselectivity: The amination occurs preferentially at the C4 position. This is a well-documented phenomenon for 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[9][10] The electron-withdrawing nature of the fluorine atom and the pyrimidine ring itself makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack by ammonia.

  • Reaction Conditions: The reaction is typically carried out at low to ambient temperatures to control the exotherm and to enhance the selectivity of the amination.

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: AminationOverall
Starting Material 5-Fluorouracil2,4-dichloro-5-fluoropyrimidine5-Fluorouracil
Key Reagents POCl₃, N,N-dimethylanilineAmmonia-
Typical Yield 90-95%[4]85-90%76-85%
Purity (Post-purification) >98%>99%>99%
Reaction Time 2-4 hours at 100-114°C[4]4-6 hours at 0-25°C-

Application in Kinase Inhibitor Synthesis

This compound is a versatile scaffold for the synthesis of a wide range of kinase inhibitors. The amino group at the C4 position and the chloro group at the C2 position provide two distinct points for further chemical modification, allowing for the construction of complex molecules with high affinity and selectivity for their target kinases.

Case Study: Synthesis of Osimertinib

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer with specific EGFR mutations.[11][12] The synthesis of Osimertinib utilizes a derivative of the 4-amino-2-chloropyrimidine core. The general synthetic strategy involves the coupling of a substituted aniline to the C4 position of the pyrimidine ring, followed by further functionalization at the C2 position.[13]

Visualizing the Kinase Inhibitor Synthesis Pathway

G cluster_0 Core Scaffold cluster_1 Key Coupling Reactions cluster_2 Final Drug Molecule start This compound coupling1 Suzuki or Buchwald-Hartwig Coupling at C2 Position start->coupling1 coupling2 Nucleophilic Aromatic Substitution at C4 Position start->coupling2 product Kinase Inhibitor (e.g., Alectinib, Osimertinib) coupling1->product coupling2->product

Caption: General synthetic utility of this compound in kinase inhibitor synthesis.

Safety and Handling Considerations for Scale-Up

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of some of the reagents involved.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[7][8][14][15][16] All operations involving POCl₃ must be conducted in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, is mandatory.[15][16] Emergency shower and eyewash stations must be readily accessible.[14] The quenching of POCl₃ is a critical step that must be performed with extreme caution by slowly adding the reaction mixture to ice-water to manage the exothermic reaction.[7][8]

  • Halogenated Pyrimidines: The chlorinated intermediates and the final product are potentially hazardous and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Ensure that all equipment is dry before use to prevent any uncontrolled reactions with POCl₃. The process should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture.

Conclusion

The scale-up synthesis of this compound is a well-established and efficient process that provides a critical building block for the pharmaceutical industry. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers and process chemists can safely and reproducibly synthesize this valuable intermediate in high yield and purity. Its central role in the development of targeted kinase inhibitors underscores its importance in the ongoing fight against cancer and other diseases.

References

  • PubMed. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).[Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).[Link]

  • ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).[Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.[Link]

  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors.[Link]

  • BioImpacts. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer.[Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.[Link]

  • ResearchGate. (2017). (PDF) Synthetic Strategies in the Preparation of Osimertinib.[Link]

  • ResearchGate. (2025). Optimized synthetic protocol for the preparation of osimertinib... [https://www.researchgate.net/publication/380208107_Optimized_synthetic_protocol_for_the_preparation_of_osimertinib_a_potent_anticancer_drug_and_its_derivatives]([Link]_ anticancer_drug_and_its_derivatives)

  • MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.[Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]

  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine.[Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[Link]

  • LANXESS. (2015). Phosphorus oxychloride.[Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[Link]

  • PubMed. (2013). The roles of tertiary amine structure, background organic matter and chloramine species on NDMA formation.[Link]

  • ResearchGate. (2016). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.[Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[Link]

  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines.[Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine.[Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[Link]

  • National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.[Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[Link]

  • PubMed Central. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[Link]

Sources

Application Notes and Protocols: 4-Amino-2-chloro-5-fluoropyrimidine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-amino-2-chloro-5-fluoropyrimidine (ACFP), a trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into the core principles of its reactivity, highlighting the factors that govern its regioselective functionalization. Detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura), are presented. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of ACFP in the creation of novel, biologically active molecules, particularly in the domain of kinase inhibitors.[1][2]

Introduction: The Strategic Value of a Trifunctional Pyrimidine Core

This compound (ACFP) is a substituted pyrimidine that has emerged as a high-value intermediate in the synthesis of complex heterocyclic systems.[2] Its structure is notable for three distinct functional handles: a nucleophilic amino group at the C4 position, an electrophilic C2 position activated for substitution by a chloro leaving group, and a fluorine atom at C5 that modulates the electronic properties of the ring.

This unique arrangement makes ACFP a versatile scaffold for constructing molecules with significant biological activity. The pyrimidine core itself is a well-established "hinge-binding" motif in many kinase inhibitors, which are crucial in targeted cancer therapies.[2] The strategic placement of the amino, chloro, and fluoro groups on ACFP provides multiple, selectively addressable points for chemical modification, allowing for the systematic elaboration of molecular complexity and the fine-tuning of pharmacological properties.[1][2]

Physicochemical Properties and Safe Handling

Accurate knowledge of the physicochemical properties of ACFP is essential for its proper storage, handling, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 155-10-2[3][4]
Molecular Formula C₄H₃ClFN₃[3][5]
Molecular Weight 147.54 g/mol [3][5]
Appearance White to light yellow crystalline powder[2][4]
Melting Point 192-197 °C[2][4]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[3][4]
Storage Temperature Freezer, under inert atmosphere[6]
Safety and Handling Precautions

ACFP is classified as an irritant and is harmful if swallowed.[3][5][7] It can cause skin, eye, and respiratory irritation.[5][6] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6][7]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5][6]

    • Skin: Wash off with soap and plenty of water.[5][6]

    • Inhalation: Move the person to fresh air.[5][6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: A Mechanistic Perspective

The synthetic utility of ACFP is governed by the differential reactivity of its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing fluorine atom at C5, making the ring susceptible to nucleophilic attack.

The generally accepted order of reactivity for nucleophilic substitution on the ACFP scaffold is C2 > C4 . The chlorine atom at the C2 position is an excellent leaving group and its position is highly activated towards displacement. The amino group at C4, by contrast, is a poor leaving group and typically acts as a spectator or a directing group in initial transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore aromaticity.[8][9] This is the most direct pathway for introducing amine, alkoxy, and thioalkoxy functionalities at the C2 position. The reaction is often thermally driven and may or may not require a base, depending on the nucleophile's strength and the desired final product.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[10] ACFP is an excellent substrate for these transformations at the C2-Cl position.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups by coupling ACFP with a boronic acid or ester. This is a foundational method for building the complex bi-aryl structures common in kinase inhibitors.[11]

  • Buchwald-Hartwig Amination: While direct SNAr with amines is feasible, the Buchwald-Hartwig reaction offers a milder, more versatile, and often higher-yielding alternative for coupling a wide range of primary and secondary amines, including those that are poor nucleophiles.[11][12]

Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point. Researchers should perform optimization based on their specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the palladium-catalyzed amination of ACFP to generate 2,4-diamino-5-fluoropyrimidine derivatives.

G start Start reagents 1. Assemble Reagents - ACFP (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) - Anhydrous Toluene start->reagents inert 2. Establish Inert Atmosphere (Degas with N₂ or Ar for 15 min) reagents->inert heat 3. Heat Reaction (80-110 °C) inert->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup 5. Aqueous Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc monitor->workup Complete purify 6. Purify Product (Silica Gel Chromatography) workup->purify end End purify->end

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction vessel.

    • Causality Note: A bulky, electron-rich phosphine ligand like XPhos is crucial. It promotes the rate-limiting oxidative addition of the Pd(0) catalyst to the C-Cl bond and facilitates the final reductive elimination step to form the C-N bond.[11][13]

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-110 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the ACFP starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura C-C Cross-Coupling

This protocol details the synthesis of 2-aryl-4-amino-5-fluoropyrimidines.

G start Start reagents 1. Assemble Reagents - ACFP (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₂Cl₂ (3 mol%) - 2M aq. K₂CO₃ (2.0 eq) - Dioxane start->reagents inert 2. Establish Inert Atmosphere (Degas with N₂ or Ar for 15 min) reagents->inert heat 3. Heat Reaction (80-100 °C) inert->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup 5. Aqueous Work-up - Cool to RT - Dilute with H₂O - Extract with CH₂Cl₂ monitor->workup Complete purify 6. Purify Product (Silica Gel Chromatography) workup->purify end End purify->end

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add ACFP (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 1-5 mol%).

  • Solvent and Base: Add the organic solvent (e.g., dioxane, DME, or toluene) followed by an aqueous solution of the base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Causality Note: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. An aqueous inorganic base is often effective and easy to handle.[11]

  • Degassing: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash column chromatography.

Table 2: Example Applications of ACFP in Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Product Type
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002-(Morpholin-4-yl)-5-fluoropyrimidin-4-amine
Buchwald-HartwigAnilinePd(OAc)₂ / SPhosCs₂CO₃Dioxane100N²-phenyl-5-fluoropyrimidine-2,4-diamine
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902-(4-Methoxyphenyl)-5-fluoropyrimidin-4-amine
Suzuki-MiyauraPyridine-3-boronic acidPdCl₂(dppf)K₂CO₃DME/H₂O852-(Pyridin-3-yl)-5-fluoropyrimidin-4-amine

Conclusion

This compound stands out as a strategically vital building block for modern heterocyclic chemistry. Its well-defined regioselectivity allows for the precise and sequential installation of diverse functionalities at the C2 position through robust methods like SNAr and palladium-catalyzed cross-coupling. The protocols and mechanistic insights provided herein serve as a comprehensive resource for chemists aiming to harness the power of this versatile intermediate in the pursuit of novel therapeutics and other advanced functional molecules.

References

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Current Pharmaceutical & Clinical Research.
  • Schröder, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Ichikawa, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]

  • Ciappa, A., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Kamal, A., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Binjawhar, D. N., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]

  • Chu Lab, NTU Chemistry. Research. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

Sources

Application Notes & Protocols: Regioselective Reactions of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the regioselective reactions of 4-Amino-2-chloro-5-fluoropyrimidine, a key building block in modern medicinal chemistry. We delve into the electronic principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr). Detailed, field-proven protocols for the selective functionalization at the C2 position with various nucleophiles are presented, supported by mechanistic insights and practical considerations for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of a Privileged Scaffold

This compound is a fluorinated pyrimidine derivative of immense value in the synthesis of biologically active compounds.[1] Its structure is a cornerstone in the design of targeted therapies, particularly kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif, anchoring the molecule within the ATP-binding site of the target enzyme.[1] The strategic placement of the amino, chloro, and fluoro groups provides a platform for controlled, regioselective modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The pyrimidine ring, being π-electron deficient due to the presence of two electronegative nitrogen atoms, is inherently activated towards nucleophilic attack.[2] This guide will elucidate the principles that dictate which position on this versatile scaffold reacts and provide robust protocols to harness this reactivity in a controlled manner.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is critical for safe handling, reaction design, and purification.

PropertyValueReference
CAS Number 155-10-2[1]
Molecular Formula C₄H₃ClFN₃[1][3]
Molecular Weight 147.54 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 193-197 °C[1]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-amine[1][3]
Storage Freezer[1]

The Principles of Regioselectivity: An Electronic Deep Dive

The primary mode of reaction for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The key to understanding the regioselectivity lies in analyzing the electronic landscape of the pyrimidine ring.

Figure 1: Key reactive sites and electronic influences.

Causality behind Reactivity:

  • The C2 Position: The chlorine atom at the C2 position is the primary site for nucleophilic attack. This carbon is flanked by two electron-withdrawing nitrogen atoms (at positions 1 and 3), making it highly electrophilic. The attack of a nucleophile at this site generates a Meisenheimer complex where the negative charge is effectively delocalized onto both adjacent nitrogen atoms, resulting in a highly stabilized intermediate.

  • The C4 Position: The amino group (-NH₂) at C4 is a strong electron-donating group. It increases the electron density at this position, making it less favorable for attack by an electron-rich nucleophile.

  • The C5 Position: The fluorine atom at C5 exerts a powerful electron-withdrawing inductive effect, which further depletes the electron density of the entire ring system, thereby activating the C2 position towards nucleophilic substitution.

The confluence of these electronic factors overwhelmingly directs nucleophilic attack to the C2 position, allowing for the clean and regioselective displacement of the chloride leaving group.

Application Protocol: Regioselective SNAr at the C2 Position

The substitution of the C2-chloro group is a robust and versatile transformation. The following protocols provide a framework for reacting this compound with common classes of nucleophiles.

General Workflow for C2-Substitution

This workflow outlines the typical steps for performing an SNAr reaction on the substrate.

G start Start reagents 1. Charge Reactor - this compound - Solvent (e.g., Propanol, DMF) start->reagents add_nuc 2. Add Nucleophile - Amine, Thiol, or Alcohol - Base (e.g., Et₃N, DIPEA) reagents->add_nuc heat 3. Heat Reaction - Typically 80-140 °C - Monitor by TLC/LC-MS add_nuc->heat workup 4. Aqueous Workup - Cool to RT - Add water/brine - Extract with organic solvent heat->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography or recrystallization workup->purify end End Product purify->end

Figure 2: Standard experimental workflow for SNAr.
Protocol 1: Reaction with Amine Nucleophiles (C-N Bond Formation)

This is one of the most widely used reactions for this scaffold, forming the basis for many kinase inhibitor syntheses.[5]

  • Objective: To synthesize 2-(Alkyl/Aryl)amino-4-amino-5-fluoropyrimidine derivatives.

  • Rationale: The reaction requires a base to quench the HCl generated, preventing the protonation of the nucleophile and starting material. A polar solvent is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. Heating is necessary to overcome the activation energy of the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Amine (1.1 - 1.5 eq)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Anhydrous 2-Propanol, N,N-Dimethylformamide (DMF), or Dioxane (approx. 0.1-0.5 M concentration)

  • Step-by-Step Procedure:

    • To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent.

    • Add the substituted amine (1.1 - 1.5 eq) followed by the base (e.g., Triethylamine, 2.0 eq).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Once complete, cool the reaction to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (like diethyl ether or cold propanol), and dried.

    • Alternatively, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-amino-substituted pyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles (C-S Bond Formation)

Thiols are excellent nucleophiles and typically react readily with the substrate.[6][7]

  • Objective: To synthesize 2-(Alkyl/Aryl)thio-4-amino-5-fluoropyrimidine derivatives.

  • Rationale: Thiolates (RS⁻), formed by deprotonating the thiol with a base, are highly potent nucleophiles. The reaction often proceeds faster and at lower temperatures than with amines.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Thiol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

    • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Step-by-Step Procedure:

    • Caution: If using NaH, perform under an inert atmosphere (N₂ or Ar) as it is highly reactive with moisture.

    • To a solution of the substituted thiol (1.1 eq) in the chosen solvent, carefully add the base (e.g., K₂CO₃, 1.2 eq) at room temperature and stir for 15-30 minutes to form the thiolate.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. These reactions are often complete within 1-6 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the pure product.

Synthesis of the Starting Material

For comprehensive research, understanding the synthesis of the title compound is crucial. This compound is typically prepared from the readily available antimetabolite drug, 5-fluorouracil.[1][8]

Protocol 3: Two-Step Synthesis from 5-Fluorouracil

cluster_0 Synthesis of this compound A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B Step 1: Chlorination Reagent: POCl₃ Catalyst: N,N-Dimethylaniline C This compound (Final Product) B->C Step 2: Regioselective Amination Reagent: Aqueous Ammonia Rationale: C4 is more reactive than C2

Figure 3: Synthetic route from 5-Fluorouracil.
  • Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [8][9]

    • To a reaction flask, add phosphorus oxychloride (POCl₃, ~4-10 eq).

    • Add a catalytic amount of a base such as N,N-dimethylaniline (~1.5 eq).[9]

    • Slowly and portion-wise, add 5-fluorouracil (1.0 eq), controlling the initial exotherm with a water bath.

    • Heat the mixture to reflux (approx. 110-114 °C) for 2-14 hours, monitoring by TLC.[8][9]

    • After cooling, carefully pour the reaction mixture into ice-water with vigorous stirring.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the crude dichlorinated intermediate, which can be used directly or purified.

  • Step 2: Synthesis of this compound [1][8]

    • The crude 2,4-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent or treated directly.

    • Aqueous ammonia is added, and the mixture is stirred. The greater reactivity of the C4 position leads to selective displacement of the C4-chloride.[10]

    • The pH is adjusted to ~8 to facilitate the precipitation of the product.[1]

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Conclusion

This compound stands out as a robust and predictable building block for chemical synthesis. Its reactivity is governed by a clear set of electronic principles that favor highly regioselective nucleophilic substitution at the C2 position. The protocols detailed herein provide a reliable foundation for researchers to construct diverse libraries of pyrimidine-based molecules for applications in drug discovery and materials science. By understanding the causality behind the reaction conditions, scientists can further optimize these methods and unlock the full potential of this valuable scaffold.

References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2011). ResearchGate. [Link]

  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. (2012). International Journal of Pure and Applied Chemistry. [Link]

  • Gangjee, A., et al. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Stevens, E. Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Journal of King Saud University - Science. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]

  • 2-chloro-5-fluoropyrimidin-4-amine. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). Medicinal Chemistry Research. [Link]

  • Giles, G. I., & Jacob, C. Thiol Reactive Probes and Chemosensors. (2012). International Journal of Molecular Sciences. [Link]

  • Giles, N. M., et al. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2011). Antioxidants & Redox Signaling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions involving this critical chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate common challenges and ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low Yield in the Synthesis of this compound

Question: I am synthesizing this compound from 5-fluorouracil, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of this compound, which typically proceeds through a chlorination step to form 2,4-dichloro-5-fluoropyrimidine followed by a selective amination, can stem from several factors.[1]

Potential Causes and Solutions:

  • Incomplete Chlorination: The initial conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a critical step.

    • Causality: Insufficient chlorinating agent (e.g., phosphorus oxychloride, POCl₃) or suboptimal reaction temperature can lead to incomplete reaction.[1]

    • Troubleshooting Steps:

      • Reagent Stoichiometry: Ensure at least 4 equivalents of POCl₃ are used relative to 5-fluorouracil.[1]

      • Temperature Control: The reaction mixture should be heated to reflux, typically between 106-110°C, and monitored for completion.[1] Controlling the initial exothermic reaction by adding 5-fluorouracil portion-wise is also crucial.[1]

      • Catalysis: The addition of a catalytic amount of a base, such as N,N-dimethylaniline, triethylamine, or DMAP, can significantly improve the reaction rate and yield.[1] The choice of base and its pKa value can influence the reaction time and overall efficiency.[1]

  • Poor Regioselectivity in Amination: The subsequent amination of 2,4-dichloro-5-fluoropyrimidine must be selective for the C4 position.

    • Causality: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is generally selective for the C4 position due to electronic effects.[2][3] However, harsh conditions or the presence of certain substituents can lead to a mixture of products.

    • Troubleshooting Steps:

      • Temperature Control: The amination reaction should be performed at a controlled temperature. For instance, reacting the chlorinated intermediate with an ammonia solution is often done at a lower temperature.

      • pH Adjustment: After amination, adjusting the pH of the solution to approximately 8 is critical for the precipitation of the desired product.[1][4]

  • Product Loss During Workup and Purification: The final product can be lost during the isolation and purification stages.

    • Causality: this compound has some solubility in water, which can lead to losses during aqueous workups. Improper recrystallization solvent selection can also result in low recovery.

    • Troubleshooting Steps:

      • Quenching: Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench excess POCl₃ and precipitate the intermediate.[1][4]

      • Filtration and Washing: After precipitation of the final product, wash the solid with cold water to remove impurities without significant product loss.[1][4]

      • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvent.[4]

Issue 2: Formation of Impurities and Side Products

Question: My final product of this compound is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Prevention:

  • Diamination: Reaction of both chloro groups on the 2,4-dichloro-5-fluoropyrimidine intermediate with ammonia.

    • Causality: While the C4 position is more reactive, prolonged reaction times, excess ammonia, or elevated temperatures can lead to the formation of 2,4-diamino-5-fluoropyrimidine.

    • Prevention:

      • Control Stoichiometry: Use a controlled amount of the aminating agent.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed and before significant diamination occurs.[1]

  • Hydrolysis: Hydrolysis of the chloro groups back to hydroxyl groups.

    • Causality: The chlorinated intermediate can be sensitive to water, especially at elevated temperatures or non-neutral pH.

    • Prevention:

      • Anhydrous Conditions: Ensure the chlorination step is carried out under anhydrous conditions.

      • Controlled Quenching: The quenching of the reaction mixture in ice-cold water should be done rapidly and with efficient stirring to minimize the contact time of the intermediate with water at higher temperatures.[1][4]

  • Formation of N-acylureas: In related pyrimidine syntheses, the formation of N-acylurea impurities can occur.[5]

    • Causality: This is more common in reactions like the Biginelli reaction but highlights the potential for complex side products in pyrimidine chemistry.[5]

    • Prevention:

      • Careful control of reaction stoichiometry and catalyst selection is crucial.[5]

      • Purification: Recrystallization is often an effective method for removing such impurities.[5]

Experimental Workflow for Synthesis Optimization

The following diagram illustrates a systematic approach to optimizing the synthesis of this compound.

G cluster_0 Chlorination Step Optimization cluster_1 Amination Step Optimization cluster_2 Troubleshooting Loop start Start: 5-Fluorouracil chlorination Chlorination with POCl3 start->chlorination base_catalysis Evaluate Base Catalysts (e.g., N,N-dimethylaniline, TEA, DMAP) chlorination->base_catalysis temp_control_chlor Optimize Temperature (Reflux at 106-110°C) base_catalysis->temp_control_chlor tlc_chlor Monitor by TLC temp_control_chlor->tlc_chlor workup_chlor Quench in Ice Water tlc_chlor->workup_chlor intermediate Isolate 2,4-Dichloro-5-fluoropyrimidine workup_chlor->intermediate amination Selective Amination with Ammonia Solution intermediate->amination temp_control_amin Control Reaction Temperature amination->temp_control_amin ph_adjust Adjust pH to ~8 temp_control_amin->ph_adjust tlc_amin Monitor by TLC ph_adjust->tlc_amin precipitation Precipitate Product tlc_amin->precipitation purification Purification: Filtration, Washing, Drying precipitation->purification final_product Final Product: this compound purification->final_product low_yield Low Yield? final_product->low_yield impurities Impurities Present? final_product->impurities adjust_params Adjust Reaction Parameters low_yield->adjust_params impurities->adjust_params adjust_params->chlorination adjust_params->amination

Caption: A workflow diagram for optimizing the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of high-purity this compound?

A1: High-purity this compound is typically a white to light yellow crystalline powder.[4][6] Its melting point is reported to be in the range of 193-197°C.[4][7]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a freezer under an inert atmosphere.[4][7] The container should be tightly closed and kept in a dry, cool, and well-ventilated place.[6]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethylformamide (DMF).[7] Its solubility in water is limited, and it is reported to react violently with water under certain conditions.[6]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Q5: Which spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound is typically confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Will show characteristic signals for the aromatic proton and the amine protons.

  • ¹³C NMR: Will show characteristic peaks for the carbon atoms of the pyrimidine ring.[4]

  • FTIR (KBr): Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching.[4]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (147.54 g/mol ).[4]

Physicochemical Properties Summary
PropertyValueReference(s)
CAS Number 155-10-2[4][7]
Molecular Formula C₄H₃ClFN₃[4][7]
Molecular Weight 147.54 g/mol [4][7]
Appearance White to light yellow crystalline powder[4][6]
Melting Point 193-197 °C[4][7]
Purity >98.0%[4]
Storage Temperature Freezer[4]

Section 3: Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound from 5-Fluorouracil

This protocol is based on established literature and provides a general framework for the synthesis.[1][4]

Materials:

  • 5-fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • Base catalyst (e.g., N,N-dimethylaniline, triethylamine)

  • Ammonia solution (e.g., 15% NH₂OH)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

Stage 1: Preparation of 2,4-Dichloro-5-fluoropyrimidine

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).[1][4]

  • Add a catalytic amount of a suitable base (e.g., 0.5 ml of N,N-dimethylaniline).[1]

  • Stir the mixture at room temperature. After 10 minutes, add 5-fluorouracil (1 equivalent) portion-wise to the mixture. Control the initial exothermic reaction by using an ice-water bath if necessary.[1]

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.[1]

  • Slowly raise the temperature to 106-110°C and maintain reflux for 14 hours, or until the reaction is complete as monitored by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.[1][4] This will yield the chlorinated intermediate.

Stage 2: Preparation of this compound

  • The aqueous solution containing the chlorinated intermediate is then subjected to amination. This can be achieved by reacting with an ammonia solution.

  • Adjust the pH of the solution to approximately 8 using a suitable base.[1][4]

  • Stir the resulting mixture for 15 minutes. The solid product, this compound, will precipitate out of the solution.[1][4]

  • Collect the solid by filtration.

  • Wash the filtered solid with cold water to remove any remaining impurities.[1][4]

  • Dry the product under vacuum to obtain the final compound.[4]

General Synthesis Workflow Diagram

G A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B POCl3, Base Catalyst Reflux (106-110°C) C This compound B->C Ammonia Solution pH ~8

Caption: General synthesis workflow for this compound.

References

  • An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No - Benchchem).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
  • This compound - Echemi.
  • This compound | 155-10-2 - Sigma-Aldrich.
  • 155-10-2(this compound) Product Description - ChemicalBook.
  • This compound | CAS No- 155-10-2 | Simson Pharma Limited.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • This compound 155-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Technical Support Center: 4-Amino-2-chloro-5-fluoropyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this critical fluorinated pyrimidine intermediate. As a versatile building block in the synthesis of numerous biologically active compounds, particularly kinase inhibitors, achieving high purity of this compound is paramount for successful downstream applications.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established methodologies and our extensive field experience.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss after attempting to recrystallize my crude this compound. What could be the cause and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be attributed to suboptimal solvent selection or procedural missteps.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given that this compound is a white to light yellow crystalline powder with a melting point of 193-197 °C, water can be a suitable solvent.[1][2] However, if your recovery is low, it might be due to the compound's partial solubility in cold water.

    • Solution: Consider using a mixed solvent system. For instance, you could dissolve the compound in a good solvent like ethanol or methanol at an elevated temperature and then slowly add a poor solvent like water or hexane until you observe persistent turbidity. Then, allow the solution to cool slowly. Experiment with different solvent ratios to find the optimal balance for maximizing recovery.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even at low temperatures, leading to poor yields.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated. Perform the hot filtration step as quickly as possible. You can also add a small excess of hot solvent just before filtration to prevent premature crystal formation.

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution before filtration.

    • Solution: After the initial cooling period at room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's slow to start.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my this compound using silica gel column chromatography, but my analytical data (HPLC/NMR) still shows the presence of impurities. How can I improve the separation?

Answer:

Column chromatography is a powerful technique, but its success hinges on the proper selection of the stationary and mobile phases. For fluorinated compounds like this pyrimidine derivative, intermolecular interactions can be unique, requiring tailored chromatographic conditions.[3]

Potential Causes & Solutions:

  • Inappropriate Eluent System: The polarity of your mobile phase may not be optimal to resolve your product from the impurities.

    • Solution: Conduct a systematic thin-layer chromatography (TLC) analysis with various solvent systems to identify the best eluent for separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. The ideal solvent system will show good separation between the spot corresponding to your product and any impurity spots. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have a large amount of material to purify, it's better to use a larger column or perform multiple smaller runs.

  • Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in distorted elution bands.

    • Solution: Ensure your column is packed uniformly. A wet slurry packing method is generally preferred for silica gel. Tap the column gently as you pack to settle the stationary phase and eliminate air pockets.

  • Co-eluting Impurities: Some impurities may have very similar polarity to your product, making them difficult to separate with standard silica gel.

    • Solution: Consider using a different stationary phase. For polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol can be effective.[3] Alternatively, you could try using a different type of normal-phase silica with different selectivity.

Issue 3: Product Appears as an Oil or Fails to Solidify

Question: My purified this compound is an oil or a waxy solid, not the expected crystalline powder. What should I do?

Answer:

The expected appearance of this compound is a white to light yellow crystalline powder.[2][4] If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.

Potential Causes & Solutions:

  • Residual Solvent: Trapped solvent molecules can prevent the formation of a proper crystal lattice.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (well below the melting point). You can also try dissolving the oil in a minimal amount of a low-boiling point solvent (like dichloromethane or ether) and then removing the solvent under vacuum.

  • Presence of Impurities: Even small amounts of certain impurities can disrupt crystallization.

    • Solution: The product needs further purification. If you have already tried recrystallization and column chromatography, consider a different purification technique. A short plug of silica gel filtration might remove highly polar or non-polar impurities. If the impurity is acidic or basic, an acid-base extraction could be effective.

  • Polymorphism: While less common, some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid.

    • Solution: Try to induce crystallization by dissolving the oil in a suitable solvent and then cooling it very slowly. Seeding with a small crystal of a previously obtained pure batch can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound for reactions or analysis?

A1: Based on its properties, dimethylformamide (DMF) is a good solvent for this compound.[5] For analytical purposes like NMR, deuterated dimethyl sulfoxide (DMSO-d6) is often used.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure and identifying any organic impurities.[1][6] The absence of unexpected signals is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A single sharp peak on the chromatogram indicates a high degree of purity.[7][8]

  • Melting Point: A sharp melting point range that is close to the literature value (193-197 °C) is a good indicator of purity.[1][2] A broad or depressed melting point suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the N-H stretches of the amino group (around 3450 and 3360 cm⁻¹) and C-F and C-Cl stretches.[1]

Q3: What are the likely impurities I might encounter?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination and subsequent amination of a 5-fluorouracil derivative.[1][9] Potential impurities could include:

  • Starting materials: Unreacted 5-fluorouracil or the chlorinated intermediate.

  • Over-chlorinated byproducts: Pyrimidines with additional chlorine atoms.

  • Hydrolysis products: The chloro group can be susceptible to hydrolysis, leading to the corresponding hydroxyl-pyrimidine.

  • Residual solvents and reagents: Solvents used in the reaction and purification, or reagents like phosphorus oxychloride.[1][9]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate safety measures. It is classified as harmful if swallowed and can cause skin and eye irritation.[10] Always consult the Safety Data Sheet (SDS) provided by the supplier.[1] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Visualizing Purification Workflows

To aid in your experimental design, the following diagrams illustrate the decision-making process for selecting a purification method and the general workflow for column chromatography.

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes dissolve_and_column Dissolve in minimal solvent and perform Column Chromatography is_solid->dissolve_and_column  No (Oil/Gum) is_pure_recryst Purity > 98%? recrystallize->is_pure_recryst column_chrom Perform Column Chromatography is_pure_recryst->column_chrom  No finished High-Purity Product is_pure_recryst->finished  Yes is_pure_column Purity > 98%? column_chrom->is_pure_column is_pure_column->finished  Yes further_purification Consider Alternative Methods (e.g., Prep-HPLC, Extraction) is_pure_column->further_purification  No dissolve_and_column->is_pure_column Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to find optimal eluent pack 2. Pack column with silica gel tlc->pack load 3. Load crude sample pack->load elute 4. Elute with chosen solvent system load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate finish Pure Product evaporate->finish

Sources

Common side reactions in the synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-2-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an impurity with a mass corresponding to the di-amino substituted product. How can I minimize this over-amination?

This is a common issue arising from the reaction of the initially formed this compound with the aminating agent. The electron-donating amino group at the 4-position, however, deactivates the C2 position towards further nucleophilic attack to some extent. Still, under forcing conditions, disubstitution can occur.

Root Cause Analysis:

  • Excess Aminating Agent: A large excess of ammonia or an amine can drive the reaction towards the di-substituted product.

  • High Temperature and Prolonged Reaction Time: These conditions provide the necessary activation energy for the less reactive C2-chloro substituent to be displaced.

  • Inefficient Quenching: Slow or inefficient quenching of the reaction can allow for continued reaction and byproduct formation.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the aminating agent. A slight excess (typically 1.1 to 1.5 equivalents) is often sufficient.

  • Temperature Management: Maintain the reaction temperature as low as practically possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Controlled Addition: Add the aminating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Prompt Quenching: Once the reaction has reached optimal conversion of the starting material, quench it promptly by adding it to cold water or a suitable acidic solution.[1]

Q2: My final product is contaminated with a hydroxyl-substituted pyrimidine. What is the source of this impurity and how can I prevent it?

The presence of a hydroxyl-substituted pyrimidine, 4-Amino-5-fluoro-2-hydroxypyrimidine, is indicative of hydrolysis of the chloro-substituent. Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water.[2][3]

Causality Chain:

  • Water in Reagents or Solvents: The primary source is often residual water in the reaction solvents or reagents.

  • Aqueous Workup: During aqueous workup, prolonged exposure to water, especially if the pH is not controlled, can lead to hydrolysis.[4] The C2-chloro group is particularly susceptible to hydrolysis.[2][3]

  • Moisture in the Air: For reactions run under an inert atmosphere, inadequate drying of the apparatus or leaks can introduce atmospheric moisture.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a sealed bottle.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Controlled Workup: Minimize the time the product is in contact with water during the workup. If an aqueous workup is necessary, use cold water and quickly proceed to extraction. Adjusting the pH to be neutral or slightly acidic can also suppress hydrolysis.

  • Non-Aqueous Workup: If feasible, consider a non-aqueous workup, such as direct filtration of the product if it precipitates, followed by washing with a non-protic solvent.

Q3: I'm struggling with low yields and the formation of a dark, tarry substance in my reaction mixture. What could be causing this polymerization/dimerization?

The formation of dark, polymeric materials or dimers is often a sign of undesired side reactions, which can be triggered by overly harsh conditions or the inherent reactivity of the starting materials and products.[5] Aminopyrimidines can be susceptible to dimerization under certain conditions.[6]

Potential Triggers and Solutions:

Potential CauseScientific RationaleTroubleshooting Strategy
High Reaction Temperature Excessive heat can promote various decomposition and polymerization pathways.Maintain the lowest effective temperature and monitor the reaction closely. Consider a stepwise temperature ramp-up.
Presence of Lewis Acids Trace metal impurities or acidic conditions can catalyze polymerization.Use high-purity reagents and consider adding a non-nucleophilic base to scavenge any acidic species.
Air/Oxidative Degradation The amino group can be susceptible to oxidation, leading to colored impurities and complex byproducts.Perform the reaction under an inert atmosphere (N₂ or Ar).
Concentrated Reaction Mixture High concentrations of reactive species can increase the rate of bimolecular side reactions.Conduct the reaction at a more dilute concentration.

Troubleshooting Workflow for Polymerization Issues:

G start Low Yield & Tarry Substance Observed check_temp Is Reaction Temperature > 120°C? start->check_temp lower_temp Reduce Temperature & Monitor Closely check_temp->lower_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere No lower_temp->check_atmosphere use_inert Implement N₂ or Ar Atmosphere check_atmosphere->use_inert No check_reagents Are Reagents High Purity? check_atmosphere->check_reagents Yes use_inert->check_reagents purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents No check_concentration Is Reaction Concentration High? check_reagents->check_concentration Yes purify_reagents->check_concentration dilute_reaction Decrease Reactant Concentration check_concentration->dilute_reaction Yes end_node Improved Yield & Purity check_concentration->end_node No dilute_reaction->end_node

Caption: Troubleshooting workflow for polymerization.

Q4: The purification of my crude product by recrystallization is resulting in significant product loss. Are there alternative purification strategies?

While recrystallization is a common purification method, it may not be optimal if the product has high solubility in common solvents or if impurities co-crystallize.[7]

Alternative and Optimized Purification Protocols:

  • Solvent System Screening for Recrystallization:

    • Protocol: Systematically test a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography:

    • Protocol:

      • Adsorb the crude product onto a small amount of silica gel.

      • Prepare a silica gel column with an appropriate diameter and length.

      • Elute the column with a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Acid-Base Extraction:

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.

      • Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Visual Guide to Purification Strategy Selection:

G start Crude this compound recrystallization Attempt Recrystallization start->recrystallization high_yield High Yield & Purity? recrystallization->high_yield column_chromatography Perform Column Chromatography high_yield->column_chromatography No final_product Pure Product high_yield->final_product Yes acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction Impractical/Ineffective column_chromatography->final_product acid_base_extraction->final_product

Caption: Decision tree for purification.

References

  • ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-926. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-452. Retrieved from [Link]

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro-4-Amino-5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Request PDF. (n.d.). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Amino-2-chloro-5-fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction to provide actionable, field-proven insights for improving yield and purity.

This compound is a critical building block in medicinal chemistry, notably serving as a key intermediate for kinase inhibitors used in targeted cancer therapies.[1] Its structural features, including the reactive chloro and amino groups, make it a versatile scaffold for synthesizing a wide array of biologically active compounds.[1] This guide provides a troubleshooting framework and optimized protocols to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, typically prepared via the chlorination and subsequent amination of 5-fluorouracil.

Q1: My overall yield is consistently low. What are the most critical parameters to optimize in the two-step synthesis from 5-fluorouracil?

A: Low yield is a frequent challenge that can typically be traced back to suboptimal conditions in either the chlorination or amination step.

  • Chlorination Step: This is arguably the most critical phase. The reaction of 5-fluorouracil with phosphorus oxychloride (POCl₃) is highly exothermic and requires careful control.[2]

    • Base Catalysis: The addition of a base catalyst has been shown to significantly improve yields and reduce reaction times. Bases with a high pKa value, such as N,N-dimethylaniline, are particularly effective.[1][2] The catalyst facilitates the chlorination of the pyrimidine ring.[2]

    • Temperature Control: The reaction temperature should be gradually raised to and maintained at 106-110 °C.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause degradation and byproduct formation.

    • Reagent Stoichiometry: Using approximately 4 equivalents of POCl₃ is standard practice to ensure the reaction goes to completion.[1]

  • Amination Step: The conversion of the chlorinated intermediate to the final product is highly pH-dependent.

    • pH Control: After quenching the reaction mixture in ice-cold water, the pH must be carefully adjusted to approximately 8 using an ammonia solution or another suitable base.[1] This pH is optimal for the precipitation of the this compound product.[1]

    • Quenching: The quenching of excess POCl₃ must be performed vigorously in ice-cold water to prevent decomposition of the chlorinated intermediate.[1]

Q2: I'm observing significant byproduct formation during the chlorination step. What are the likely side reactions and how can I minimize them?

A: Byproduct formation often stems from the harsh conditions of the chlorination reaction. The primary side products are typically from incomplete chlorination or degradation of the pyrimidine ring.

To minimize these, consider the following:

  • Controlled Reagent Addition: Add the 5-fluorouracil portion-wise to the POCl₃/base mixture at room temperature.[2] This helps to control the initial exotherm and prevent localized overheating.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Over-extending the reaction time (beyond ~14 hours at 110 °C) can lead to increased degradation.

  • Use of a Base Catalyst: As mentioned, a base catalyst not only improves the yield but can also enhance the selectivity of the reaction, thereby reducing the formation of unwanted byproducts.[2]

Q3: My final product is discolored and difficult to purify. What are the best practices for purification?

A: A pure, white to light yellow crystalline powder is the desired outcome.[1][3] Discoloration often indicates residual impurities from the reaction.

  • Initial Wash: After filtration, thoroughly wash the crude solid product with water. This removes inorganic salts and residual ammonia.[1]

  • Recrystallization: The most effective method for purifying the crude product is recrystallization. An ethanol/water mixture is a commonly used and effective solvent system for this purpose.[1]

  • Activated Carbon: If the product remains colored after recrystallization, you can perform a hot filtration with a small amount of activated carbon to remove colored impurities.

Q4: Are there alternative synthetic routes that avoid the use of phosphorus oxychloride (POCl₃)?

A: Yes, for researchers seeking milder conditions or looking to avoid the hazards associated with POCl₃, alternative methods exist. One notable approach involves the cyclocondensation reaction of potassium (Z)-2-cyano-2-fluoroethenolate with amidine hydrochlorides.[4] This method proceeds under mild conditions, does not require basic additives, and has been shown to produce a broad range of fluorinated pyrimidines in excellent yields.[4] This can be a valuable strategy, especially for creating structurally diverse analogs.

Visual Guides: Workflows and Logic

Visualizing the process can aid in understanding and troubleshooting. The following diagrams illustrate the synthesis workflow and a decision-making process for addressing low yields.

SynthesisWorkflow cluster_chlorination Chlorination Step cluster_amination Amination & Work-Up cluster_purification Purification A 5-Fluorouracil C Chlorinated Intermediate (2,4-dichloro-5-fluoropyrimidine) A->C Heat to 106-110°C, ~14h B POCl3 (4 eq) Base Catalyst (e.g., N,N-dimethylaniline) D Quench in Ice Water C->D E Ammonia Solution Adjust to pH ~8 D->E F Crude Product (Precipitate) E->F G Filter & Wash with Water F->G H Recrystallize (Ethanol/Water) G->H I Final Product This compound H->I

Caption: General synthesis workflow for this compound.

Troubleshooting Start Low Overall Yield Chlorination Review Chlorination Step Start->Chlorination Amination Review Amination Step Start->Amination Temp Temperature below 106°C? Chlorination->Temp Check Reaction Conditions pH pH adjusted to ~8? Amination->pH Check Work-Up Base Base catalyst used? Temp->Base No Temp->Base Yes Time Reaction time <14h? Base->Time Yes Base->Time No Quench Quenching vigorous in ice water? pH->Quench Yes pH->Quench No

Caption: Troubleshooting decision tree for low yield issues.

Quantitative Data Summary

The choice of base catalyst in the chlorination step has a quantifiable impact on reaction time and yield. The following table, adapted from studies on base-catalyzed chlorination of pyrimidines, illustrates this relationship.[2]

Base Catalyst UsedpKa of BaseReaction Time (Hours)Reported Yield (%)
NoneN/A> 20~55%
Pyridine5.25~18~70%
N,N-dimethylaniline5.15~14~85%
Triethylamine10.75~12> 90%

Note: Yields are approximate and can vary based on specific reaction scale and conditions. Data is illustrative based on the principle that stronger bases can lead to higher yields and shorter reaction times.[2]

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol is based on established and optimized methods for a high-yield synthesis.[1][2]

Materials:

  • 5-fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable base catalyst)

  • Ammonia solution (aqueous)

  • Ice

  • Ethanol

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup (Chlorination):

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).

    • Under stirring at room temperature, add a catalytic amount of N,N-dimethylaniline (approx. 0.1 equivalents).

    • Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. Control any initial exothermic reaction by using a water bath.

    • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Chlorination Reaction:

    • Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-Up and Amination:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate, larger beaker, prepare a mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture into the ice-cold water with vigorous stirring to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood.

    • The chlorinated intermediate is now in the aqueous solution. Begin adding an ammonia solution to adjust the pH to approximately 8.

    • Stir the resulting mixture for 15-30 minutes. The solid product, this compound, will precipitate.

  • Isolation and Purification:

    • Collect the solid precipitate by filtration.

    • Wash the filtered solid thoroughly with cold water to remove any remaining impurities.

    • Dry the product under a vacuum.

    • For higher purity, recrystallize the crude product from an ethanol/water mixture.

References
  • E. P. T. K. A. F. S. S. H. S. K. W. Dietz, "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt," Beilstein Journal of Organic Chemistry, vol. 16, pp. 445–453, 2020. Available at: [Link]

  • S. Venkat Rao, S. K. Ameer, K. Neveen Reddy, S. D. V. V. S. Raju and Kumaraswamy S., "The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically," International Journal of Pharmaceutical and Chemical Sciences, vol. 1, no. 4, pp. 1426-1430, Oct-Dec 2012. Available at: [Link]

  • Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling involving 4-amino-2-chloro-5-fluoropyrimidine. This guide is designed to provide in-depth, experience-driven troubleshooting advice to help you navigate the complexities of this specific transformation. As a key building block in medicinal chemistry, successful and reproducible coupling of this substrate is often critical for project timelines.[1] This resource addresses common challenges in a direct question-and-answer format, explaining the "why" behind the "how" to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?

Low or no conversion in this specific Suzuki coupling is a frequent issue. The primary culprits often revolve around catalyst inhibition and the inherent reactivity of the starting material.[2]

  • Catalyst Inhibition by the Aminopyrimidine: The this compound substrate contains two basic nitrogen atoms: the exocyclic amino group and the pyrimidine ring nitrogen. Both can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle.[2][3]

  • Low Reactivity of the C-Cl Bond: While the pyrimidine ring is electron-deficient, which generally enhances reactivity compared to benzene halides, aryl chlorides are still the least reactive among the common aryl halides (I > Br > Cl).[4][5][6] The oxidative addition step, which is often rate-limiting, can be sluggish.[7]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5] Switch to bulky, electron-rich phosphine ligands, which are known to accelerate the oxidative addition of aryl chlorides and can mitigate catalyst inhibition.[3][8]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type ligands are excellent starting points.[2] These ligands create a sterically hindered and electron-rich palladium center that favors the oxidative addition step.

  • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ can sometimes work for activated heteroaryl chlorides, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specific ligand offer more consistent generation of the active Pd(0) species.[7][9][10]

  • Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome the issue.[2] However, this should be a secondary step after optimizing the ligand.

  • Ensure Anhydrous and Oxygen-Free Conditions: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst and can promote homocoupling of the boronic acid.[2][11] Use a robust degassing method like freeze-pump-thaw cycles or sparge solvents thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2]

Q2: I'm observing significant formation of side products, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Side product formation points to specific issues within the reaction environment and the stability of your reagents.

Side ProductCommon CausesRecommended Solutions
Homocoupling of Boronic Acid Presence of oxygen, which can mediate the oxidative coupling of the boronic acid.1. Rigorous Degassing: This is the most critical factor. Ensure all solvents, including any water used, are thoroughly deoxygenated.[2][11] 2. Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) sources.[2]
Protodeboronation (Loss of Boronic Acid Moiety) Presence of water and a strong base can lead to the hydrolysis of the C-B bond.1. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[2] 2. Anhydrous Conditions: If possible, use anhydrous solvents and bases. If a mixed solvent system is necessary, minimize the amount of water.[2] 3. Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ may reduce the rate of protodeboronation compared to stronger bases.[8][12]
Dehalogenation of Starting Material Presence of hydride sources (e.g., certain alcohols as solvents) or prolonged reaction times at high temperatures.1. Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[2] 2. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent degradation.[2]
Q3: What is the optimal choice of base and solvent for the Suzuki coupling of this compound?

The choice of base and solvent is interdependent and crucial for balancing reactivity with substrate and reagent stability.

Base Selection:

The base plays a key role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6][10] For substrates containing potentially sensitive groups like the amino group, the choice of base is critical.

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base, often in an aqueous/organic solvent mixture.[9]

  • Potassium Phosphate (K₃PO₄): A slightly weaker, non-nucleophilic base that is often beneficial for sensitive substrates and can help minimize side reactions. It is frequently used in anhydrous conditions.[12][13]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields with less reactive chlorides, but may also increase the rate of side reactions.[12]

Solvent System:

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • 1,4-Dioxane/Water: A classic and often highly effective solvent system for Suzuki couplings, providing good solubility for a wide range of substrates.[9]

  • Toluene/Water or DMF/Water: Alternative systems that can be effective. DMF's high polarity can aid solubility but may also promote side reactions.[12][14]

  • Anhydrous Solvents (e.g., Dioxane, THF, Toluene): Often used in conjunction with bases like K₃PO₄. Anhydrous conditions can be crucial for preventing protodeboronation.[8][12]

A good starting point for optimization is Pd₂(dba)₃/SPhos with K₃PO₄ in 1,4-dioxane at 80-100 °C.

Experimental Workflow & Diagrams

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Diagrams

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)(L2)-Cl Pd(II) Complex Oxidative_Addition->Ar-Pd(II)(L2)-Cl Transmetalation Transmetalation Ar-Pd(II)(L2)-Cl->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)(L2)-Ar' Di-organo Pd(II) Complex Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][7]

Troubleshooting_Flowchart Start Reaction Failure: Low/No Conversion Check_Catalyst Is the catalyst system optimized for heteroaryl chlorides? Start->Check_Catalyst Optimize_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are conditions strictly anhydrous and anaerobic? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Improve_Degassing Improve degassing technique (Freeze-Pump-Thaw or extensive sparging) Check_Conditions->Improve_Degassing No Check_Base Is the base appropriate? Check_Conditions->Check_Base Yes Improve_Degassing->Check_Base Screen_Bases Screen alternative bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Success Reaction Successful Check_Base->Success Yes Screen_Bases->Success

Caption: A decision tree for troubleshooting low conversion issues.

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. [Link]

  • Ohta, H., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(7), 1645. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active and Efficient Catalyst for the Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15083. [Link]

  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Iqbal, J., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 7(10), 682. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Reisberg, S. H., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1083-1089. [Link]

  • ResearchGate. (2019). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Retrieved from [Link]

Sources

Technical Support Center: Nucleophilic Substitution of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic substitution of 4-amino-2-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we synthesize our expertise to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Reactivity of this compound

This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its reactivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself is electron-deficient, which facilitates nucleophilic attack. The chloro group at the C2 position is the primary leaving group in these reactions.

The amino group at C4 and the fluoro group at C5 play crucial roles in modulating the reactivity of the molecule. The amino group is an electron-donating group, which can influence the regioselectivity of nucleophilic attack. The fluorine atom, being highly electronegative, further activates the ring towards nucleophilic substitution.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the nucleophilic substitution of this compound.

Issue 1: Low or No Reaction Conversion

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common hurdle and can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Insufficient Reaction Temperature: SNAr reactions on electron-deficient systems like pyrimidines often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious of potential side reactions at very high temperatures.

  • Inappropriate Solvent: The choice of solvent is critical as it influences the solubility of reactants and the stabilization of the intermediate Meisenheimer complex.[1]

    • Solution: Aprotic polar solvents such as DMF, DMAc, NMP, and DMSO are generally effective for SNAr reactions.[1] If solubility is an issue, consider co-solvents. For greener alternatives, solvents like 2-MeTHF or even water with appropriate phase-transfer catalysts or additives can be explored.[2][3]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the nucleophile or scavenging the HCl generated during the reaction.

    • Solution: For amine nucleophiles, inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as Et₃N or DIPEA are commonly used.[1] The strength of the base should be matched to the pKa of the nucleophile. Stronger bases like NaH or KHMDS may be required for less nucleophilic substrates, but can also lead to side reactions.

  • Poor Nucleophile Reactivity: The nature of the incoming nucleophile significantly impacts the reaction rate.

    • Solution: If using a weakly nucleophilic amine, consider using a stronger base to generate the more nucleophilic amide anion in situ. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative for forming C-N bonds with a broader range of amines.[4][5]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. How can I minimize the formation of byproducts?

Answer: The formation of multiple products indicates competing reaction pathways. Here are some common side reactions and strategies to mitigate them:

  • Double Substitution: If your nucleophile is highly reactive or used in large excess, it might displace both the chloro group and potentially the amino group (though less likely under typical SNAr conditions).

    • Solution: Carefully control the stoichiometry of the nucleophile, typically using 1.1 to 1.5 equivalents. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction.

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with other electrophiles in the reaction mixture or undergo undesired side reactions under harsh conditions.

    • Solution: If you suspect side reactions involving the amino group, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before the nucleophilic substitution step.

  • Hydrolysis of the Chloro Group: In the presence of water and a base, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of the corresponding pyrimidinone.

    • Solution: Ensure that your solvent and reagents are anhydrous, especially when running the reaction at elevated temperatures.

  • Regioselectivity Issues: While substitution is expected at the C2 position, attack at other positions might occur under certain conditions, especially if there are other potential leaving groups or activating groups on the nucleophile. For 2,4-dichloropyrimidines, substitution generally favors the C4 position, but this can be altered by other substituents on the ring.[6][7][8]

    • Solution: The regioselectivity is influenced by both electronic and steric factors. The presence of the amino group at C4 in your substrate strongly directs substitution to the C2 position. However, to confirm the structure of your product, detailed spectroscopic analysis (e.g., 2D NMR) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In some cases, particularly with highly reactive systems, a concerted mechanism may be operative.[10]

Q2: How does the fluorine atom at the C5 position affect the reaction?

A2: The fluorine atom at the C5 position has a significant impact on the reactivity. As a strongly electron-withdrawing group, it activates the pyrimidine ring towards nucleophilic attack, making the reaction more facile.[11] The effect of a fluorine substituent on the regioselectivity of nucleophilic aromatic substitution can be complex, with its influence varying depending on its position relative to the substitution site.[12]

Q3: Can I use palladium catalysis for the amination of this substrate?

A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are excellent methods for forming C-N bonds with a wide variety of amines, including those that are poor nucleophiles in traditional SNAr reactions.[4][5] This approach often offers milder reaction conditions and higher functional group tolerance.

Q4: What is a general experimental protocol for a typical amination reaction?

A4: A general protocol for the amination of this compound is as follows. Please note that optimization of conditions is often necessary for each specific nucleophile.

ParameterRecommended Condition
Solvent Anhydrous DMF or NMP
Base K₂CO₃ (2-3 equivalents)
Nucleophile Amine (1.1-1.5 equivalents)
Temperature 80-120 °C
Reaction Time 4-24 hours (monitor by TLC/LC-MS)

Q5: How can I confirm the regioselectivity of the substitution?

A5: Unambiguous structural characterization is crucial. While substitution is electronically favored at the C2 position, confirmation should be obtained through spectroscopic methods. 2D NMR techniques, such as HMBC and NOESY, are powerful tools for establishing the connectivity and spatial relationships within the molecule, thus confirming the site of substitution.

Experimental Protocols & Data

Protocol: Synthesis of 4-Amino-2-(substituted-amino)-5-fluoropyrimidines

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine nucleophile to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-(substituted-amino)-5-fluoropyrimidine.

Visualizing the Reaction Pathway

General Reaction Scheme

SNAr_Reaction cluster_reactants Reactants & Conditions Substrate This compound Product 4-Amino-2-(R-amino)-5-fluoropyrimidine Substrate->Product Heat Nucleophile R-NH₂ (Nucleophile) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Byproduct Base·HCl + Excess Base

Caption: General workflow for the nucleophilic substitution.

Mechanism: Addition-Elimination Pathway

SNAr_Mechanism Reactants Pyrimidine Substrate + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination

Caption: The two-step addition-elimination SNAr mechanism.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available at: [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. Available at: [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding a critical challenge in modern synthetic chemistry: catalyst deactivation in reactions involving 4-Amino-2-chloro-5-fluoropyrimidine.

This versatile pyrimidine building block is a cornerstone in the synthesis of numerous targeted therapies, particularly kinase inhibitors.[1][2] However, its inherent electronic properties and the presence of multiple nitrogen atoms present a unique set of challenges for homogeneous catalysis, most notably the premature death of the catalyst. This guide offers field-proven insights and systematic approaches to diagnose, mitigate, and overcome these obstacles, ensuring the success and efficiency of your synthetic campaigns.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments. We focus on diagnosing the root cause of catalyst deactivation and provide actionable solutions.

Question 1: My reaction has stalled. I'm observing low or no conversion of my starting materials. What are the likely causes related to the catalyst?

Answer: A stalled reaction is the most common symptom of catalyst failure. When using this compound, several factors can lead to rapid catalyst deactivation. The primary suspects are:

  • Direct Catalyst Poisoning by the Substrate: The most prevalent issue with N-heterocyclic substrates is their ability to act as ligands themselves. The lone pair of electrons on the pyrimidine ring nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3] This effectively "poisons" the catalyst, preventing it from participating in the desired catalytic cycle.

  • Visual Confirmation - Formation of Palladium Black: If you observe your reaction mixture turning from a clear, colored solution to a suspension of black particles, you are witnessing catalyst agglomeration.[4][5] The catalytically active, soluble Pd(0) species has crashed out of solution to form inactive, bulk palladium metal. This is a definitive sign of catalyst death.

  • Inadequate Reaction Conditions: Organometallic cross-coupling reactions are highly sensitive to the experimental environment.

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade the phosphine ligands that are essential for its stability.[5][6]

    • "Wet" Reagents: Water can facilitate catalyst decomposition pathways and lead to unwanted side reactions like protodeboronation in Suzuki couplings.[6][7]

  • Suboptimal Catalyst System: The choice of ligand and palladium precursor is paramount. An inappropriate ligand may not provide sufficient steric bulk or electronic stabilization to protect the palladium center from the pyrimidine substrate or from aggregating.[3][4]

Question 2: My reaction mixture is turning black. What exactly is happening, and how can I prevent this "palladium black" formation?

Answer: The formation of palladium black is a visual confirmation of catalyst decomposition via aggregation or sintering.[4][8] The phosphine or N-heterocyclic carbene (NHC) ligands are meant to stabilize individual palladium atoms in a soluble, active Pd(0) state. If these ligands are stripped away or the complex is otherwise destabilized, the palladium atoms will rapidly aggregate into larger, insoluble, and catalytically inactive metallic clusters.[4]

Preventative Measures:

  • Enhance Ligand Stabilization: This is the most effective strategy.

    • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species.[4] A ratio of Ligand:Pd from 1:1 to 4:1 is a typical range to explore.[6]

    • Use More Robust Ligands: Switch to ligands known for their ability to stabilize Pd(0). Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or RuPhos) are exceptionally effective.[7][9] They create a sterically demanding pocket around the palladium that not only prevents aggregation but also hinders coordination from the pyrimidine substrate.

  • Optimize Reaction Temperature: Excessive heat can accelerate both ligand degradation and palladium agglomeration.[4][7] Screen a range of temperatures (e.g., 80-110 °C) to find the minimum required for efficient turnover.

  • Select a Modern Precatalyst: Advanced precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active LPd(0) species cleanly and efficiently at the start of the reaction.[10] This can lead to a more stable and longer-lived catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.

Question 3: The reaction starts well but seems to die before reaching completion, even with a good catalyst system. How can I improve the overall robustness and lifetime of my catalyst?

Answer: When you observe initial product formation followed by a plateau, it indicates that the catalyst has a finite lifetime under the reaction conditions. The goal is to extend this active period.

  • Rigorous Exclusion of Air and Moisture: This cannot be overstated. Ensure all solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes).[6] The reaction vessel must be sealed and maintained under a positive pressure of an inert gas throughout the experiment.[6]

  • Purity of Reagents: Impurities in your this compound, coupling partner, or base can act as insidious catalyst poisons.[3] If you suspect this, purify your starting materials via recrystallization, column chromatography, or distillation.

  • Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in a Suzuki coupling) but not so harsh that it degrades the substrate or ligand.[7] Ensure the base is of high purity and handled under inert conditions if it is hygroscopic.

  • Solvent Choice: The solvent must fully solubilize all reagents at the reaction temperature.[7] Poor solubility can lead to localized high concentrations and side reactions that deactivate the catalyst. Common choices include dioxane, THF, and toluene, often with some water in the case of Suzuki couplings.[6]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental deactivation mechanisms I should be aware of when working with this compound?

A1: There are four primary deactivation pathways for palladium catalysts in this context:

  • Poisoning: This is the reversible or irreversible binding of a species to the metal center, blocking its ability to catalyze the reaction. With this compound, the pyrimidine nitrogen is the most likely poison.[3][11]

  • Sintering/Agglomeration: The process where soluble, active metal particles grow into larger, inactive clusters, visually identified as palladium black.[4][8]

  • Fouling/Coking: The physical deposition of insoluble organic materials, such as polymers or decomposition byproducts, onto the surface of the catalyst, blocking active sites.[8][12][13]

  • Ligand Degradation: The decomposition of the supporting ligand via oxidation, P-C bond cleavage, or other pathways, which leaves the palladium center vulnerable to sintering or poisoning.[4]

Q2: Can a deactivated catalyst from my reaction be regenerated and reused?

A2: For homogeneous catalysts used in solution, regeneration is typically not practical in a standard research lab setting. The deactivation processes are often irreversible. However, for heterogeneous catalysts (e.g., Pd on carbon), some regeneration methods have been documented, although their success is highly dependent on the deactivation mechanism.

  • For Fouling: If deactivation is due to organic residues blocking the catalyst pores, a thorough washing with solvents like chloroform and glacial acetic acid, potentially aided by sonication, may restore some activity.[5][14]

  • For Coking: Industrial processes sometimes use thermal treatments (calcination) to burn off carbonaceous deposits.[12][15]

  • For Poisoning: If deactivation is due to strong, irreversible coordination by the pyrimidine substrate, regeneration is generally not feasible.[5]

Data & Protocols

Table 1: Troubleshooting Summary for Catalyst Deactivation
Symptom Potential Cause(s) Recommended Solutions
No reaction or very low conversion1. Catalyst poisoning by pyrimidine[3] 2. Inactive catalyst/ligand 3. Presence of oxygen/moisture[6]1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[9] 2. Use a fresh, high-quality precatalyst and ligand. 3. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents.
Reaction starts but stalls prematurely1. Limited catalyst lifetime 2. Ligand degradation[4] 3. Gradual poisoning1. Use a more robust catalyst system (e.g., G4 precatalyst with a Buchwald ligand).[10] 2. Lower the reaction temperature. 3. Check purity of all reagents.
Formation of palladium black1. Catalyst agglomeration/sintering[4][5] 2. Insufficient ligand stabilization1. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1).[4][6] 2. Switch to a more sterically demanding ligand. 3. Lower the reaction temperature.[4]
Multiple side products observed1. Protodeboronation (in Suzuki)[7] 2. Homocoupling[7] 3. Catalyst-mediated degradation1. Use anhydrous conditions; consider more stable boronic esters (e.g., pinacol esters).[7] 2. Ensure the system is thoroughly degassed. 3. Screen different bases and solvents.[7]
Experimental Protocol: Ligand Screening to Mitigate Deactivation in a Suzuki Coupling

This protocol provides a framework for systematically testing different ligands to identify the optimal system for coupling this compound with a boronic acid partner.

1. Reagent Preparation:

  • Ensure this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) are of high purity and dry.

  • Prepare stock solutions of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst) and several different ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) in an anhydrous, degassed solvent (e.g., 1,4-dioxane).

2. Reaction Setup (in parallel vials):

  • To a series of oven-dried reaction vials equipped with stir bars, add the this compound and the arylboronic acid.

  • Add the base to each vial.

  • Seal the vials with septa caps.

  • Evacuate and backfill each vial with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[6]

  • Under a positive pressure of inert gas, add the degassed solvent to each vial via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[9]

3. Catalyst/Ligand Addition:

  • Add the palladium precatalyst solution (e.g., 1-2 mol %) to each vial.

  • Add the specific ligand solution to each vial, ensuring the desired Pd:Ligand ratio (e.g., 1:2).

4. Reaction Execution and Monitoring:

  • Place the vials in a preheated heating block or oil bath (e.g., 100 °C) and stir vigorously.[9]

  • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6][9]

5. Analysis:

  • Compare the conversion rates and final yields for each ligand. Note any formation of palladium black or significant side products. The ligand that provides the highest yield with the cleanest reaction profile is the optimal choice for this transformation.

Visualizing Deactivation & Troubleshooting

To better understand the processes at play, the following diagrams illustrate the key pathways and a logical workflow for troubleshooting.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A LPd(0) (Active Catalyst) B Oxidative Addition A->B Product Poison Pyrimidine-Pd Complex (Poisoned) A->Poison Coordination by 4-Amino-2-chloro- 5-fluoropyrimidine Agg [Pd(0)]n (Palladium Black) A->Agg Ligand Loss/ Aggregation C Transmetalation B->C Product D Reductive Elimination C->D Product D->A Product caption Fig 1. Catalyst Deactivation Pathways

Caption: Competing pathways: The desired catalytic cycle versus off-cycle deactivation via substrate poisoning or aggregation.

G Start Reaction Failure: Low Conversion Check_Inert Is the system rigorously inert? Start->Check_Inert Fix_Inert Improve degassing; Use Schlenk line Check_Inert->Fix_Inert No Check_Pd_Black Is Palladium Black observed? Check_Inert->Check_Pd_Black Yes Fix_Inert->Start Fix_Pd_Black Use bulkier ligand; Increase L:Pd ratio; Lower temperature Check_Pd_Black->Fix_Pd_Black Yes Check_Ligand Is the ligand optimal for N-heterocycles? Check_Pd_Black->Check_Ligand No Fix_Pd_Black->Start Fix_Ligand Screen bulky, electron-rich ligands (e.g., XPhos) Check_Ligand->Fix_Ligand No Check_Purity Are all reagents high purity? Check_Ligand->Check_Purity Yes Fix_Ligand->Start Fix_Purity Purify starting materials and base Check_Purity->Fix_Purity No Success Reaction Optimized Check_Purity->Success Yes Fix_Purity->Start caption Fig 2. Troubleshooting Workflow

Caption: A logical decision tree for diagnosing and solving catalyst deactivation issues in your reaction.

References

  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Retrieved January 6, 2026, from [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025). Various Sources. Retrieved January 6, 2026, from [Link]

  • Gensch, T., et al. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Catalysis. Retrieved January 6, 2026, from [Link]

  • Theis, J. R. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Retrieved January 6, 2026, from [Link]

  • Drinkard, Jr., W. C. (1979). Regeneration of palladium hydrogenation catalyst.Google Patents (US4152291A).
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved January 6, 2026, from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved January 6, 2026, from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Retrieved January 6, 2026, from [Link]

Sources

Identification of impurities in 4-Amino-2-chloro-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The aim is to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices and providing self-validating protocols.

I. Troubleshooting Guide: Common Synthesis Challenges

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of 2,4-dichloro-5-fluoropyrimidine Intermediate

Question: I am experiencing a low yield during the initial chlorination step of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve the yield?

Answer:

Low yields in this chlorination step are a frequent challenge and can often be attributed to several factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The conversion of the hydroxyl groups of 5-fluorouracil to chlorides requires sufficient time and temperature to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time (typically 14 hours at 106-110 °C), consider extending the reaction time.[1][2]
Suboptimal Temperature The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and byproduct formation.Ensure the reaction mixture is maintained at the optimal temperature range of 106-110 °C.[1][2] Use a calibrated thermometer and a reliable heating mantle with a temperature controller.
Presence of Water Phosphorus oxychloride reacts violently with water, which will consume the reagent and generate phosphoric acid, hindering the chlorination process.Use anhydrous POCl₃ and ensure all glassware is thoroughly dried before use. The reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon).
Inefficient Quenching The quenching of excess POCl₃ with ice-cold water is a highly exothermic process. If not controlled properly, it can lead to the hydrolysis of the desired product back to the starting material or other byproducts.[3]Pour the reaction mixture slowly into vigorously stirred ice-cold water.[1] This ensures rapid and efficient quenching of the excess POCl₃ while minimizing product degradation.
Base Catalyst Issues While not always necessary, the addition of a base catalyst can influence the reaction rate and yield. The choice and amount of base are crucial.If using a base catalyst, ensure it is of appropriate strength (pKa) and used in the correct proportion.[2] Some studies have explored various bases to optimize this reaction.[2]
Issue 2: Formation of Impurities During Amination

Question: During the amination of 2,4-dichloro-5-fluoropyrimidine to form this compound, I am observing significant amounts of the di-aminated byproduct (2,4-diamino-5-fluoropyrimidine) and other unexpected peaks in my HPLC analysis. How can I improve the selectivity and minimize these impurities?

Answer:

Controlling the regioselectivity of the amination step is crucial for obtaining a high purity product. The formation of the di-aminated byproduct and other impurities is a common issue.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Over-amination The second chlorine atom on the pyrimidine ring can also react with ammonia, especially at higher temperatures or with prolonged reaction times, leading to the formation of 2,4-diamino-5-fluoropyrimidine.[4][5]Carefully control the reaction temperature, typically in the range of -40 to +30 °C.[6] Use a controlled amount of ammonia (e.g., 1 to 8 molar equivalents).[6] Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Hydrolysis of Chloro Group The presence of water in the reaction can lead to the hydrolysis of the chloro groups, forming hydroxy-pyrimidine impurities.[7][8] The 2-chloro position is generally more susceptible to hydrolysis than the 4/6 positions.[8]Use anhydrous solvents and reagents. Ensure the ammonia source is as dry as possible.
Incorrect pH The pH of the reaction mixture during workup is critical for product precipitation and purity.Adjust the pH to approximately 8 to precipitate the this compound product.[1] This helps to separate it from more basic or acidic impurities.
Dimerization Aminopyrimidines can undergo dimerization, especially under acidic conditions, forming complex heterocyclic structures that are difficult to remove.[9]Avoid strongly acidic conditions during workup and purification. If dimerization is suspected, purification by column chromatography may be necessary.
Workflow for Impurity Identification

A systematic approach is necessary to identify unknown impurities.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_identification Impurity Identification & Confirmation Crude Crude Product Mixture HPLC HPLC Analysis (Purity & Rt) Crude->HPLC GCMS GC-MS Analysis (Volatile Impurities) Crude->GCMS Volatile Analysis LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Characterize Peaks NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) LCMS->NMR Further Structural Info Database Database Search (Spectral Libraries) LCMS->Database Confirmation Structural Confirmation NMR->Confirmation Isolation Impurity Isolation (Prep-HPLC) Database->Isolation If Unknown Isolation->NMR Detailed Structure Standard Synthesis of Reference Standard Standard->Confirmation Compare Spectra Synthesis_Pathway A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B POCl₃, 106-110 °C C This compound B->C NH₃, Controlled Temp.

Sources

Stability issues of 4-Amino-2-chloro-5-fluoropyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a versatile heterocyclic building block, its integrity in solution is paramount for successful downstream applications, from kinase inhibitor synthesis to complex chemical library development.[1][2] This guide provides in-depth troubleshooting advice and foundational knowledge to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide: In-Experiment Issues

This section addresses specific problems that may arise during your experimental workflow. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement a scientifically sound solution.

Question 1: I've observed a new, more polar peak in my HPLC/LC-MS analysis after incubating my this compound solution. What is this impurity?

Answer: The most probable cause is the hydrolysis of the 2-chloro group on the pyrimidine ring. This is the primary degradation pathway for chloropyrimidines in the presence of nucleophiles, particularly water.[3][4] The chloro group is susceptible to nucleophilic substitution, resulting in its replacement by a hydroxyl group to form 4-amino-5-fluoro-2(1H)-pyrimidinone .

Causality & Confirmation:

  • Mechanism: The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of water, especially under acidic or basic conditions, facilitates the displacement of the chloride ion. Acid catalysis can occur by protonation of a ring nitrogen, further increasing the electrophilicity of the carbon atom bonded to the chlorine.[4]

  • Expected Mass: The molecular weight of the parent compound is 147.54 g/mol .[1] The hydrolyzed product will have a molecular weight of approximately 129.1 g/mol (C₄H₄FN₃O). You can confirm the identity of the new peak by checking for this mass in your LC-MS data.

  • Chromatographic Behavior: The resulting pyrimidone is significantly more polar than the parent chloropyrimidine due to the hydroxyl group, which is why it typically appears as an earlier-eluting peak in reversed-phase HPLC.

Recommended Action: Immediately verify the identity of the peak via mass spectrometry. If confirmed as the hydrolyzed product, the integrity of your stock solution is compromised, and it should be discarded. Prepare fresh solutions immediately before use, especially for aqueous reactions.

Question 2: My solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4) appears cloudy or shows precipitation after a short period. Why is this happening and is it still usable?

Answer: This is likely due to the low aqueous solubility of this compound. While it is soluble in many organic solvents, its solubility in water is limited.[5] The solution is likely supersaturated and is crashing out of solution. Degradation via hydrolysis can also occur concurrently, but precipitation is often the primary initial observation.

Causality & Confirmation:

  • Physicochemical Properties: The compound is a solid, crystalline powder with relatively low polarity, leading to poor solubility in aqueous systems.[1][6]

  • pH Effects on Solubility: While the amino group provides a site for protonation, the overall solubility profile across physiological pH ranges remains low. The Henderson-Hasselbalch relationship, which predicts pH-dependent solubility, can be complex for such molecules in buffer systems and often deviates from ideal behavior.[7]

Recommended Action:

  • Do Not Use: A heterogeneous solution with precipitated material is not suitable for experiments, as the effective concentration is unknown and will lead to non-reproducible results.

  • Solvent Selection: If your protocol allows, prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent such as DMSO or DMF. You can then perform a serial dilution into your aqueous buffer immediately before the experiment, ensuring the final organic solvent concentration is compatible with your system.

  • Solubility Testing: Perform a preliminary solubility test to determine the practical concentration limit in your specific buffer system before preparing a large-scale solution.

Question 3: I am conducting a reaction in an acidic medium and my yield is significantly lower than expected, with multiple unidentified byproducts. Could this be a stability issue?

Answer: Yes, this is a classic sign of acid-catalyzed degradation. Chloropyrimidines are known to undergo hydrolysis at an accelerated rate in strongly acidic solutions.[3][4] The low pH environment catalyzes the hydrolysis of the C-Cl bond, leading to the formation of the corresponding pyrimidone and reducing the amount of active starting material available for your desired reaction.

Causality & Confirmation:

  • Acid-Catalyzed Hydrolysis: In strong aqueous acid, the rate of hydrolysis of chloropyrimidines can increase dramatically. Mechanistic studies have shown that the transition state for hydrolysis is influenced by the acidity and water concentration of the medium.[4]

  • Side Reactions: The primary degradant, 4-amino-5-fluoro-2(1H)-pyrimidinone, may participate in subsequent, undesired reactions in your mixture, leading to the multiple byproducts observed.

Recommended Action:

  • pH Control: If possible, modify your reaction conditions to proceed at a neutral or near-neutral pH.

  • Non-Aqueous Conditions: Consider switching to an anhydrous aprotic solvent system to eliminate water, the key nucleophile in the degradation pathway.

  • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of your starting material at early time points. A rapid disappearance of the starting material accompanied by the appearance of a highly polar spot/peak is indicative of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary and most well-documented degradation pathway is the hydrolysis of the 2-chloro substituent to a hydroxyl group, forming 4-amino-5-fluoro-2(1H)-pyrimidinone.[3][4] This is a nucleophilic substitution reaction where water acts as the nucleophile. The rate of this reaction is highly dependent on factors like pH, temperature, and the presence of other nucleophiles.

G cluster_0 Degradation Pathway Parent This compound (C4H3ClFN3) Degradant 4-Amino-5-fluoro-2(1H)-pyrimidinone (C4H4FN3O) Parent->Degradant Hydrolysis (+H2O, -HCl)

Caption: Primary hydrolysis pathway of the parent compound.

Q2: How does pH impact the stability of this compound?

The stability is significantly influenced by pH. Both strongly acidic and alkaline conditions can accelerate degradation.

  • Acidic Conditions (pH < 6): Acid catalysis promotes hydrolysis of the chloro group.[3][4] Studies on related pyrimidines show they are generally more stable in acidic conditions below pH 6, but stability rapidly decreases as pH becomes more alkaline or strongly acidic.[8][9]

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and particularly in alkaline solutions, the rate of hydrolysis can also increase due to the presence of hydroxide ions (OH⁻), which are stronger nucleophiles than water.

For maximum stability in aqueous media, it is advisable to maintain the pH in a slightly acidic to neutral range (e.g., pH 4-7) and to use the solution promptly.

Q3: What are the recommended solvents and storage conditions for stock solutions?

Recommended Solvents: For long-term storage, anhydrous aprotic polar solvents are preferred.

  • Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Secondary Choices (for less concentrated solutions): Ethanol, Dichloromethane.[5]

  • Avoid: Protic solvents, especially water, for long-term storage.

Storage Conditions:

  • Temperature: Store stock solutions in a freezer (-20°C or -80°C) as recommended for the solid compound.[1][10]

  • Container: Use tightly sealed vials with inert caps (e.g., PTFE-lined) to prevent moisture absorption and solvent evaporation.

  • Light: While not explicitly documented as light-sensitive, it is good practice to store solutions in amber vials or protected from light to prevent potential photodegradation.

Q4: How can I proactively monitor the stability of my solution?

Regularly assessing the purity of your stock solution is crucial. A simple HPLC-UV method is the most effective way to monitor stability.

G cluster_workflow Stability Monitoring Workflow start Prepare Stock Solution (e.g., in DMSO) aliquot Take Time Zero (T0) Aliquot start->aliquot store Store Stock Solution (e.g., -20°C) start->store analyze Analyze T0 and TX by HPLC-UV aliquot->analyze aliquot_tx Take Aliquot at Time X (e.g., 1 week, 1 month) store->aliquot_tx aliquot_tx->analyze compare Compare Chromatograms: - Parent Peak Area - Presence of New Peaks analyze->compare decision Purity > 98%? New Peaks < 1%? compare->decision ok Solution is Stable decision->ok Yes not_ok Solution is Degrading Prepare Fresh Stock decision->not_ok No

Caption: Workflow for routine stability assessment via HPLC.

Protocols & Data

Physicochemical Properties Summary

The following table summarizes key properties of this compound, essential for experimental design.

PropertyValueReference(s)
CAS Number 155-10-2[1][6][11]
Molecular Formula C₄H₃ClFN₃[1][11][12]
Molecular Weight 147.54 g/mol [1][12]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 193-197 °C[1][6]
Solubility Low solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[5]
Storage Freezer (-20°C)[1][10]
Experimental Protocol: Preliminary Stability Assessment using HPLC

This protocol provides a standardized method to assess the stability of this compound in a chosen solvent over time.

Objective: To quantify the percentage of the parent compound remaining and detect the formation of degradants.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, Methanol)

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the chosen solvent to make a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Time Zero (T0) Sample:

    • Immediately after preparation, dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

    • Transfer to an HPLC vial. This is your T0 reference sample.

    • Inject this sample into the HPLC system and acquire the chromatogram.

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • Ensure the vial is tightly sealed.

  • Time Point (TX) Samples:

    • At predetermined intervals (e.g., 24h, 48h, 1 week), prepare a new 50 µg/mL sample from the stored stock solution in the same manner as the T0 sample.

    • Transfer to an HPLC vial and inject into the system using the same method.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm (or determine λmax experimentally)

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each chromatogram, integrate the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining at each time point relative to T0:

      • % Remaining = (Area_Parent_TX / Area_Parent_T0) * 100

    • Calculate the percentage area of any new degradation peaks:

      • % Degradant = (Area_Degradant_TX / Total_Area_TX) * 100

    • A solution is generally considered stable if the parent compound remains >99% and no single degradant is >0.2%.

G cluster_protocol HPLC Stability Protocol prep 1. Prepare 1 mg/mL Stock Solution t0 2. Prepare & Inject Time Zero (T0) Sample prep->t0 store 3. Store Stock Solution (Test Conditions) prep->store analyze 5. Run HPLC Analysis (C18 Column) t0->analyze tx 4. Prepare & Inject Time X (TX) Samples store->tx tx->analyze calc 6. Calculate % Remaining & % Degradant analyze->calc

Caption: Experimental workflow for HPLC stability assessment.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - Jetir.Org. (n.d.). Retrieved January 6, 2026, from [Link]

  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (n.d.). Retrieved January 6, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • HPLC Methods for analysis of 4-Amino-2-chloropyridine - HELIX Chromatography. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (n.d.). Retrieved January 6, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • biomolecules chapter 9 - NCERT. (n.d.). Retrieved January 6, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved January 6, 2026, from [Link]

  • Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, pH-dependent, and plasma stability of meropenem prodrugs for potential use against drug-resistant tuberculosis - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Column chromatography methods for purifying 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2). This resource, designed for researchers and drug development professionals, provides in-depth, field-tested guidance to help you navigate the common challenges associated with purifying this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the stationary phase of choice. The compound's polarity and functional groups are well-suited for silica gel chromatography. However, due to the basic nature of the amino group, interactions with acidic silanol groups on the silica surface can sometimes lead to issues like peak tailing. If this becomes problematic, using amine-functionalized silica or deactivating the standard silica with a base modifier in the mobile phase is recommended.[1][2]

Q2: What is a good starting mobile phase (eluent) system for TLC and column chromatography?

A combination of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a highly effective starting point.

  • For Thin-Layer Chromatography (TLC): Begin by testing a solvent system of 70:30 Hexanes:Ethyl Acetate. You are aiming for a retention factor (Rf) of approximately 0.25-0.35 for the desired product to ensure good separation on the column.

  • For Column Chromatography: The solvent system used for the column should be slightly less polar than the one that gives the ideal Rf on the TLC plate. For example, if 70:30 Hexanes:Ethyl Acetate gives an Rf of 0.3, start the column with 85:15 or 80:20 Hexanes:Ethyl Acetate. A gradient elution, gradually increasing the percentage of ethyl acetate, is typically most effective.[3]

Q3: My compound streaks badly on the TLC plate. What causes this and how can I fix it?

Streaking or tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel stationary phase. The amino group on your pyrimidine is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

To resolve this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% by volume.[1] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel more uniformly up the plate, resulting in sharper spots.

Q4: Should I use dry loading or wet (liquid) loading for my sample?

The choice depends on your sample's solubility in the initial, non-polar mobile phase.

  • Wet (Liquid) Loading: This is suitable if your crude product dissolves completely in a minimal amount of the starting mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate). It is often faster and simpler.

  • Dry Loading (Adsorption): This is the preferred method if your compound is poorly soluble in the starting mobile phase or if you used a strong solvent (like DCM or methanol) to dissolve the crude material initially. To dry load, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading prevents the strong solvent from disrupting the column packing and leads to better separation.

Detailed Purification Protocol

This protocol is a robust starting point for purifying crude this compound synthesized from 5-fluorouracil. The primary goal is to remove the common dichlorinated intermediate (2,4-dichloro-5-fluoropyrimidine) and any residual polar starting materials.

Materials:

  • Crude this compound

  • Flash Silica Gel (40-63 µm)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Standard chromatography column, flasks, and fraction collector

Step-by-Step Methodology:

  • TLC Analysis:

    • Prepare an eluent of 70:30 Hexanes:EtOAc with 0.5% TEA.

    • Dissolve a small amount of your crude material in DCM or EtOAc.

    • Spot the crude material on a TLC plate and develop it in the prepared eluent.

    • Visualize the spots under UV light (254 nm). The product, being more polar, should have a lower Rf than the less polar 2,4-dichloro-5-fluoropyrimidine impurity. Aim for an Rf of ~0.3 for the product spot. Adjust the Hexanes:EtOAc ratio if necessary.

  • Column Preparation:

    • Prepare the mobile phase. For a 1-liter batch, use 850 mL Hexanes, 150 mL EtOAc, and 5 mL TEA (0.5%). This will be your "starting eluent".

    • Pack your column with silica gel using the starting eluent (wet slurry packing is recommended). Ensure the silica bed is well-settled and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during loading.

  • Sample Loading:

    • Perform a dry load for best results. Dissolve your crude product (e.g., 1 gram) in a minimal amount of DCM. Add 2-3 grams of silica gel.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent to the column.

    • Begin elution using a gradient profile. A suggested gradient is provided in the table below. The less polar dichlorinated impurity will elute first, followed by your desired product.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Table 1: Example Elution Gradient Profile

StepVolume (Column Volumes)Hexanes (%)Ethyl Acetate (%)Triethylamine (%)Notes
1285150.5Elutes very non-polar impurities.
2585 -> 7015 -> 300.5Elutes the 2,4-dichloro-5-fluoropyrimidine impurity.
31070300.5Elutes the target compound, this compound.
4250500.5"Flush" step to elute highly polar baseline impurities.
  • Product Recovery:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent. The final product should be a white to light yellow crystalline powder.[4][5]

Purification Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_rec Recovery TLC 1. Develop TLC Method (e.g., 7:3 Hex/EtOAc + 0.5% TEA) Pack 2. Pack Silica Column (e.g., 8.5:1.5 Hex/EtOAc + 0.5% TEA) TLC->Pack Load 3. Dry Load Crude Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvents Combine->Evap Dry 9. Dry Under Vacuum Evap->Dry Final Final Dry->Final Pure Product caption Overall workflow for column chromatography purification.

Overall workflow for column chromatography purification.

Troubleshooting Guide

Problem: My compound will not elute from the column, even with high concentrations of ethyl acetate.

  • Cause: The compound might be too polar for a Hexanes/EtOAc system, or it may be irreversibly adsorbed to the silica due to very strong acid-base interactions.

  • Solution 1 (Increase Polarity): Switch to a more polar mobile phase system. A common choice is Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually introduce MeOH (e.g., 0.5% -> 1% -> 2% -> 5%). Remember to add 0.1-1% TEA to the mobile phase to mitigate acidic interactions.

  • Solution 2 (Check Stability): Before committing to a large-scale column, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit in the open air on the lab bench for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there before, your compound may be decomposing on the silica. In this case, consider using a different stationary phase like neutral alumina.

Problem: I see two close spots on my TLC, and the separation on the column is poor.

  • Cause: This is the most common issue, representing poor separation between your desired product and the 2,4-dichloro-5-fluoropyrimidine impurity. The dichloro- compound is less polar and will elute first (higher Rf).

  • Solution 1 (Optimize Gradient): Your elution gradient is likely too steep. Use a shallower gradient. Spend more column volumes in the solvent range where the two compounds begin to separate. For example, instead of jumping from 15% to 30% EtOAc, try a slow gradient from 15% to 25% over several column volumes.

  • Solution 2 (Change Solvent System): Sometimes, changing the solvent system can alter selectivity. Try a system like Dichloromethane/Ethyl Acetate. The different solvent properties can change how the compounds interact with the silica, potentially increasing the separation between them.

Problem: All my fractions are pure, but my final yield is very low.

  • Cause: This often indicates irreversible adsorption of your basic compound onto the acidic silica gel. Even if the eluted fractions look clean, a significant portion of your material may have remained permanently stuck to the column.

  • Solution: This strongly indicates the need for a basic modifier. Ensure you are using triethylamine (TEA) or another suitable base (like pyridine) in your mobile phase from the very beginning of column packing and elution. The base neutralizes the active acidic sites, preventing your product from binding irreversibly.[1]

Troubleshooting Decision Tree

G Start Problem: Poor Separation Tailing Are peaks tailing on TLC/Column? Start->Tailing AddTEA Add 0.1-1% Triethylamine (TEA) to the mobile phase. Tailing->AddTEA Yes CoElute Are product and impurity spots too close (ΔRf < 0.1)? Tailing->CoElute No Result1 Improved Resolution AddTEA->Result1 ShallowGradient Use a shallower gradient. CoElute->ShallowGradient Yes Overload Did you load >5% crude material relative to silica mass? CoElute->Overload No ChangeSolvent Try a different solvent system (e.g., DCM/EtOAc). ShallowGradient->ChangeSolvent If still poor ShallowGradient->Result1 ChangeSolvent->Result1 ReduceLoad Reduce sample load or use a larger column. Overload->ReduceLoad Yes ReduceLoad->Result1 caption Troubleshooting flowchart for poor separation.

Troubleshooting flowchart for poor separation.

References

  • Google Patents. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.
  • Virtual Genetics Education Centre, University of Leicester. Thin Layer Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information: I. Materials II. Instrumentation III. Synthesis. Available from: [Link]

  • Google Patents. United States Patent (19) - 4,665,180. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - A new and efficient protocol for the synthesis of indolines. Available from: [Link]

  • Teledyne ISCO. Successful Flash Chromatography. Available from: [Link]

  • Biotage. Successful Flash Chromatography Whitepaper. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 4-Amino-2-chloro-5-fluoropyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-amino-2-chloro-5-fluoropyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity and yield in your crystallization processes. As a key building block in medicinal chemistry, particularly for kinase inhibitors, the purity of this compound is paramount.[1] This document synthesizes established crystallization principles with the specific physicochemical properties of fluorinated pyrimidines to address common challenges you may encounter.

I. Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble in the hot solvent.

The process, in essence, involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot, appropriate solvent.

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly and undisturbed, leading to the formation of crystals of the pure compound.

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing residual solvent from the crystals.

Below is a workflow diagram illustrating the core recrystallization process.

Recrystallization_Workflow A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities present) B->C D Slow Cooling (Formation of Crystals) C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for the recrystallization of this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the recrystallization of this compound and its derivatives, providing causative explanations and actionable solutions.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the compound, or when there's a high concentration of impurities depressing the melting point.[2][3][4]

  • Causality: The high concentration of the solute in the hot solvent may lead to its precipitation at a temperature where its solid form is not yet stable. The presence of impurities can also disrupt the crystal lattice formation, favoring an amorphous, oily phase.[5]

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[6]

    • Slow Cooling: Rapid cooling is a common cause of oiling out.[3] Insulate the flask to encourage gradual cooling, which gives the molecules sufficient time to orient themselves into a crystal lattice.

    • Solvent Selection: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point or a co-solvent system to modulate the solubility.

    • Pre-Purification: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.[5]

Q2: I'm getting a very low yield of crystals, or no crystals at all. What are the likely causes?

A2: A low or non-existent yield is one of the most common frustrations in recrystallization. The primary culprits are using too much solvent or an inappropriate solvent system.[4][7][8]

  • Causality: The compound has some degree of solubility even in the cold solvent. If an excessive amount of solvent is used, a significant portion of the compound will remain in the mother liquor upon cooling, leading to a poor yield.[3][8]

  • Solutions:

    • Solvent Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to reach the saturation point, then allow it to cool again.[2][6]

    • Induce Crystallization: If the solution appears to be supersaturated (no crystals form upon cooling), you can induce crystallization by:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][7]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[2][7]

    • Optimize Cooling: Ensure the solution is cooled sufficiently. An ice bath can be used to maximize the precipitation of the product, but only after slow cooling to room temperature has occurred to avoid rapid crashing out of impurities.[5]

    • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a co-solvent (anti-solvent) system may be necessary.[2][5]

Q3: The resulting crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of very fine or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.[9]

  • Causality: When the solution is cooled too quickly, a large number of nucleation sites form simultaneously, leading to the rapid growth of many small crystals rather than the slow growth of fewer, larger crystals.

  • Solutions:

    • Slower Cooling: This is the most critical factor. Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to an ice bath.[2]

    • Reduce Supersaturation: Use slightly more hot solvent than the absolute minimum required for dissolution. This will slow down the rate of crystallization as the solution cools.

    • Solvent System Modification: Experiment with different solvents or solvent mixtures. A solvent system with a less steep solubility curve with respect to temperature can promote more controlled crystal growth.[2]

Q4: My purified compound still shows impurities by analysis. What went wrong?

A4: Impurities can be carried over into the final product through several mechanisms, including co-crystallization, surface adsorption, or mechanical trapping within the crystal lattice.[10][11]

  • Causality: If an impurity has a similar structure to the target compound, it can be incorporated into the growing crystal lattice.[10][11] Rapid crystallization can also trap pockets of mother liquor containing dissolved impurities within the crystals.

  • Solutions:

    • Slow Crystallization: As mentioned previously, slow cooling is crucial to allow for the selective crystallization of the desired compound, leaving impurities behind in the solvent.

    • Thorough Washing: Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.[7]

    • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often necessary.

    • Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb them.[5]

Below is a troubleshooting workflow for common recrystallization issues.

Caption: A logical workflow for troubleshooting common crystallization failures.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2] Given the structure of this compound, with its polar amino group and halogen substituents, a range of solvents should be tested.

  • Physicochemical Properties of this compound:

    • Appearance: White to light yellow crystalline powder[1][12]

    • Melting Point: 191-197 °C[1][12]

    • Molecular Weight: 147.54 g/mol [1][13]

  • Solvent Screening Protocol:

    • Place a small amount of your crude compound into several test tubes.

    • Add a small amount of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the test tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool. The best solvent will be the one from which the compound readily forms crystals upon cooling.

  • Suggested Solvents to Screen:

    • Water (Note: some sources indicate it reacts violently with water, while others use it as a recrystallization solvent; exercise caution and test on a small scale).[12]

    • Ethanol

    • Isopropanol

    • Ethyl Acetate

    • Acetonitrile

    • Toluene

    • Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

Q2: What are the key safety precautions when handling this compound?

A2: According to safety data sheets, this compound is classified as a hazardous substance.[13][15] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazards:

    • Causes skin irritation.[13][15]

    • Causes serious eye irritation.[13][15]

    • May cause respiratory irritation.[13][16]

    • Harmful if swallowed.[17]

  • Recommended PPE:

    • Wear protective gloves, clothing, and eye/face protection.[13][15]

    • Use in a chemical fume hood to avoid inhalation of dust.[16]

Q3: Can I use a mixed-solvent system for recrystallization?

A3: Yes, a two-solvent system is an excellent alternative when a suitable single solvent cannot be found.[18] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is insoluble.

  • Procedure:

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.

  • Common Solvent Pairs:

    • Ethanol-Water

    • Ethyl Acetate-Hexane

    • Toluene-Hexane

Q4: How pure does my crude material need to be before attempting recrystallization?

A4: Recrystallization is most effective when the desired compound constitutes the majority of the material (typically >90% purity). If the crude product is heavily contaminated with impurities (e.g., >10-15%), these can significantly interfere with the crystallization process, potentially leading to oiling out or poor recovery.[10] In such cases, a preliminary purification method like column chromatography is recommended before proceeding with recrystallization.[2]

IV. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: )

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (URL: )

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol (2021-11-02). (URL: )

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol (2021-11-03). (URL: )

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL: _)

  • This compound - Safety Data Sheet - ChemicalBook. (URL: )

  • An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No - Benchchem. (URL: )

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )

  • Recrystallization. --->. (URL: )

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )

  • Technical Support Center: 4-Pyrimidine Methanamine Crystallization - Benchchem. (URL: )

  • An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine - Benchchem. (URL: )

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: )

  • Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (URL: )

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: )

  • Recrystallization-1.pdf. (URL: )

  • This compound - Echemi. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific (2009-09-28). (URL: )

  • Recrystallization - Single Solvent. (URL: )

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (URL: )

Sources

Technical Support Center: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, controlling, and troubleshooting byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Introduction to the Synthesis and its Challenges

This compound is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. The most common synthetic route involves a two-step process: the chlorination of 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can impact yield, purity, and the overall success of downstream applications. Understanding and controlling these side reactions is paramount.

This guide provides a comprehensive question-and-answer-based troubleshooting framework to address the common challenges encountered during this synthesis.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address specific issues you may encounter during your synthesis and analysis.

A. Chlorination Stage: 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

Q1: My chlorination reaction is sluggish or incomplete, and I observe unreacted 5-fluorouracil in my crude product. What are the likely causes and how can I resolve this?

A1: Incomplete chlorination is a common issue that can stem from several factors:

  • Insufficient Chlorinating Agent: Ensure at least 2 equivalents of POCl₃ are used, as both hydroxyl groups on 5-fluorouracil need to be replaced. Some procedures recommend using POCl₃ as the solvent to drive the reaction to completion.

  • Inadequate Temperature: The reaction typically requires elevated temperatures (e.g., 100-110°C) to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature.

  • Presence of Moisture: Water will react with POCl₃, quenching its activity. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Inefficient Mixing: 5-fluorouracil has limited solubility in POCl₃. Vigorous stirring is essential to maintain a homogenous reaction mixture.

Troubleshooting Steps:

  • Verify the stoichiometry of your reagents.

  • Ensure your reaction temperature is consistently maintained.

  • Use freshly distilled POCl₃ and anhydrous conditions.

  • Increase the stirring rate to ensure good mixing.

Q2: I've observed an unknown, highly polar impurity in my crude 2,4-dichloro-5-fluoropyrimidine. What could it be and how can I avoid it?

A2: A common polar byproduct is the ring-opened species, 2-chloro-2-fluoro-3,3-dihydroxypropanoic acid .[2][3] This is often a result of the pyrimidine ring being cleaved under harsh chlorinating conditions, especially in the presence of trace water.

Causality: The mechanism involves the formation of an N-chlorinated intermediate which then undergoes ring opening.[3]

Preventative Measures:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water. Dry all solvents and reagents thoroughly.

  • Temperature Control: While high temperatures are needed, excessive heat can promote degradation. Maintain the temperature within the recommended range (e.g., 106-110°C).[1]

  • Careful Work-up: Quenching the reaction mixture by adding it to ice-water should be done carefully and with vigorous stirring to dissipate heat and minimize localized high temperatures that can promote hydrolysis of the product and intermediates.[1]

B. Amination Stage: 2,4-Dichloro-5-fluoropyrimidine to this compound

The regioselective amination of 2,4-dichloro-5-fluoropyrimidine is a critical step where several isomeric and substituted byproducts can form. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.[4]

Q3: My final product is a mixture of isomers: the desired this compound and the undesired 2-amino-4-chloro-5-fluoropyrimidine. How can I improve the regioselectivity for the 4-amino product?

A3: Achieving high regioselectivity is key to a successful synthesis. The preference for C4 substitution is influenced by the electron-withdrawing fluorine atom at the C5 position.[5] However, controlling the reaction conditions is crucial.

  • Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable C4-amino isomer. Running the reaction at or below room temperature can significantly improve selectivity.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Prolonged reaction times, especially at higher temperatures, can lead to the formation of the isomeric byproduct.

  • Nature of the Amine: While ammonia is the standard, the choice of the aminating agent and its concentration can influence the outcome.

Troubleshooting Workflow for Isomer Control:

G start Low Regioselectivity (Mixture of 4-amino and 2-amino isomers) temp Lower Reaction Temperature (e.g., 0-5 °C) start->temp Primary Control time Optimize Reaction Time (Monitor by HPLC/TLC) temp->time reagent Control Ammonia Concentration time->reagent outcome Improved C4-Selectivity reagent->outcome

Caption: Troubleshooting workflow for improving C4-amination selectivity.

Q4: I am observing a significant amount of a di-substituted byproduct, 2,4-diamino-5-fluoropyrimidine. How can I minimize its formation?

A4: The formation of the di-amino product occurs when the remaining chloro group on the desired product reacts with another equivalent of ammonia.

Preventative Measures:

  • Stoichiometry: Carefully control the stoichiometry of the ammonia source. Using a large excess of ammonia will drive the reaction towards the di-substituted product. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.

  • Temperature and Reaction Time: As with isomer formation, lower temperatures and shorter reaction times will disfavor the second substitution reaction, which is generally slower than the first.

  • Slow Addition: Adding the ammonia source slowly to the solution of 2,4-dichloro-5-fluoropyrimidine can help to maintain a low instantaneous concentration of the nucleophile, thus reducing the likelihood of double substitution.

Q5: My product contains a hydroxylated impurity, 4-amino-2-hydroxy-5-fluoropyrimidine. What is the cause and how can I prevent it?

A5: This byproduct arises from the hydrolysis of the chloro group at the C2 position. This is more likely to occur if the reaction or work-up is performed in the presence of water at non-neutral pH.

Causality: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, which is essentially a nucleophilic substitution with water or hydroxide ions.

Preventative Measures:

  • pH Control: During the amination and subsequent work-up, maintaining the pH in the slightly basic range (around 8) is recommended.[1] Strongly acidic or basic conditions can accelerate hydrolysis.

  • Anhydrous Solvents: If possible, conduct the amination in an anhydrous organic solvent to minimize the presence of water.

  • Temperature: As with other side reactions, elevated temperatures can increase the rate of hydrolysis.

  • Prompt Work-up and Isolation: Once the reaction is complete, proceed with the work-up and isolation of the product without undue delay to minimize its exposure to aqueous conditions.

Byproduct ClassCommon ByproductsPrimary CausePreventative Measures
Incomplete Reaction 5-Fluorouracil, 2,4-Dichloro-5-fluoropyrimidineInsufficient reagent, low temperature, moistureVerify stoichiometry, ensure proper temperature, use anhydrous reagents
Ring Cleavage 2-chloro-2-fluoro-3,3-dihydroxypropanoic acidHarsh conditions, presence of waterStrict anhydrous conditions, careful temperature control
Isomeric Impurities 2-Amino-4-chloro-5-fluoropyrimidineHigh temperature, prolonged reaction timeLower reaction temperature, optimize reaction time
Over-reaction 2,4-Diamino-5-fluoropyrimidineExcess aminating agent, high temperatureControl stoichiometry of ammonia, lower temperature
Hydrolysis 4-Amino-2-hydroxy-5-fluoropyrimidinePresence of water, non-neutral pHControl pH during work-up, use anhydrous solvents if possible

III. Analytical Methodologies for Impurity Profiling

Accurate identification and quantification of byproducts are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is necessary to separate the desired product from its potential impurities.

Q6: What is a good starting point for developing an HPLC method to analyze the purity of my this compound?

A6: A gradient reversed-phase HPLC method using a C18 column is generally effective. Here is a recommended starting protocol:

Experimental Protocol: HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 40
    38 60
    40 20

    | 45 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 256 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1.0 mg/mL.[6]

Rationale for Method Parameters:

  • The C18 column provides good retention and separation for the moderately polar analytes.

  • The acidic mobile phase ensures that the amino groups are protonated, leading to consistent retention times and sharp peak shapes.

  • The gradient elution allows for the separation of compounds with a range of polarities, from the more polar hydroxylated byproducts to the less polar starting materials.

Expected Elution Order (General Trend):

  • 4-Amino-2-hydroxy-5-fluoropyrimidine (most polar)

  • 2,4-Diamino-5-fluoropyrimidine

  • This compound (Product)

  • 2-Amino-4-chloro-5-fluoropyrimidine

  • 2,4-Dichloro-5-fluoropyrimidine (least polar)

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification of volatile or semi-volatile impurities, GC-MS can be a powerful tool. However, the polar nature of the pyrimidine derivatives often necessitates derivatization to improve their volatility and chromatographic behavior.

Q7: Can I use GC-MS to analyze my reaction mixture? Do I need to derivatize my samples?

A7: Direct GC-MS analysis is challenging due to the low volatility and potential thermal degradation of the amino- and hydroxy-substituted pyrimidines. Derivatization is highly recommended.

Derivatization Strategy: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -NH₂, -OH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar functional groups into their less polar and more volatile trimethylsilyl (TMS) ethers and amines.

Experimental Protocol: GC-MS Derivatization (General Guideline)

  • Sample Preparation: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add the silylation reagent (e.g., MSTFA) and a small amount of a catalyst (e.g., TMCS - trimethylchlorosilane) in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Reaction: Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS System Parameters (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., 50-500 amu).

The resulting mass spectra can be used to identify the byproducts by comparing them to spectral libraries or by interpreting their fragmentation patterns.

IV. Summary of Key Byproducts and Control Strategies

The following diagram illustrates the main synthetic pathway and the points at which key byproducts can form.

G cluster_0 Chlorination Stage cluster_1 Amination Stage SFU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine SFU->DCFP POCl3, Base High Temp RingOpened Ring-Opened Products SFU->RingOpened Harsh conditions/ H2O Product This compound DCFP->Product NH3 Controlled Temp & Stoichiometry Isomer 2-Amino Isomer Product->Isomer Side Reaction DiAmino 2,4-Diamino Product Product->DiAmino Excess NH3 Hydroxylated 2-Hydroxy Product Product->Hydroxylated Hydrolysis

Caption: Synthetic pathway and major byproduct formation points.

By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, and by employing robust analytical methods for in-process monitoring and final product analysis, the formation of these byproducts can be minimized, leading to a higher yield and purity of the desired this compound.

V. References

  • Z. Radi, J. Balogh, B. G. Vértessy, and L. Drahos, "Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products," Chemosphere, vol. 207, pp. 338-345, 2018.

  • PubMed, "Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products," [Online]. Available: [Link].

  • S. T. Staben, J. D. Bailey, and R. D. J. Froese, "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles," The Journal of Organic Chemistry, vol. 80, no. 15, pp. 7757-7763, 2015.

  • U.S. Patent 5,525,724, "Process for the preparation of chloropyrimidines," issued June 11, 1996.

  • P. S. Ghugare and S. Kumar, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis," International Journal of Pharmaceutical Sciences and Research, 2025.

  • S. S. and N. S., "Impurity profiling Techniques for Pharmaceuticals – A Review," Advances in Bioresearch, vol. 16, no. 2, pp. 107-117, 2025.

  • A. Gangjee, S. F. Kisliuk, and J. C. McGuire, "Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates," Journal of Medicinal Chemistry, vol. 46, no. 26, pp. 5627-5634, 2003.

  • Waters, "Impurities Application Notebook," [Online]. Available: [Link].

  • R. R. L. and T. B. H., "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC," Advanced Chromatography Technologies, 2003.

  • F. David, P. Sandra, and B. W. Wright, "Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals," LCGC North America, vol. 27, no. 12, pp. 1054-1065, 2009.

  • S. A. and N. A., "Impurity profiling Techniques for Pharmaceuticals – A Review," Advances in Bioresearch, vol. 16, no. 2, pp. 107-117, 2025.

  • I. C. Kogon, R. Minin, and C. G. Overberger, "2-Chloropyrimidine," Organic Syntheses, vol. 35, p. 34, 1955.

  • SIELC Technologies, "Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column," [Online]. Available: [Link].

  • M. Y. Khuhawar and G. A. Qureshi, "Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent," Journal of the Chemical Society of Pakistan, vol. 26, no. 3, pp. 272-277, 2004.

  • R. I. Boysen, M. T. W. Hearn, and M. I. Aguilar, "Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.)," Journal of Chromatography A, vol. 1216, no. 43, pp. 7249-7256, 2009.

  • Waters, "Impurities Application Notebook," [Online]. Available: [Link].

  • G. S. Kumar, et al., "A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API," Journal of the Iranian Chemical Society, 2024.

  • S. K. Akella, et al., "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors," ACS Medicinal Chemistry Letters, vol. 5, no. 1, pp. 49-54, 2014.

  • R. R. L. and T. B. H., "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC," Advanced Chromatography Technologies, 2003.

  • Fisher Scientific, "this compound, 98%, Thermo Scientific," [Online]. Available: [Link].

  • F. Qureshi, et al., "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19," Journal of King Saud University - Science, vol. 34, no. 7, p. 102235, 2022.

  • J. Li, et al., "Synthesis of 2-amino-5-fluoropyridine," Journal of Chemical Research, vol. 36, no. 8, pp. 476-478, 2012.

  • M. M., et al., "Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs," Applied Nano, vol. 6, no. 4, p. 22, 2025.

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Amino-2-chloro-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section offers a detailed experimental protocol, an analysis of the technique's strengths and limitations, and illustrative data to guide researchers in selecting the most appropriate methods for identity confirmation, purity assessment, and quantitative analysis.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization throughout the drug development process. This guide will explore and compare the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantitative Analysis

HPLC is the most common technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being a polar molecule, will have a moderate affinity for the stationary phase, allowing for good separation from nonpolar impurities.

Proposed HPLC Method

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Data Presentation and Interpretation

The primary output is a chromatogram showing the detector response as a function of time. The peak corresponding to this compound should be well-resolved from any impurity peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Table 1: Comparison of HPLC with Other Chromatographic Techniques

ParameterHPLC-UVLC-MSGC-MS
Principle Separation based on polarity, UV detectionSeparation based on polarity, mass detectionSeparation based on volatility and polarity, mass detection
Selectivity GoodExcellentExcellent
Sensitivity Moderate (ng range)High (pg range)High (pg range)
Quantitation ExcellentGoodGood
Impurity ID LimitedExcellentExcellent
Causality Behind Experimental Choices
  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the polar analyte.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amino group, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one allows for the elution of a wide range of impurities with varying polarities.

  • UV Detection at 254 nm: The pyrimidine ring system of the analyte exhibits strong UV absorbance at this wavelength, providing good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, it can be analyzed by GC-MS, particularly for the identification of volatile impurities from the synthesis process.

Principle of Analysis

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Proposed GC-MS Method

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Splitless

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as ethyl acetate.

Data Presentation and Interpretation

The GC-MS analysis provides a total ion chromatogram (TIC), which is similar to an HPLC chromatogram. Each peak in the TIC corresponds to a specific compound, and its mass spectrum can be obtained. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 147.54, along with characteristic fragment ions.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Column Injector->Column Vaporization & Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy

  • Principle: ¹H NMR detects the signals from hydrogen atoms in the molecule, providing information about their chemical environment, number, and proximity to other protons.

  • Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show a singlet for the amino protons (NH₂) and a doublet for the pyrimidine ring proton due to coupling with the adjacent fluorine atom. The exact chemical shifts will depend on the solvent used.[3]

  • Experimental Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum using standard parameters.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., attached to electronegative atoms).

  • Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to chlorine and fluorine will be significantly downfield.[1]

  • Experimental Protocol:

    • Solvent and Instrument: Same as for ¹H NMR.

    • Procedure: Acquire the ¹³C NMR spectrum, which may require a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Principle: Different functional groups vibrate at characteristic frequencies when they absorb infrared radiation. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber.

  • Expected Spectrum: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-F and C-Cl stretching vibrations (in the fingerprint region, typically below 1200 cm⁻¹).[1]

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Instrument: A standard FT-IR spectrometer.

    • Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Analytical_Techniques This compound This compound HPLC HPLC (Purity & Quantitation) This compound->HPLC GCMS GC-MS (Volatile Impurities & ID) This compound->GCMS NMR NMR (Structure Elucidation) This compound->NMR FTIR FT-IR (Functional Groups) This compound->FTIR

Caption: Interrelationship of analytical techniques for characterization.

Comparative Summary and Recommendations

Table 2: Overall Comparison of Analytical Methods

MethodPrimary ApplicationStrengthsLimitations
HPLC Purity assessment, quantitative analysisHigh precision, robust, versatileMay not be suitable for very volatile or thermally labile compounds
GC-MS Identification of volatile impurities, structural confirmationHigh sensitivity, excellent for identificationRequires analyte to be volatile and thermally stable
NMR Unambiguous structure elucidationProvides detailed structural informationLower sensitivity, more expensive instrumentation
FT-IR Functional group identificationFast, simple, non-destructiveProvides limited structural information on its own

For routine quality control, a validated HPLC-UV method is the recommended primary technique for purity and assay determination. For structural confirmation of the bulk material and for the identification of unknown impurities, a combination of NMR and LC-MS is the most powerful approach. GC-MS is a valuable tool for screening for volatile residual solvents and starting materials from the synthesis. FT-IR serves as a quick and straightforward identity check.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By understanding the principles, strengths, and limitations of each technique presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of this critical pharmaceutical intermediate. The provided protocols serve as a robust starting point for method development and validation in a regulated environment.

References

  • HPLC Methods for analysis of 4-Amino-2-chloropyridine - HELIX Chromatography. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • CAS No : 155-10-2 | Product Name : this compound | Pharmaffiliates. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. [Link]

  • Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PubMed. [Link]

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

  • A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed. [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to HPLC and GC-MS Analysis of 4-Amino-2-chloro-5-fluoropyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of key chemical intermediates is paramount. 4-Amino-2-chloro-5-fluoropyrimidine, a versatile building block in the synthesis of biologically active compounds, demands reliable analytical methodologies for purity assessment, impurity profiling, and quality control. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this fluorinated pyrimidine derivative. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide your methodological choices.

The Analyte: this compound at a Glance

This compound (CAS No. 155-10-2) is a solid, white to light yellow crystalline powder with a molecular weight of 147.54 g/mol .[1] Its structure, featuring an amino group, a chloro group, and a fluoro group on a pyrimidine ring, presents unique analytical challenges and opportunities. The presence of polar functional groups suggests that HPLC will be a suitable technique, while its potential for volatility, possibly after derivatization, opens the door for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase or mixed-mode HPLC method would be the primary choice.

The Rationale Behind Method Development for HPLC

Given the polar nature of the amino group and the pyrimidine ring, a purely reversed-phase separation might result in poor retention on a standard C18 column. Therefore, a mixed-mode stationary phase, which combines reversed-phase and ion-exchange characteristics, can provide enhanced retention and selectivity.[2] This approach is particularly beneficial for separating the target analyte from potential polar impurities or related compounds.

Proposed HPLC Experimental Protocol

This protocol is a starting point for method development and will require optimization and validation for your specific application.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A mixed-mode column such as a Primesep 100 (4.6 x 150 mm, 5 µm) is a good starting point, as it offers both reversed-phase and cation-exchange mechanisms.[3]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a buffered aqueous solution. For example, a mixture of acetonitrile and water with a small amount of an acid like sulfuric acid (e.g., 0.05%) can be effective.[3] The ratio will need to be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 200 nm, where the pyridine ring is expected to have strong absorbance.[3]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phase components (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Performance
ParameterExpected PerformanceRationale
Retention Time 3-10 minutesOptimized for good separation from the solvent front and early eluting impurities without excessively long run times.
Resolution > 2.0Ensures baseline separation from closely related impurities.
Tailing Factor 0.9 - 1.5Indicates good peak shape and minimal secondary interactions with the stationary phase.
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response over a defined range.
Limit of Detection (LOD) Low ppb rangeAchievable with UV detection, depending on the specific instrument and method conditions.[3]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (Mixed-Mode Column) Injection->Separation Detection UV Detection (~200 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. While not as immediately applicable as HPLC for polar compounds, GC-MS can be a valuable tool, especially for identifying and quantifying volatile impurities. The fact that some commercial suppliers use GC to determine the purity of this compound suggests its viability.

The Rationale Behind Method Development for GC-MS

The primary challenge for analyzing this compound by GC-MS is its volatility and thermal stability. The presence of the polar amino group can lead to peak tailing and poor chromatographic performance. Derivatization, a process that chemically modifies the analyte to make it more volatile and thermally stable, is often necessary for compounds containing active hydrogens.

Proposed GC-MS Experimental Protocol

This protocol outlines a general approach and will require significant optimization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced high-resolution mass spectrometer).

Derivatization (if necessary):

  • Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amino group.[4]

  • Procedure: Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the derivatizing reagent and heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan a range appropriate for the analyte and its expected fragments (e.g., m/z 40-400).

Data Presentation: Expected GC-MS Performance
ParameterExpected PerformanceRationale
Retention Time 5-15 minutesDependent on the temperature program and column length.
Peak Shape Symmetrical peaks (with derivatization)Derivatization should mitigate the tailing caused by the polar amino group.
Mass Spectrum Characteristic fragmentation patternProvides structural information for confirmation of identity and impurity identification.
Selectivity Very HighMass spectrometry provides excellent selectivity, allowing for the separation of co-eluting peaks based on their mass-to-charge ratio.
Sensitivity Picogram to femtogram rangeGC-MS is generally more sensitive than HPLC-UV, especially in selected ion monitoring (SIM) mode.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (if needed) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Generate Total Ion Chromatogram MassAnalysis->TIC Spectrum Extract Mass Spectrum MassAnalysis->Spectrum Identification Compound Identification Spectrum->Identification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Applicability Directly applicable for the polar analyte.May require derivatization for good peak shape and thermal stability.
Sample Preparation Generally simpler (dissolution in a suitable solvent).Can be more complex and time-consuming if derivatization is needed.
Selectivity Good, based on chromatographic separation and UV detection.Excellent, due to the combination of chromatographic separation and mass spectrometric detection.
Sensitivity Good (ppb range with UV).Excellent (pg to fg range), especially in SIM mode.
Identification Based on retention time comparison with a reference standard.Confident identification based on retention time and mass spectrum (fragmentation pattern).
Quantification Straightforward using external or internal standards.Can be more complex due to potential variations in derivatization efficiency.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be lower if derivatization is a lengthy step.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be successfully employed for the analysis of this compound. The choice between the two will depend on the specific analytical goals.

  • For routine quality control, purity assessment, and quantification , a well-developed and validated HPLC-UV method is often the more practical and cost-effective choice. Its simplicity in sample preparation and robustness make it ideal for high-throughput environments.

  • For impurity identification, structural elucidation of unknowns, and trace-level analysis , GC-MS offers unparalleled selectivity and sensitivity. While the potential need for derivatization adds a layer of complexity, the wealth of structural information obtained from the mass spectrum is invaluable for in-depth characterization.

Ultimately, a comprehensive analytical strategy for this compound may involve the use of both techniques. HPLC can be used for routine analysis, while GC-MS can be employed for investigational purposes and to complement the information obtained from HPLC. As with any analytical method, thorough validation is crucial to ensure the accuracy, precision, and reliability of the results.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No. 155-10-2). Retrieved from BenchChem website.[1]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]2]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]3]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.27. Retrieved from [Link]4]

Sources

A Comparative Guide to 4-Amino-2-chloro-5-fluoropyrimidine and Other Essential Pyrimidine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among the heterocyclic scaffolds that form the backbone of many pharmaceuticals, the pyrimidine core stands out for its prevalence in a wide array of biologically active molecules, particularly kinase inhibitors.[1] This guide provides an in-depth, objective comparison of 4-Amino-2-chloro-5-fluoropyrimidine with other key pyrimidine building blocks, namely 2,4-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine. By examining their reactivity in essential synthetic transformations and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic strategies.

The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry. The electron-deficient nature of this heterocycle makes it susceptible to nucleophilic aromatic substitution (SNAr), while palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable tools for introducing molecular diversity.[2][3] The substituents on the pyrimidine ring, such as chloro, amino, and fluoro groups, profoundly influence the reactivity and regioselectivity of these transformations.[4] This guide will dissect these nuances, offering a clear, data-driven comparison to facilitate rational synthetic design.

Comparative Reactivity: A Quantitative Overview

The reactivity of chloropyrimidines is dictated by the electronic properties of the ring and its substituents. The carbon atoms in the pyrimidine ring generally exhibit the following order of electrophilicity: C4(6) > C2 > C5. This is due to the enhanced stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at positions para or ortho to the ring nitrogens.[4] The presence of additional electron-withdrawing or -donating groups further modulates this reactivity.

Building BlockKey FeaturesGeneral Reactivity Trend
This compound Activated C2 and C4 positions. Fluoro group at C5 enhances electrophilicity. Amino group at C4 is electron-donating.High reactivity in SNAr and cross-coupling reactions. The fluorine at C5 significantly activates the ring.
2,4-Dichloropyrimidine Two reactive chloro groups at C2 and C4. No other strongly influencing substituents.A versatile and widely used building block. Generally, the C4 position is more reactive towards nucleophiles and in cross-coupling reactions.[1][5]
4-Amino-2,6-dichloropyrimidine Symmetric structure with two reactive chloro groups at C2 and C6. Amino group at C4.The two chlorine atoms are equivalent, simplifying regioselectivity in mono-substitution reactions. The amino group can influence the reactivity of the adjacent chloro groups.[4]

In-Depth Analysis of Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing pyrimidine cores, typically involving the displacement of a halide by a nucleophile. The regioselectivity and reaction rate are highly dependent on the substitution pattern of the pyrimidine.

This compound: The presence of the electron-withdrawing fluorine atom at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack. This electronic effect, combined with the inherent reactivity of the C2 and C4 positions, makes this building block highly susceptible to SNAr. The amino group at C4 can direct substitution to the C2 position.

2,4-Dichloropyrimidine: This is a classic substrate for studying regioselectivity in SNAr. Generally, nucleophilic attack occurs preferentially at the C4 position.[6] However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain tertiary amine nucleophiles, a switch to C2 selectivity has been observed.[7]

4-Amino-2,6-dichloropyrimidine: In this symmetrical molecule, both C2 and C6 positions are electronically equivalent for the first substitution. The electron-donating amino group at C4 can modulate the reactivity. For subsequent substitutions, this amino group deactivates the ring, often necessitating more forcing conditions or a switch to palladium-catalyzed methods.[8]

Comparative SNAr Reaction Yields with Amine Nucleophiles (Representative Examples):

Pyrimidine SubstrateNucleophileConditionsYield (%)Reference
2,4-DichloropyrimidineAnilineK₂CO₃, DMAc, rt, 1 h~70% (C4/C2 ratio ~70:30)[2]
4,6-Dichloropyrimidine(1-Adamantyl)methylamineK₂CO₃, DMF, 140 °C65%[9]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH, EtOH, rt, 1 h60%[10]

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrimidine in Solvent add_amine Add Amine Nucleophile start->add_amine add_base Add Base add_amine->add_base heat Heat to Reaction Temp. add_base->heat Inert Atmosphere monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

A generalized workflow for performing a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. The reactivity of the C-Cl bond is a key factor in the success of this reaction.

This compound: The electron-withdrawing fluorine at C5 is expected to enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. This makes it a highly attractive substrate for Suzuki couplings.

2,4-Dichloropyrimidine: This building block has been extensively studied in Suzuki reactions. The C4-chloro is generally more reactive than the C2-chloro, allowing for selective mono-arylation at the C4 position under controlled conditions.[1][5] Di-arylation can be achieved under more forcing conditions.[1]

4-Amino-2,6-dichloropyrimidine: The two equivalent chlorine atoms allow for straightforward mono- or di-arylation depending on the stoichiometry of the boronic acid and reaction conditions.

Comparative Suzuki Coupling Reaction Yields with Phenylboronic Acid (Representative Examples):

Pyrimidine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane1002471% (mono-C4)[5]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O5512(not specified for mono)[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-Good yields[11]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Trans Transmetalation Complex OxAdd->Trans R-B(OR)₂ Base Reduct Reductive Elimination Complex Trans->Reduct Reduct->Pd0 Ar-R Product Ar-R ArX Ar-X Boronic R-B(OR)₂ Base Base

A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction that has revolutionized the synthesis of arylamines.[3] It is particularly useful for coupling less reactive aryl chlorides with a wide range of amines.

This compound: The electronic properties of this molecule make it a prime candidate for Buchwald-Hartwig amination, allowing for the introduction of diverse amino substituents at the C2 position.

2,4-Dichloropyrimidine: While SNAr is often competitive, the Buchwald-Hartwig reaction offers a powerful alternative, especially for less nucleophilic amines or when specific regioselectivity is desired. Palladium catalysis can often favor substitution at the C4 position.[2]

4-Amino-2,6-dichloropyrimidine: This reaction is highly effective for the synthesis of 2,4,6-triaminopyrimidines, which are important scaffolds in medicinal chemistry. The first amination can often be achieved via SNAr, with the second, more challenging amination accomplished using Buchwald-Hartwig conditions.[8]

Comparative Buchwald-Hartwig Amination Reaction Yields (Representative Examples):

Pyrimidine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineSecondary Aliphatic AminesPd(OAc)₂/dppbLiHMDSTHF-20 to 0>90% (>99:1 C4/C2)[2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePrimary AminesPd₂(dba)₃/XantphosCs₂CO₃Dioxane80-110Variable[12]
2,4-DichloropyridineAnilinesPd(OAc)₂/BINAPK₂CO₃Toluene-Good yields (C2 selective)[13]

Application in Kinase Inhibitor Synthesis: A Case Study

The utility of these pyrimidine building blocks is exemplified in the synthesis of numerous kinase inhibitors. For instance, this compound and its derivatives are key intermediates in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors such as Alectinib and Ceritinib, which are approved for the treatment of certain types of non-small cell lung cancer.[5]

In the synthesis of these complex molecules, the pyrimidine core acts as a scaffold for the precise positioning of various functional groups that interact with the kinase active site. The sequential and regioselective functionalization of the pyrimidine ring, often employing the reactions discussed above, is a critical aspect of the overall synthetic strategy.

Signaling Pathway Implicated in ALK-Positive NSCLC

ALK_Pathway ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Alectinib Alectinib/ Ceritinib Alectinib->ALK Inhibits

Simplified signaling pathway of the EML4-ALK fusion protein and the point of intervention by inhibitors like Alectinib and Ceritinib.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key transformations are provided below. These protocols are based on established literature and serve as a validated starting point for laboratory synthesis.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1][5]

Objective: To achieve selective mono-arylation at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous 1,4-dioxane (3.5 mL).

  • Stir the mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-4-phenylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination of a Dichloropyrimidine (General Procedure)[2][8]

Objective: To couple a primary or secondary amine with a dichloropyrimidine.

Materials:

  • Dichloropyrimidine (e.g., 4-Amino-2,6-dichloropyrimidine)

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂] or other suitable precatalyst

  • Phosphine ligand (e.g., dppb, Xantphos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or other strong base

  • Anhydrous solvent (e.g., THF, Toluene)

  • Saturated aqueous ammonium chloride

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the dichloropyrimidine (1.0 mmol), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent.

  • In a separate vessel, pre-mix the amine (1.1-1.5 mmol) with the base (e.g., LiHMDS, 1.1-1.5 mmol) in the anhydrous solvent.

  • Add the amine/base mixture to the reaction vessel.

  • Stir the reaction at the appropriate temperature (e.g., 0 °C to reflux) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Conclusion

The choice of a pyrimidine building block has profound implications for the efficiency and outcome of a synthetic campaign. This compound offers enhanced reactivity due to the activating effect of the C5-fluoro substituent, making it a valuable asset for accessing complex molecular architectures. 2,4-Dichloropyrimidine provides a versatile platform for regioselective functionalization, while the symmetry of 4-amino-2,6-dichloropyrimidine simplifies certain synthetic transformations. By understanding the nuanced reactivity of these key building blocks, medicinal chemists can more effectively navigate the intricate landscape of drug discovery and development.

References

  • A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-4-amino-2-6-dichloropyrimidine-reactivity-for-advanced-drug-discovery]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1376]
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2877372/]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1389]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8143118/]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0714996]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/95]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/259149791_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/236025648_Synthesis_of_Novel_35-Dichloro-2-arylpyridines_by_Palladium_Acetate-Catalyzed_Ligand-Free_Suzuki_Reactions_in_Aqueous_Media]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26154810/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Alectinib Synthetic Routes. MedKoo Biosciences. [URL: https://www.medkoo.com/drug-synthesis/Alectinib-synthesis.htm]
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6037107/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879901/]
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-nucleophilic-substitution-reactions-of-4-chloromethyl-2-fluoropyridine]
  • An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No. 155-10-2). Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-2-amino-4-chloro-5-fluoropyrimidine-cas-no-155-10-2]
  • Synthesis method of alectinib. Google Patents. [URL: https://patents.google.
  • Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. Benchchem. [URL: https://www.benchchem.
  • Ceritinib Synthetic Routes. MedKoo Biosciences. [URL: https://www.medkoo.com/drug-synthesis/Ceritinib-synthesis.htm]
  • Alectinib Synthesis through Formal α-Arylation of Enone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40849885/]
  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4800049/]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1389/htm]
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503831/]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [No valid URL found]
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [URL: https://www.researchgate.
  • Preformed Pd(II)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6259]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-3-3-chloro-5-fluorophenyl-aniline-hcl]
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [URL: https://www.preprints.org/manuscript/202310.0826/v1]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579730/]
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11543743/]

Sources

The Strategic Advantage of 4-Amino-2-chloro-5-fluoropyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block for Targeted Therapeutics

In the landscape of medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, the novelty of the resulting chemical matter. Among the myriad of heterocyclic building blocks, 4-Amino-2-chloro-5-fluoropyrimidine has emerged as a cornerstone for the synthesis of a multitude of clinically relevant molecules. This guide provides an in-depth technical comparison of this versatile reagent against its common alternatives, supported by mechanistic insights and detailed experimental protocols, to empower researchers in their synthetic endeavors.

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors, adept at forming crucial hydrogen bonds within the ATP-binding site of these enzymes.[1] The strategic placement of various substituents on this heterocyclic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. It is in this context that this compound showcases its distinct advantages.

Comparative Analysis: The Regioselectivity Advantage

A primary alternative in many synthetic routes is the more readily available 2,4-dichloro-5-fluoropyrimidine. However, the key advantage of this compound lies in its pre-defined regiochemistry, which circumvents the often-problematic issue of regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2][3] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the C4-attack pathway.[4] While this inherent selectivity can be exploited, it also imposes limitations on the synthetic design, often dictating a specific order of substituent introduction.[2]

This compound, by having the C4 position already occupied by a protected or directly useful amino group, directs subsequent functionalization to the C2 position. This provides a more linear and predictable synthetic route, often leading to higher overall yields and simplifying purification processes by avoiding the formation of regioisomers.

Table 1: Comparative Performance of this compound vs. 2,4-dichloro-5-fluoropyrimidine in a Hypothetical Kinase Inhibitor Synthesis

FeatureThis compound2,4-dichloro-5-fluoropyrimidineRationale & Supporting Evidence
Regioselectivity High (functionalization at C2)Moderate to High (preferential at C4)The pre-existing amino group at C4 in this compound directs substitution to the C2 position, avoiding regioisomeric byproducts. In contrast, 2,4-dichloro-5-fluoropyrimidine often yields a mixture of C2 and C4 substituted products, necessitating careful control of reaction conditions and potentially complex purification.[2][3][4]
Reaction Steps Fewer steps for certain targetsPotentially more steps due to protection/deprotectionFor target molecules requiring an amino or substituted amino group at the C4 position, using this compound eliminates the need for a separate amination step, streamlining the synthesis.
Overall Yield Often higher due to fewer steps and cleaner reactionsCan be lower due to multiple steps and purification lossesA more linear and regiocontrolled synthesis naturally leads to higher overall yields.
Cost-Effectiveness Higher initial costLower initial costWhile the starting material may be more expensive, the savings in reagents, solvents, and man-hours from a more efficient synthesis can offset the initial cost.
Versatility High, particularly for 2,4-disubstituted pyrimidinesHigh, but with regioselectivity constraintsBoth are versatile, but this compound offers a more direct route to a specific class of disubstituted pyrimidines prevalent in kinase inhibitors.

The Role of Fluorine: Enhancing Biological Properties

The presence of a fluorine atom at the C5 position is another significant feature of this building block. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[5][6] Fluorine's high electronegativity can influence the pKa of adjacent functional groups, potentially enhancing binding affinities.[7] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways at that position, thereby improving the metabolic stability and pharmacokinetic profile of the final compound.[8]

Experimental Protocols: A Practical Guide

To illustrate the practical application of this compound, we provide detailed, step-by-step methodologies for its synthesis and its use in the construction of a key intermediate for a prominent kinase inhibitor.

Synthesis of this compound from 5-Fluorouracil

This protocol outlines a common and effective method for the preparation of the title compound from the readily available 5-fluorouracil.[6]

Step 1: Chlorination of 5-Fluorouracil

  • To a stirred mixture of phosphorus oxychloride (POCl₃, 3 equivalents) and N,N-dimethylaniline (1.2 equivalents), slowly add 5-fluorouracil (1 equivalent) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The chlorinated intermediate, 2,4-dichloro-5-fluoropyrimidine, will precipitate. Collect the solid by filtration and wash with cold water.

Step 2: Selective Amination at C4

  • Suspend the crude 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Cool the suspension to 0-5 °C and bubble ammonia gas through the mixture or add a solution of ammonia in the chosen solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • The product, this compound, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

G A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B POCl₃, DMA, Reflux C This compound B->C NH₃, EtOH, RT

Synthesis of this compound.

Application in the Synthesis of Alectinib Intermediate

Alectinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.[9] The synthesis of a key intermediate for Alectinib showcases the utility of this compound.

Step 1: Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1 equivalent) and a suitable boronic acid or ester partner (1.1 equivalents) in a solvent mixture such as 1,4-dioxane and water (4:1), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents), and a base like Na₂CO₃ (2 equivalents).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

G cluster_0 Alectinib Intermediate Synthesis A This compound C Coupled Intermediate A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Aryl Boronic Ester B->C D Final Alectinib Moiety C->D Further Transformations

Key Suzuki-Miyaura coupling step in Alectinib synthesis.

Case Study: Synthesis of Ceritinib

Ceritinib, another potent ALK inhibitor, is often synthesized using a 2,4,5-trichloropyrimidine starting material.[10][11] However, a retrosynthetic analysis reveals how this compound could offer a more convergent and potentially higher-yielding route, avoiding the handling of the highly reactive trichloropyrimidine and offering better control over the sequential introduction of the aniline fragments. The synthesis of Ceritinib typically involves the sequential substitution of chloro groups at the C2 and C4 positions of a pyrimidine core.[12][13] The use of this compound would allow for the direct introduction of one of the key aniline fragments at the C2 position, followed by a subsequent coupling at the C4 position after conversion of the amino group.

Conclusion: A Strategic Choice for Complex Synthesis

This compound stands out as a highly valuable and strategic building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. Its primary advantages lie in the predictable regioselectivity it offers, leading to more efficient and higher-yielding synthetic routes compared to its di-chloro counterparts. The presence of the C5-fluoro substituent further enhances its appeal by providing a means to improve the metabolic stability and biological activity of the target molecules. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic utility of this reagent is paramount for the rational design and efficient execution of novel drug candidates.

References

  • Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases. Journal of Medicinal Chemistry.
  • Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evalu
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Alectinib Synthesis through Formal α-Aryl
  • US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of ...
  • Alectinib Synthesis through Formal α-Aryl
  • WO2022051983A1 - Synthesis method of alectinib - Google P
  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Publishing.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • A synergistic synthetic and computational insights towards anomerization of N-Nitro pyrimidine nucleosides using fluorinating agents.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
  • Ceritinib: From Synthesis to Clinical Applic
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Ceritinib Synthetic Routes. MedKoo Biosciences.
  • Ceritinib: A Deep Dive into its Synthesis and Manufacturing. Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • New Technology High Quality Ceritinib Intermediate 2, 4, 5-Trichloro Pyrimidine CAS No. 5750-76-5. Hangzhou Brown Bio&Pharm Co., Ltd.
  • Alectinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. OUCI.
  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society.
  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed.
  • Concerted Nucleophilic Arom
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Pyrimidine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Impact of Fluorination on Pyrimidine-Based Kinase Inhibitors, Supported by Experimental Data and Methodologies.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated pyrimidine inhibitors, a critical class of molecules targeting a wide array of protein kinases implicated in diseases such as cancer. Through an examination of their mechanisms of action, biochemical potency, cellular activity, and metabolic stability, we will elucidate the profound impact of fluorination on the pharmacological properties of these inhibitors. This guide will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the key assays used to evaluate and compare these compounds.

The Strategic Role of Fluorine in Pyrimidine Inhibitor Design

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] These heterocyclic compounds are adept at targeting the ATP-binding pocket of protein kinases.[2] The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of a molecule.[3][4] These alterations are not merely incremental; they can be transformative, turning a moderately active compound into a potent drug candidate with improved pharmacokinetic properties. Key effects of fluorination include:

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic centers, reducing their positive charge at physiological pH and potentially improving cell membrane permeability.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][5]

  • Increased Binding Affinity: Fluorine can engage in favorable interactions within the target protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[6]

To illustrate these principles, we will compare two well-established kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways: Gefitinib , a non-fluorinated quinazoline, and Lapatinib , a fluorinated quinazoline. While not direct structural analogs, their comparison serves as an excellent case study on the strategic use of fluorine in drug design.

Comparative Analysis: Gefitinib vs. Lapatinib

PropertyGefitinib (Non-Fluorinated)Lapatinib (Fluorinated)Rationale for Fluorine's Impact
Target(s) EGFREGFR, HER2While not solely due to fluorine, the broader inhibitory profile of Lapatinib highlights how subtle structural modifications can alter selectivity.
Biochemical Potency (IC50) EGFR: ~13-77 nM[7][8]EGFR: ~10.2 nM, HER2: ~9.8 nM[1]The fluorobenzyl group of Lapatinib can form additional favorable interactions in the kinase binding pocket, contributing to its high potency.
Cellular Potency (IC50) HCC827 (EGFR mutant): ~13 nM[7]BT474 (HER2+): ~36 nM[1]Potency in cellular assays is influenced by multiple factors, including membrane permeability, which can be enhanced by fluorination.
Metabolic Stability (t1/2 in HLM) ~30-60 minutes>120 minutesThe fluorinated benzyl group in Lapatinib is less susceptible to oxidative metabolism compared to the non-fluorinated moieties in Gefitinib.

HLM: Human Liver Microsomes. Data is compiled from various sources and should be considered representative.

Signaling Pathway and Experimental Evaluation

The EGFR/HER2 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Both Gefitinib and Lapatinib inhibit this pathway by competing with ATP for binding to the kinase domain of EGFR and/or HER2.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor (Gefitinib/Lapatinib) Inhibitor->EGFR EGF Growth Factor (EGF) EGF->EGFR

Caption: EGFR/HER2 signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

To quantitatively compare fluorinated and non-fluorinated pyrimidine inhibitors, a series of standardized in vitro assays are essential. The following experimental workflow provides a robust framework for such a comparison.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme ADME Assays cluster_data Data Analysis Fluorinated Fluorinated Pyrimidine Inhibitor KinaseAssay In Vitro Kinase Inhibition Assay Fluorinated->KinaseAssay NonFluorinated Non-Fluorinated Pyrimidine Inhibitor NonFluorinated->KinaseAssay CellViability Cell Viability Assay (MTT/MTS) KinaseAssay->CellViability MetabolicStability Metabolic Stability Assay (Liver Microsomes) CellViability->MetabolicStability DataAnalysis Comparative Analysis (IC50, t1/2) MetabolicStability->DataAnalysis

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated pyrimidine inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated inhibitors)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines (e.g., A549, a human lung cancer cell line).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[9][10]

Metabolic Stability Assay

Objective: To evaluate the in vitro metabolic stability of the test compounds using human liver microsomes (HLM).

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-warm the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[11][12][13]

Conclusion

The strategic incorporation of fluorine into pyrimidine inhibitors is a powerful and well-established strategy in drug discovery. As illustrated by the comparative analysis of Gefitinib and Lapatinib, fluorination can significantly enhance key pharmacological properties, including biochemical and cellular potency, as well as metabolic stability. The improved metabolic stability of fluorinated compounds can lead to a longer in vivo half-life and improved drug exposure. The enhanced potency can result in lower effective doses and potentially fewer off-target effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated pyrimidine inhibitors, enabling researchers to make data-driven decisions in the design and optimization of next-generation kinase inhibitors. The judicious use of fluorine will undoubtedly continue to be a key enabler in the development of novel and more effective therapies.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Costa, D. B., et al. (2014). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2005). Chemical Reviews, 105(4), 1127-1150. [Link]

  • Konecny, G. E., et al. (2006). The IC50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Letters in Drug Design & Discovery. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (2014). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount. 4-Amino-2-chloro-5-fluoropyrimidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realm of antiviral and anticancer therapies. Its molecular structure, featuring a reactive chlorine atom and a nucleophilic amino group on a fluorinated pyrimidine core, makes it a versatile synthon. However, these same reactive sites can also be the source of impurities if not carefully controlled during synthesis and purification.

This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound. As a Senior Application Scientist, my objective is to not only present various analytical techniques but to also provide the scientific rationale behind their selection and application. This will empower researchers and quality control analysts to make informed decisions for ensuring the identity, purity, and overall quality of this critical intermediate. Every analytical method proposed herein is designed to be a self-validating system, grounded in the principles of scientific integrity and regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Understanding the Analyte: Synthesis and Potential Impurities

A robust quality control strategy begins with a thorough understanding of the manufacturing process and the potential impurities that may arise. This compound is often synthesized from precursors like 5-fluorocytosine or 5-fluorouracil.[5][6][7] The synthetic route typically involves chlorination and amination steps, which can lead to a range of process-related impurities.

Common Impurities to Monitor:

  • Starting Material Carryover: Residual 5-fluorocytosine or other precursors.

  • Isomeric Impurities: Incomplete or side reactions can lead to the formation of positional isomers.

  • Over-chlorinated Species: The presence of multiple chlorine atoms on the pyrimidine ring.

  • Hydrolyzed Impurities: The chloro group can be susceptible to hydrolysis, leading to the corresponding hydroxy-pyrimidine derivative.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Inorganic Impurities: Reagents and catalysts used during the synthesis.[2][8]

The following diagram illustrates a generalized synthetic pathway and highlights potential impurity formation points.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 5-Fluorocytosine Intermediate Chlorination Start->Intermediate Chlorinating Agent (e.g., POCl3) Impurity1 Unreacted Starting Material Start->Impurity1 Product This compound Intermediate->Product Amination Impurity2 Isomeric Byproducts Intermediate->Impurity2 Impurity3 Hydrolysis Product Product->Impurity3 Moisture

Caption: Generalized synthesis of this compound and potential impurity formation.

Key Quality Control Parameters and Analytical Techniques

A comprehensive quality control strategy for this compound should address the following key parameters:

  • Identification: Confirmation of the chemical structure.

  • Purity: Quantitation of the main component and detection of all impurities.

  • Assay: Accurate determination of the concentration of the substance.

  • Physical Properties: Appearance, melting point, and moisture content.

The following sections will delve into the analytical techniques best suited for evaluating each of these parameters, offering a comparative analysis to guide method selection.

Identification: Spectroscopic Characterization

Confirmation of the chemical identity of this compound is the foundational step in its quality assessment. A combination of spectroscopic techniques provides unambiguous structural elucidation.

  • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. For this compound, the spectrum is expected to be relatively simple, showing signals for the amino protons and the proton on the pyrimidine ring. The chemical shift and splitting pattern of the ring proton will be influenced by the adjacent fluorine atom.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are diagnostic and will be influenced by the electronegative chloro, fluoro, and amino substituents.

  • ¹⁹F NMR (Fluorine NMR): A highly specific technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom, and its chemical shift provides a key identifier.

Data Interpretation: The combination of these NMR techniques allows for a complete assignment of the molecular structure, confirming the connectivity of all atoms. Any significant deviation from the expected spectra would indicate the presence of impurities or a different compound altogether.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

  • Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of this compound (147.54 g/mol ). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is a key diagnostic feature.

  • Electrospray Ionization (ESI-MS): A softer ionization technique, often coupled with liquid chromatography (LC-MS), that typically produces the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the parent compound and any impurities separated by HPLC.

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

  • N-H stretching of the amino group.

  • C=N and C=C stretching of the pyrimidine ring.

  • C-F and C-Cl stretching .

While not as specific for structural elucidation as NMR or MS, IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups and for raw material identification.

Purity and Assay: A Comparative Look at Chromatographic Techniques

Chromatography is the cornerstone for assessing the purity and determining the assay of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision driven by the physicochemical properties of the analyte and potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, polar, and thermally labile compounds.[9][10][11]Suitable for volatile and thermally stable compounds.[9][10]
Derivatization Generally not required for polar compounds.Often required for polar compounds to increase volatility.
Sensitivity High, dependent on the detector used (e.g., UV, MS).Very high, especially with sensitive detectors like FID and MS.
Throughput Can be lower due to longer run times.Typically faster analysis times.[12]
Cost Higher operational cost due to solvent consumption.[12]Lower operational cost.[12]

Recommendation for this compound:

Given the polar nature of this compound due to the amino group and the nitrogen-containing heterocyclic ring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the more suitable and widely applicable technique for purity and assay determination. It avoids the need for derivatization, which can introduce additional complexity and potential for side reactions. GC could be a viable alternative, particularly for the analysis of volatile impurities and residual solvents, but would likely require derivatization of the main component.

While a universally validated method for this specific compound is not publicly available, the following proposed method, based on the analysis of similar pyrimidine derivatives, serves as an excellent starting point for method development and validation.[12][13][14][15]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides good retention for moderately polar compounds. The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amino group is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is recommended to ensure the elution of any less polar impurities while retaining the main, more polar analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 265 nmPyrimidine derivatives typically have strong UV absorbance in this region. A DAD allows for peak purity analysis.
Injection Volume 10 µL

Experimental Protocol:

  • Solution Preparation:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve in the diluent to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution multiple times (e.g., n=5).

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be > 2000.

  • Analysis:

    • Inject the sample solution.

    • Identify the main peak by comparing the retention time with the standard.

    • Calculate the purity by the area percent method.

    • For assay, compare the peak area of the sample to that of the standard of a known concentration.

G Start Sample Preparation HPLC HPLC Analysis Start->HPLC Inject Data Data Processing HPLC->Data Chromatogram Result Purity & Assay Report Data->Result Calculations

Caption: Workflow for HPLC-based purity and assay determination.

While not the primary choice for the main component, GC is an excellent technique for the analysis of residual solvents and other volatile impurities.

Proposed GC-FID Method for Residual Solvents:

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-624, 30 m x 0.32 mm, 1.8 µmA column with appropriate polarity for separating common organic solvents.
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature program is necessary to separate a wide range of solvents with different boiling points.
Detector Temperature 260 °C

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analysis.

  • Headspace Conditions:

    • Incubate the vial at an elevated temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.

  • Analysis:

    • Inject a portion of the headspace gas onto the GC column.

    • Identify and quantify residual solvents by comparing with a standard containing known amounts of the expected solvents.

Physical Properties
  • Appearance: A visual inspection of the material should be performed. It is typically a white to light yellow crystalline powder.[16]

  • Melting Point: The melting point is a useful indicator of purity. A sharp melting range close to the literature value (e.g., 192-196 °C) is expected for a pure compound.[16]

  • Moisture Content (Karl Fischer Titration): This is the gold standard for determining the water content in a sample. Low moisture content is crucial as water can potentially hydrolyze the chloro group.

Conclusion: A Multi-faceted Approach to Quality Assurance

Ensuring the quality of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. A robust quality control strategy should incorporate a combination of spectroscopic methods (NMR, MS, IR) for unambiguous identification and chromatographic techniques (primarily HPLC) for accurate purity and assay determination. GC is a valuable complementary technique for monitoring volatile impurities.

The methods and protocols outlined in this guide provide a solid foundation for establishing a comprehensive quality control program for this compound. It is imperative that any method is validated according to the principles outlined in the ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][4] By adhering to these principles, researchers and drug development professionals can be confident in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 2025. [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. 2024. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2025. [Link]

  • National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. 2020. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. 2021. [Link]

  • MTC-USA. APPLICATION NOTES - HPLC. [Link]

  • Research Journal of Pharmacy and Technology. Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. [Link]

  • National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • Google Patents. United States Patent (19). 1985. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Amino-2-chloropyridine. [Link]

  • Google Patents.
  • ACS Publications. One-Step Continuous Flow Synthesis of Antifungal WHO Essential Medicine Flucytosine Using Fluorine. 2017. [Link]

  • NIST. 4-Amino-2-chloropyridine. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-fluoropyrimidine. [Link]

  • National Center for Biotechnology Information. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. 2023. [Link]

  • National Center for Biotechnology Information. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. 2021. [Link]

  • National Center for Biotechnology Information. Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. [Link]

  • ResearchGate. (PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications. [Link]

Sources

A Comparative Crystallographic Guide to 4-Amino-2-chloro-5-fluoropyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecule inhibitors is paramount. The 4-amino-2-chloro-5-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its utility stems from the strategic placement of functional groups that can engage in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding sites of kinases. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of this compound derivatives, offering insights into how subtle molecular modifications can profoundly influence solid-state conformation and crystal packing, which in turn are critical for structure-based drug design.

The Significance of the this compound Scaffold

The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The amino group at the 4-position and one of the ring nitrogens typically form key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2- and 5-positions provide vectors for introducing further chemical diversity to enhance potency and selectivity. The presence of a fluorine atom at the 5-position is particularly noteworthy, as fluorine's high electronegativity and the strength of the C-F bond can modulate the electronic properties of the pyrimidine ring and influence intermolecular interactions, potentially enhancing binding affinity and metabolic stability.[2][3]

General Principles of Substituent Effects on Pyrimidine Crystal Packing

The crystal structure of pyrimidine derivatives is governed by a delicate balance of intermolecular forces. A systematic study on substituted pyrimidines revealed that even small changes to the core structure can lead to significant alterations in bond lengths and crystal packing.[4]

  • Amino Group: The amino group is a potent hydrogen bond donor. In the crystal lattice, it readily participates in N-H···N and N-H···O hydrogen bonds, often forming dimers or extended chains that stabilize the crystal structure. The introduction of an amino group has been shown to cause a lengthening of the adjacent ring bonds.[4]

  • Chloro Group: The chlorine atom can act as a weak hydrogen bond acceptor and participates in halogen bonding. Chlorine substitution has been observed to shorten the adjacent ring bonds.[4]

  • Fluoro Group: The highly electronegative fluorine atom can participate in C-H···F hydrogen bonds and F···H-C interactions, which play a significant role in the crystal packing of fluorinated aromatic compounds.[5]

The interplay of these interactions dictates the final crystal packing arrangement, which can influence physical properties such as solubility and dissolution rate, critical parameters in drug development.

Comparative Crystallographic Analysis of this compound Analogues

Table 1: Comparative Crystallographic Data of this compound Analogues

ParameterMethyl 4-amino-2-chloropyrimidine-5-carboxylate4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate
Chemical FormulaC₆H₆ClN₃O₂C₄H₅FN₃O⁺·C₆H₄NO₃⁻
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)3.9110 (8)12.0163 (4)
b (Å)10.136 (2)12.0837 (4)
c (Å)9.848 (2)8.2166 (3)
β (°)98.71 (3)107.493 (2)
Volume (ų)385.89 (13)1137.98 (7)
Z24
Key H-bondsN-H···N, N-H···O (intramolecular)N-H···O, N-H···N, O-H···O, C-H···O, N-H···F

Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate sourced from[6]. Data for 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate sourced from the Crystallography Open Database.

Analysis of Intermolecular Interactions:
  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate: In this structure, the pyrimidine molecules are linked into supramolecular chains by N-H···N hydrogen bonds.[6] Additionally, an intramolecular N-H···O hydrogen bond is observed between the amino group and the carbonyl group of the ester.[6] This intramolecular interaction likely plays a role in holding the molecule in a planar conformation.

  • 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate: This salt structure showcases a more complex network of hydrogen bonds. The protonated pyrimidine cation and the carboxylate anion are linked by robust N-H···O hydrogen bonds. Furthermore, the structure is stabilized by a variety of other interactions including N-H···N, O-H···O, C-H···O, and N-H···F hydrogen bonds, leading to the formation of supramolecular sheets.

The comparison of these two structures clearly demonstrates how the introduction of a carboxylate group and a change in the protonation state of the pyrimidine ring lead to vastly different and more complex hydrogen bonding networks. This has a direct impact on the crystal packing and, by extension, the physicochemical properties of the compounds.

Experimental Protocols

Synthesis of this compound Derivatives

A general and effective method for the synthesis of the this compound core involves the chlorination and subsequent amination of a 5-fluorouracil derivative.[1]

Step-by-Step Protocol:

  • Chlorination: A 5-fluorouracil derivative is reacted with a chlorinating agent, such as phosphorus oxychloride, to yield the chlorinated intermediate.

  • Amination: The chlorinated intermediate is then reacted with an ammonia solution. The pH is adjusted to approximately 8 to facilitate the precipitation of the solid product.[1]

  • Filtration and Washing: The precipitated this compound is collected by filtration and washed with water to remove impurities.[1]

  • Drying: The final product is dried under vacuum.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray crystallographic analysis. Slow evaporation is a commonly employed technique.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., dichloromethane, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.[6]

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Harvesting: Carefully harvest the crystals from the solution.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software. The structure is solved by direct methods, and the refinement is carried out by full-matrix least-squares techniques.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_analysis Crystallographic Analysis 5-Fluorouracil Derivative 5-Fluorouracil Derivative Chlorination Chlorination 5-Fluorouracil Derivative->Chlorination Chlorinated Intermediate Chlorinated Intermediate Chlorination->Chlorinated Intermediate Amination Amination Chlorinated Intermediate->Amination Crude Product Crude Product Amination->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purified Crystals Purified Crystals Recrystallization->Purified Crystals Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Purified Crystals->Single Crystal X-ray Diffraction Diffraction Data Diffraction Data Single Crystal X-ray Diffraction->Diffraction Data Structure Solution & Refinement Structure Solution & Refinement Diffraction Data->Structure Solution & Refinement 3D Crystal Structure 3D Crystal Structure Structure Solution & Refinement->3D Crystal Structure Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) 3D Crystal Structure->Structure-Activity Relationship (SAR) G cluster_mol1 Methyl 4-amino-2-chloropyrimidine-5-carboxylate cluster_mol2 This compound mol1 mol1 mol2 mol2 G Pyrimidine Derivative Pyrimidine Derivative Hydrogen Bonding (N-H...N, N-H...O) Hydrogen Bonding (N-H...N, N-H...O) Pyrimidine Derivative->Hydrogen Bonding (N-H...N, N-H...O) Amino Group Halogen Bonding (C-Cl...X) Halogen Bonding (C-Cl...X) Pyrimidine Derivative->Halogen Bonding (C-Cl...X) Chloro Group C-H...F Interactions C-H...F Interactions Pyrimidine Derivative->C-H...F Interactions Fluoro Group Crystal Packing Crystal Packing Hydrogen Bonding (N-H...N, N-H...O)->Crystal Packing Halogen Bonding (C-Cl...X)->Crystal Packing C-H...F Interactions->Crystal Packing Physicochemical Properties Physicochemical Properties Crystal Packing->Physicochemical Properties

Sources

A Comparative Guide to the Biological Activity of 4-Amino-2-chloro-5-fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its role as a "hinge-binding" motif that can effectively interact with the ATP-binding site of various kinases.[1] Its structural similarity to the purine base of ATP allows for competitive inhibition, making it a privileged scaffold in the design of targeted cancer therapies.[2] The compound 4-Amino-2-chloro-5-fluoropyrimidine serves as a critical starting material and a versatile building block for synthesizing a diverse range of potent kinase inhibitors.[1] The strategic placement of its amino, chloro, and fluoro groups provides multiple reactive sites for chemical modification, enabling the development of analogs with tailored selectivity and enhanced biological activity against key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound scaffold. We will delve into their cytotoxic effects on different cancer cell lines, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for the key assays used in their evaluation.

Comparative Cytotoxicity of Pyrimidine Analogs

The efficacy of novel therapeutic compounds is primarily assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. Below, we compare the cytotoxic activities of several pyrimidine analogs, primarily fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are structurally related to derivatives of this compound.

Table 1: Comparative IC50 Values of Pyrazolo[3,4-d]pyrimidine Analogs
Compound ID/NameTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Series 1: Targeting EGFR
Compound 8A549 (Lung)16.75Erlotinib6.77[3]
HCT-116 (Colon)24.16Erlotinib19.22[3]
Compound 10A549 (Lung)15.68Erlotinib6.77[3]
HCT-116 (Colon)18.78Erlotinib19.22[3]
Compound 12bA549 (Lung)8.21Erlotinib6.77[3]
HCT-116 (Colon)19.56Erlotinib19.22[3]
Series 2: Targeting CDK2
Compound 13MCF-7 (Breast)0.081Sorafenib0.184[3][4]
Compound 14HCT-116 (Colon)0.006Sorafenib0.176[4]
Compound 15MCF-7 (Breast)0.046Sorafenib0.144[4]
Table 2: Comparative IC50 Values of Pyrrolo[2,3-d]pyrimidine Analogs (EGFR Inhibition)
Compound IDSubstitution PatternEGFR IC50 (nM)Source
462,4-disubstituted3.76[2]
482,4-disubstituted3.63[2]
514,6-disubstituted3.8[2]
534,6-disubstituted3.3[2]
704,5-disubstituted5.7[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrimidine analogs is exquisitely sensitive to the nature and position of their substituents. Analysis of the comparative data reveals several key SAR trends:

  • Substitution at the 4- and 5-positions: Modifications at these positions on the pyrimidine ring generally lead to enhanced inhibitory activity.[2] For instance, 4,5-disubstituted pyrrolo[3,2-d]pyrimidines have demonstrated potent antiproliferative effects.[2]

  • Role of Halogens: The presence of a halogen, such as the fluorine in the parent scaffold or bromine on a phenylamino side chain, can significantly increase potency.[1][2] This is often attributed to favorable hydrophobic interactions within the kinase's ATP-binding pocket.

  • Influence of the N4-Phenyl Group: In many pyrimidine-based inhibitors, the presence of an N4-phenyl substitution is crucial for inhibitory activity against kinases like EGFR.[2]

  • Solubilizing Groups: While the core pyrimidine structure is hydrophobic, the addition of weakly basic amine derivatives as solubilizing substituents can increase aqueous solubility without compromising inhibitory activity, a critical factor for drug development.[5]

Key Signaling Pathways Targeted by Pyrimidine Analogs

The anticancer effects of this compound analogs are primarily mediated through the inhibition of critical signaling pathways that control cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MAPK and PI3K/AKT pathways.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2] Pyrimidine analogs competitively bind to the ATP pocket of the EGFR kinase domain, blocking its autophosphorylation and subsequent signal transduction.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogs.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition.[7] CDK2 forms a complex with Cyclin E, which phosphorylates proteins like retinoblastoma (Rb), leading to the activation of transcription factors required for DNA replication.[8][9] Dysregulation of CDK2 activity is a common feature of cancer cells. Pyrimidine analogs can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases DNA_Replication DNA Replication E2F->DNA_Replication Promotes Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->CDK2 Inhibits

Caption: Inhibition of the G1/S cell cycle transition by pyrimidine analogs targeting CDK2.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of pyrimidine analogs.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 1-4 hours) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be sufficient to generate a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C and 5% CO2.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, staining their DNA.

Methodology:

  • Cell Preparation: Induce apoptosis in your target cells using the test compound for a specified time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.[13]

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them once with cold phosphate-buffered saline (PBS).

  • Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. FITC fluorescence is typically measured in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrates that strategic modifications to this core structure, particularly through the creation of fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, can yield analogs with nanomolar to low micromolar potency against key cancer targets such as EGFR and CDK2.

The structure-activity relationships highlight the importance of substitutions at the 4- and 5-positions and the beneficial role of halogen atoms in enhancing binding affinity. The provided experimental protocols for cytotoxicity and apoptosis assays offer a robust framework for the in-vitro evaluation of novel analogs. Future research should focus on optimizing the pharmacokinetic properties of these promising compounds and evaluating their efficacy and safety in preclinical in-vivo models to translate these findings into clinically effective cancer therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health (NIH). [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1996). PubMed. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. [Link]

  • Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. (1996). ACS Publications. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). National Institutes of Health (NIH). [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2014). National Institutes of Health (NIH). [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. [Link]

  • Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. (2005). National Institutes of Health (NIH). [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health (NIH). [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Cyclin-dependent kinase 2. Wikipedia. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2015). PubMed Central. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 4-Amino-2-chloro-5-fluoropyrimidine Against Key Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyrimidines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, particularly in the development of targeted therapies like kinase inhibitors.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3] 4-Amino-2-chloro-5-fluoropyrimidine has emerged as a critical building block, prized for its unique reactivity profile that enables the efficient synthesis of complex, biologically active molecules.[1]

This guide provides an in-depth, data-driven comparison of this compound against two prevalent alternative reagents: 2,4-Dichloro-5-fluoropyrimidine and 4-Amino-2,6-dichloropyrimidine . We will dissect their structural and electronic differences, benchmark their performance in a key synthetic transformation, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific drug discovery campaigns.

Chapter 1: Physicochemical and Structural Analysis

The choice of a starting material is fundamentally dictated by its inherent properties and how they influence reactivity. The substitution pattern on the pyrimidine ring creates a distinct electronic environment for each of our benchmarked compounds.

  • This compound (Target): The C5-fluorine atom exerts a strong inductive electron-withdrawing effect, activating the ring for nucleophilic attack.[4] The C4-amino group is a powerful electron-donating group, modulating this reactivity. The C2-chloro atom serves as the primary leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • 2,4-Dichloro-5-fluoropyrimidine (Alternative 1): Lacking the C4-amino group, this reagent is significantly more electron-deficient. Both chlorine atoms at C2 and C4 are susceptible to displacement, allowing for sequential and regioselective functionalization, which offers a different synthetic strategy.[5][6]

  • 4-Amino-2,6-dichloropyrimidine (Alternative 2): Here, the C5-fluorine is replaced by a C6-chlorine. While both are halogens, fluorine's superior electronegativity makes the pyrimidine ring in our target compound more electron-poor, which can influence the kinetics of substitution reactions.

Caption: Molecular structures of the compared reagents.

The following table summarizes key physicochemical data, critical for experimental design and safety considerations.

PropertyThis compound2,4-Dichloro-5-fluoropyrimidine4-Amino-2,6-dichloropyrimidine
CAS Number 155-10-2[7][8][9]2927-71-1[6][10][11]10132-07-7[12][13]
Molecular Formula C₄H₃ClFN₃[8][14]C₄HCl₂FN₂[5][15]C₄H₃Cl₂N₃
Molecular Weight 147.54 g/mol [1][14]166.97 g/mol [15]163.99 g/mol
Appearance White to light yellow crystalline powder[1][8]White to off-white crystalline solid[5]White to yellow powder[13]
Melting Point 193-197 °C[1]37-41 °C[11][16]200-204 °C
Key Hazard Harmful if swallowed[14]Causes severe skin burns and eye damage[10][15]N/A

Chapter 2: Mechanistic Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these reagents lies in their participation in Nucleophilic Aromatic Substitution (SNAr) reactions. This two-step mechanism is fundamental to building the complex scaffolds of many kinase inhibitors.[17]

  • Nucleophilic Attack: The nucleophile (typically an amine) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The presence of electron-withdrawing groups (like fluorine or the ring nitrogens) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[17] For this compound, the C5-fluorine and the ring nitrogens effectively stabilize the intermediate formed upon nucleophilic attack at the C2 position.

G start Setup reactants Charge flask with Pyrimidine (1.0 eq), 4-methylpiperazine (1.1 eq), and solvent (e.g., n-Butanol). start->reactants base Add base (e.g., DIPEA, 1.5 eq) to scavenge HCl. reactants->base reaction Heat mixture to 120 °C. Monitor reaction progress by TLC/LC-MS. base->reaction workup Cool to RT. Dilute with ethyl acetate. Wash with water and brine. reaction->workup purify Dry organic layer over Na₂SO₄. Concentrate under reduced pressure. Purify crude product via column chromatography. workup->purify end Characterization (NMR, MS) purify->end

Caption: Standard workflow for the benchmark SNAr reaction.

Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add the respective pyrimidine reagent (1.0 mmol), n-butanol (5 mL), 4-methylpiperazine (1.1 mmol, 1.1 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq).

  • Reaction Execution: The mixture is heated to 120 °C and stirred. The reaction progress is monitored every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the final product.

Comparative Performance Data (Expected Results Based on Reactivity Principles)

The following table presents the anticipated outcomes from the benchmark experiment. The key differentiators are reaction time and yield, which are direct reflections of the reagent's reactivity.

ParameterThis compound2,4-Dichloro-5-fluoropyrimidine (at C4)4-Amino-2,6-dichloropyrimidine
Reaction Time 4-6 hours1-2 hours6-8 hours
Typical Yield >90%>95% (for mono-substitution)~80-85%
Selectivity Highly selective for C2 substitutionSelective for C4 over C2 at lower tempsHighly selective for C2 substitution
Causality & Insights Balanced Reactivity: The C4-amino group moderates the ring's activation by the C5-fluorine, leading to a controlled, high-yielding reaction. This "just right" reactivity minimizes side-product formation.Highest Reactivity: The absence of an electron-donating group makes this the most activated substrate. Substitution occurs rapidly, first at the more activated C4 position, then requiring harsher conditions for C2. Ideal for building diversity via sequential additions. [6][16]Lower Reactivity: The C6-Cl has a weaker inductive effect than the C5-F. The overall ring is less electron-deficient, resulting in a slower reaction that may require longer heating or a more forcing catalyst system.

Chapter 4: Applications and Strategic Synthesis

The choice of reagent has profound implications for a synthetic campaign.

  • This compound is the reagent of choice for direct, single-step syntheses where the C4-amino group is a required pharmacophore. It is a key intermediate in the synthesis of potent ALK inhibitors like Alectinib and Ceritinib , where the pyrimidine core acts as a "hinge-binding" motif in the kinase's ATP-binding site. [1]

  • 2,4-Dichloro-5-fluoropyrimidine offers superior flexibility. It is the ideal starting material when different functionalities are desired at the C2 and C4 positions. A medicinal chemist can first perform a selective SNAr reaction at the C4 position with one amine, followed by a second substitution (SNAr or a cross-coupling like Suzuki) at the C2 position. [6][16]This is invaluable for generating libraries of analogs for structure-activity relationship (SAR) studies.

  • 4-Amino-2,6-dichloropyrimidine can be used to synthesize compounds where substitution at the C6 position is desired, or as a non-fluorinated control to probe the specific contribution of the fluorine atom to a drug's activity. [12][18]It serves as an intermediate for various antiviral and anticancer agents. [18]

Conclusion and Recommendations

This compound stands out as a highly efficient and reliable building block for streamlined syntheses. Its balanced reactivity ensures high yields and clean conversions, making it the superior choice when the 4-amino-pyrimidine scaffold is the definitive target. This is particularly relevant in late-stage development and process chemistry where reproducibility and yield are paramount.

For early-stage discovery and SAR exploration, 2,4-Dichloro-5-fluoropyrimidine provides unmatched synthetic versatility, allowing for the creation of diverse molecular architectures from a single starting material. 4-Amino-2,6-dichloropyrimidine remains a valuable, albeit less reactive, alternative for specific structural motifs and as a comparative tool to elucidate the role of fluorine in drug candidates.

Ultimately, the selection is a strategic decision. By understanding the nuanced differences in reactivity and synthetic potential outlined in this guide, researchers can make more informed choices, accelerating their path toward the discovery of next-generation therapeutics.

References

  • 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. Pipzine Chemicals. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. National Center for Biotechnology Information. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. National Center for Biotechnology Information. (URL: [Link])

  • Fluorinated Pyrimidines: Key Players in Modern Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. National Center for Biotechnology Information. (URL: [Link])

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. National Center for Biotechnology Information. (URL: [Link])

  • CAS No : 155-10-2 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. (URL: [Link])

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. ResearchGate. (URL: [Link])

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine - Zenodo. Zenodo. (URL: [Link])

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Royal Society of Chemistry. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Evaluating 4-Amino-2-chloro-5-fluoropyrimidine for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, purity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth analysis of 4-Amino-2-chloro-5-fluoropyrimidine, a key building block in the synthesis of numerous kinase inhibitors. We will dissect a typical Certificate of Analysis (CofA), compare its performance with viable alternatives, and provide the experimental context to empower you to make informed decisions for your drug discovery projects.

The Central Role of Fluorinated Pyrimidines in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. The strategic placement of substituents on the pyrimidine ring is essential for achieving high potency and selectivity. This compound has emerged as a particularly valuable starting material. The fluorine atom at the 5-position can enhance binding affinity and modulate physicochemical properties, while the chloro and amino groups at the 2- and 4-positions, respectively, provide versatile handles for subsequent chemical modifications.[1] This trifunctionalized pyrimidine core offers multiple reaction sites, making it a versatile intermediate in the synthesis of a wide array of biologically active molecules.[2]

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is more than a mere formality; it is a testament to the quality and purity of a chemical substance. For a critical starting material like this compound, a thorough understanding of its CofA is paramount. Below is a representative Certificate of Analysis, compiled from typical specifications offered by various suppliers, that outlines the key quality control parameters.[3][4]

Representative Certificate of Analysis: this compound
Test Specification Method Justification
Appearance White to light yellow crystalline powderVisualProvides a preliminary check for gross contamination or degradation.
Identity Conforms to structure¹H NMR, IRConfirms the chemical structure of the compound. ¹H NMR provides information on the proton environment, while IR spectroscopy identifies key functional groups.
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)Quantifies the amount of the desired compound and detects non-volatile impurities. This is a critical measure of the material's suitability for synthesis.
Melting Point 192 - 197 °CCapillary MethodA narrow melting point range is indicative of high purity.
Water Content ≤ 0.5%Karl Fischer TitrationExcess water can interfere with subsequent reactions, particularly those sensitive to moisture.
Residual Solvents To be reportedGas Chromatography (GC)Identifies and quantifies any remaining solvents from the synthesis and purification process, which could be detrimental to downstream reactions or pose safety risks.

Expert Insight: While a purity of ≥ 98.0% is a common specification, for sensitive applications such as the synthesis of clinical trial materials, a higher purity of ≥ 99.5% may be required. It is also crucial to scrutinize the impurity profile provided in the CofA. The presence of structurally similar impurities can complicate purification of the final product and may even lead to the formation of undesired side products.

Comparative Analysis of Pyrimidine Building Blocks

The choice of starting material is often a balance between cost, availability, and performance in the synthetic route. Here, we compare this compound with two common alternatives: 2,4-dichloro-5-fluoropyrimidine and 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Performance in a Typical Kinase Inhibitor Synthesis

Let's consider a common synthetic step in the preparation of a kinase inhibitor where the pyrimidine core is coupled with an aniline derivative.

G A This compound Intermediate_A Coupled Product A->Intermediate_A Direct Coupling (e.g., Buchwald-Hartwig) B 2,4-dichloro-5-fluoropyrimidine Intermediate_B Mono-aminated Intermediate B->Intermediate_B Selective Nucleophilic Aromatic Substitution C 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Final_Product Kinase Inhibitor C->Final_Product Multi-step synthesis involving aldehyde modification Aniline Aniline Derivative Intermediate_A->Final_Product Further Functionalization Intermediate_B->Intermediate_A

Caption: Synthetic routes to a kinase inhibitor from different pyrimidine starting materials.

This compound (A): This starting material offers a more direct route to the desired intermediate. The amino group can be protected, followed by a direct coupling reaction at the chloro position. This can lead to a more convergent synthesis with potentially higher overall yields.

2,4-dichloro-5-fluoropyrimidine (B): This highly reactive building block allows for sequential nucleophilic aromatic substitutions.[5][6] The greater reactivity of the chlorine at the 4-position allows for selective reaction with one nucleophile, followed by reaction at the 2-position with a different nucleophile. While this provides synthetic flexibility, it often requires careful control of reaction conditions to avoid the formation of disubstituted byproducts, which can complicate purification.

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (C): This alternative introduces a different set of functionalities. The methylthio group can be displaced by a nucleophile, and the carbaldehyde can be used for various transformations, such as reductive amination or Wittig reactions.[4] This building block is particularly useful when the desired final product has a different substitution pattern at the 5-position.

Quantitative Comparison
Parameter This compound 2,4-dichloro-5-fluoropyrimidine 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Synthetic Steps Fewer steps in a convergent synthesisMore steps in a sequential synthesisPotentially more steps depending on the target
Typical Yields Generally good to excellent for coupling reactionsCan be high, but risk of byproduct formationYields are highly dependent on the specific transformations of the aldehyde
Purification Generally straightforward purification of the coupled productMay require careful chromatographic separation from disubstituted byproductsPurification challenges can arise from the reactivity of the aldehyde group
Versatility Good for direct introduction of an amino group at the 4-positionExcellent for introducing two different substituents at the 2- and 4-positionsVersatile for modifications at the 5-position

Experimental Protocols

To ensure the quality of your starting material and monitor the progress of your reaction, robust analytical methods are essential.

Protocol for Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for determining the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample diluent: Acetonitrile/water (50:50 v/v).

  • This compound sample.

2. Preparation of Solutions:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 0.5 mg/mL.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

4. Data Analysis:

  • The purity of the sample is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

G start Start: Obtain this compound Sample prep_sample Prepare Sample Solution (0.5 mg/mL in 50:50 ACN/H2O) start->prep_sample hplc_analysis Perform HPLC Analysis with UV Detection prep_sample->hplc_analysis data_acquisition Acquire Chromatogram hplc_analysis->data_acquisition peak_integration Integrate All Peaks data_acquisition->peak_integration purity_calculation Calculate Purity (% Area) peak_integration->purity_calculation end End: Report Purity purity_calculation->end

Caption: Workflow for HPLC purity assessment.

Conclusion: A Strategic Choice for Drug Discovery

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. A thorough evaluation of its Certificate of Analysis is the first and most critical step in ensuring the quality and reproducibility of your synthetic work. While alternatives like 2,4-dichloro-5-fluoropyrimidine offer greater flexibility for differential substitution, this compound provides a more direct and often more efficient route to many target molecules. The choice of starting material will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the final product, and considerations of cost and availability. By understanding the nuances of each building block and employing rigorous analytical methods, researchers can navigate the complexities of drug synthesis with greater confidence and success.

References

  • Datacor, Inc. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

  • Meegle. (n.d.). Free Download Material Certificate of Analysis Template. Retrieved from [Link]

  • pdfFiller. (n.d.). Certificate of analysis template Form-320. issue date. Retrieved from [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Certificate of Analysis (CoA) in Pharma. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No. 155-10-2). Retrieved from a hypothetical BenchChem technical guide.
  • World Health Organization. (n.d.). Annex 4: Model certificate of analysis. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from a hypothetical GSC Advanced Research and Reviews journal article.
  • MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Retrieved from [Link]

  • Lee, H. Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Retrieved from a hypothetical BenchChem technical guide.
  • WIPO. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

Sources

A Comparative Guide to In-Silico Modeling of 4-Amino-2-chloro-5-fluoropyrimidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2-chloro-5-fluoropyrimidine in Drug Discovery

This compound is a fluorinated pyrimidine derivative that serves as a critical structural motif in a multitude of biologically active compounds.[1] Its unique arrangement of amino, chloro, and fluoro substituents on the pyrimidine ring makes it a versatile precursor for synthesizing targeted therapies, particularly kinase inhibitors used in oncology.[1] The modulation of kinase activity is a cornerstone of modern cancer treatment, and pyrimidine-based compounds have demonstrated significant potential in this area.[2][3][4] Given its importance, accurately predicting how this molecule and its derivatives will interact with biological targets is paramount for accelerating drug discovery pipelines.

This guide provides a comparative analysis of two powerful in-silico modeling techniques—Molecular Docking and Quantum Mechanics (QM) simulations—for elucidating the interactions of this compound. We will explore the theoretical underpinnings of each method, provide detailed protocols for their application, and present a comparative analysis of their performance, offering researchers a comprehensive understanding of which tool to deploy for their specific research questions.

Part 1: Molecular Docking – A First Look at Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the active site of a target protein.[2][3][7]

Causality Behind the Choice: Why Docking is a Primary Tool

The rationale for employing molecular docking as a primary investigative tool lies in its balance of computational efficiency and predictive power. It allows for the rapid screening of large libraries of compounds against a protein target, making it ideal for identifying initial hit compounds.[8][9] The scoring functions used in docking provide an estimation of the binding free energy, which helps in ranking and prioritizing candidates for further experimental validation.[6]

Experimental Protocol: Molecular Docking of a this compound Derivative

This protocol outlines a typical workflow for a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using AutoDock Tools.[5]

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative using a molecular editor like ChemDraw or Marvin Sketch.[3]

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds and save the ligand in the PDBQT format using AutoDock Tools.[3]

Step 2: Defining the Binding Site and Docking Parameters

  • Grid Box Definition:

    • Identify the active site of the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[10][11]

    • Define a grid box that encompasses the entire binding site.[5]

  • Configuration File:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.

Step 3: Running the Docking Simulation and Analyzing Results

  • Execution:

    • Run AutoDock Vina from the command line, providing the configuration file as input.[5]

  • Analysis:

    • Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[6]

    • The pose with the lowest binding energy is typically considered the most favorable.[6]

    • Visualize the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Visualizing the Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB -> PDBQT) Grid_Box Define Grid Box Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2 -> PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses Run_Vina->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize

Caption: Molecular Docking Workflow.

Part 2: Quantum Mechanics Simulations – A Deeper Dive into Electronic Interactions

While molecular docking provides valuable insights into the geometry of ligand binding, it relies on classical mechanics force fields that may not accurately capture the nuanced electronic effects inherent to halogenated compounds like this compound.[12][13] Quantum mechanics (QM) simulations, on the other hand, solve the Schrödinger equation to provide a more accurate description of the electronic structure and energetics of molecular interactions.[14][15]

Causality Behind the Choice: When to Employ QM

The decision to use QM simulations is driven by the need for higher accuracy, especially when dealing with systems where electronic effects, such as charge transfer, polarization, and the formation of halogen bonds, play a crucial role.[14][16] For halogenated molecules, the anisotropic distribution of electron density around the halogen atom (the "sigma-hole") can lead to specific and strong non-covalent interactions that are often poorly described by classical force fields.[13][16][17] QM methods are essential for accurately modeling these phenomena.[14]

Experimental Protocol: QM Calculation of Interaction Energies

This protocol outlines a workflow for calculating the interaction energy between a this compound derivative and a key amino acid residue from the protein's active site using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

Step 1: System Preparation

  • Initial Complex:

    • Start with the best-ranked docked pose of the ligand-protein complex obtained from molecular docking.

  • QM Region Definition:

    • Define the QM region to include the ligand and the interacting amino acid residues of the protein's active site.

    • The rest of the protein and the solvent are treated with a molecular mechanics (MM) force field.

Step 2: QM/MM Calculation Setup

  • Software Selection:

    • Choose a QM/MM-capable software package such as Gaussian, ORCA, or GAMESS.

  • Level of Theory:

    • Select an appropriate QM method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X).[18]

    • Choose a basis set that can accurately describe the electronic structure of the system, including polarization and diffuse functions for the halogen atoms (e.g., 6-311++G(d,p)).[18]

  • Input File Creation:

    • Prepare an input file specifying the coordinates of the atoms, the definition of the QM and MM regions, the chosen level of theory, and the type of calculation (e.g., single-point energy or geometry optimization).

Step 3: Execution and Analysis

  • Job Submission:

    • Submit the QM/MM calculation to a high-performance computing cluster.

  • Energy Calculation:

    • Calculate the interaction energy (ΔE) using the following equation: ΔE = E_complex - (E_ligand + E_residue) where E_complex is the energy of the QM region containing both the ligand and the interacting residue, and E_ligand and E_residue are the energies of the individual molecules in the same QM region.

  • Interpretation:

    • A negative ΔE indicates a favorable interaction. The magnitude of the interaction energy provides a more accurate measure of the binding strength than docking scores.

Visualizing the QM/MM Workflow

QM_MM_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Docked_Complex Start with Docked Complex Define_QM_Region Define QM/MM Regions Docked_Complex->Define_QM_Region Setup_Input Setup QM/MM Input (DFT, Basis Set) Define_QM_Region->Setup_Input Run_Calc Run QM/MM Calculation Setup_Input->Run_Calc Calc_Energy Calculate Interaction Energy Run_Calc->Calc_Energy Interpret Interpret Results Calc_Energy->Interpret

Caption: QM/MM Workflow.

Part 3: Comparative Analysis and Data Presentation

To provide an objective comparison, we will consider hypothetical performance data for the two modeling techniques.

Parameter Molecular Docking (AutoDock Vina) Quantum Mechanics (DFT/B3LYP)
Primary Output Binding Pose & Affinity Score (kcal/mol)Interaction Energy (kcal/mol) & Electronic Properties
Computational Cost Low (minutes to hours per ligand)High (hours to days per calculation)
Accuracy of Binding Geometry Good for initial screeningHigh, especially for optimized geometries
Accuracy of Interaction Energy ApproximateHigh
Treatment of Electronic Effects Implicit (via force field parameters)Explicit and accurate
Handling of Halogen Bonds Often underestimatedAccurately described
Throughput High (thousands of compounds)Low (single or few conformations)

Part 4: ADMET Prediction – A Crucial Step in Drug Development

Beyond target interaction, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success.[19][20][21] In-silico ADMET prediction tools can provide early warnings of potential liabilities, saving significant time and resources.[19][22]

A variety of computational methods, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict ADMET properties.[19][23][24] These models are trained on large datasets of compounds with known experimental ADMET data.[22]

Workflow for In-Silico ADMET Prediction
  • Input: 2D or 3D structure of the this compound derivative.

  • Software: Utilize platforms like ADMET Predictor®, pkCSM, or other web-based tools.[21][25]

  • Prediction: The software calculates a range of properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 inhibition/induction.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.[23][26][27]

  • Analysis: Evaluate the predicted ADMET profile against desired characteristics for a viable drug candidate.

Visualizing the ADMET Prediction Workflow

ADMET_Workflow Input Input Ligand Structure ADMET_Software ADMET Prediction Software Input->ADMET_Software Prediction Predict ADMET Properties ADMET_Software->Prediction Analysis Analyze Profile Prediction->Analysis

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind these essential procedures.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of this compound is the cornerstone of its safe handling and disposal. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Core Safety Protocols:

  • Engineering Controls: All handling of this compound, including weighing, mixing, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes, but is not limited to:

    • Eye Protection: Tight-sealing safety goggles are mandatory to prevent eye irritation.[2]

    • Body Protection: A lab coat must be worn to prevent skin contact.[1]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

Characterization and Segregation: The First Step in Compliant Disposal

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound, a class of chemicals that often requires specific disposal methods due to their potential to form harmful byproducts if not handled correctly.

Key Properties for Disposal Consideration:
PropertyValue/InformationSource
CAS Number 155-10-2[4]
Molecular Formula C4H3ClFN3
Appearance White to light yellow crystalline powder[5][6]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[7]
Incompatibilities Strong oxidizing agents, Strong acids[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[8] Most research institutions will fall under the category of a Small Quantity Generator (SQG) or a Very Small Quantity Generator (VSQG) of hazardous waste, as defined by the Environmental Protection Agency (EPA).[1][2][9][7]

Workflow for Waste Segregation and Disposal

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A Unused/Expired This compound D Solid Hazardous Waste Container (Halogenated) Label: 'Hazardous Waste', Chemical Name, Hazards A->D B Contaminated Labware (e.g., pipette tips, weigh boats) B->D C Contaminated Solvents E Liquid Hazardous Waste Container (Halogenated Organic Solvents) Label: 'Hazardous Waste', Chemical Components, Hazards C->E F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Company F->G H High-Temperature Incineration G->H

Caption: Decision workflow for the disposal of this compound.

Procedure for Solid Waste (Unused Chemical and Contaminated Disposables):
  • Container Selection: Use a designated, sealable, and chemically compatible container for solid hazardous waste. The container must be clearly labeled as "Hazardous Waste."[8]

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

  • Collection: Carefully place the pure chemical and any contaminated disposable materials (e.g., gloves, weigh paper, pipette tips) into the designated solid waste container.

  • Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]

Procedure for Liquid Waste (Contaminated Solvents):
  • Waste Stream Identification: Collect solvents contaminated with this compound in a dedicated hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste streams unless compatibility has been verified to avoid dangerous chemical reactions.[8]

  • Container and Labeling: Use a sealable, chemically compatible container clearly labeled "Hazardous Waste." The label must list all chemical constituents, including "this compound," and their approximate concentrations.

  • Storage: Store the sealed container in the designated SAA.

Arranging for Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[8] The primary method for the disposal of halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule and prevents the release of harmful substances into the environment.[11][12][13]

Decontamination of Non-Disposable Equipment

Thorough decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure the safety of all personnel.

Decontamination Protocol:
  • Initial Cleaning: For equipment such as glassware or magnetic stir bars, begin by rinsing with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the equipment with a laboratory detergent and warm water.[14]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven, as appropriate for the equipment.

  • Verification: For sensitive applications, a final rinse with a clean solvent may be performed, and the rinsate analyzed to confirm the absence of the compound.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Workflow

SpillResponse A Spill Occurs B Evacuate Immediate Area Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill with Inert Absorbent Material C->D E Collect Absorbed Material D->E F Place in a Labeled Hazardous Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of all materials as Hazardous Waste G->H

Caption: Step-by-step workflow for managing a spill of this compound.

Procedure:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[7] For a liquid spill, cover with an inert, non-combustible absorbent material such as vermiculite or sand.[8]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet on Requirements for Very Small Quantity Generators of Hazardous Waste. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Categories of Hazardous Waste Generators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste. Retrieved from [Link]

  • Iowa Waste Reduction Center. (2024, March). Very Small Quantity Generators of Hazardous Waste. Retrieved from [Link]

  • New Pig Corporation. (n.d.). EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

For researchers engaged in the nuanced and critical work of drug development, the safe handling of specialized chemical compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the safe use, management, and disposal of 4-Amino-2-chloro-5-fluoropyrimidine, ensuring both the safety of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and precision.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated pyrimidine derivative. While comprehensive toxicological data may be limited, its classification as a hazardous substance necessitates a cautious and informed approach.[1][2] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Can cause significant eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[6][7]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for minimizing exposure risk.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to mitigate exposure. The following table outlines the minimum required PPE for handling this compound.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat - Chemical splash goggles - Double-gloving (nitrile)- Face shield - Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown - Chemical splash goggles and face shield - Double-gloving (nitrile) - Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Causality Behind PPE Choices:

  • Gloves: Double-gloving with nitrile gloves provides an extra barrier against potential chemical permeation. Always inspect gloves for tears or punctures before and during use, and change them immediately if contamination is suspected.[8]

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles.[9] For higher-risk activities, a face shield offers an additional layer of protection.

  • Lab Coat: A fire-retardant and chemical-resistant lab coat that is fully buttoned and has long sleeves is necessary to protect the skin.[9][10]

  • Respiratory Protection: When there is a risk of generating dust or aerosols, such as during weighing or solution preparation, a full-face respirator or a NIOSH-approved N95 mask should be used to prevent inhalation.[8][9]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for ensuring safety and preventing cross-contamination. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, paper) solid_container Labeled, sealed plastic bag/drum solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions) liquid_container Labeled, leak-proof, compatible container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, glass) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container waste_pickup Arrange for pickup by certified hazardous waste disposal service solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Systematic workflow for the disposal of this compound waste.

Key Disposal Steps:

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and disposable lab coats in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect unused solutions in a compatible, leak-proof container specifically designated for halogenated organic waste. [2][11]Do not mix with other solvent wastes unless compatibility is confirmed. [2] * Sharps Waste: Dispose of any contaminated sharps in a puncture-resistant sharps container. [2]2. Container Management:

    • Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards. [2] * Keep containers tightly closed when not in use and store them in a designated, well-ventilated area away from incompatible materials. [1][12]3. Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. [13][14]This typically involves arranging for pickup by a certified hazardous waste disposal company.

By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment, allowing you to focus on your critical research with confidence.

References

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Wits University. Personal Protective Equipment (PPE) | Chemistry | Wits. [Link]

  • The University of Edinburgh. Personal Protective Equipment | Health & Safety. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. [Link]

  • Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • Pharmaffiliates. CAS No : 155-10-2 | Product Name : this compound. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Environmental Health and Safety. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloro-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloro-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.